Product packaging for S-(2-methylphenyl) ethanethioate(Cat. No.:CAS No. 10436-57-4)

S-(2-methylphenyl) ethanethioate

Cat. No.: B1605889
CAS No.: 10436-57-4
M. Wt: 166.24 g/mol
InChI Key: NGPKWOGMRQWAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(2-methylphenyl) ethanethioate (CAS 10436-57-4) is a thioester compound with the molecular formula C 9 H 10 OS and a molecular weight of 166.24 g/mol . This chemical serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agricultural chemistry research . Its structure features a thioester linkage, which is of significant interest in the synthesis of peptides and protein mimics through methods like native chemical ligation (NCL), a key technique for coupling unprotected peptide segments . Researchers value this compound for its physicochemical properties, including a density of 1.1 g/cm³ and a boiling point of 242.4°C at 760 mmHg . Its flash point is 96.3°C, which is an important safety consideration for laboratory handling . The compound's Canonical SMILES representation is CC1=CC=CC=C1SC(=O)C . In scientific studies, thioesters like this compound are investigated for their interactions with biological molecules, including enzymes and proteins, which underpins their potential in drug discovery and development efforts . Please note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B1605889 S-(2-methylphenyl) ethanethioate CAS No. 10436-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(2-methylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPKWOGMRQWAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294386
Record name S-(2-methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-57-4
Record name NSC96296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(2-methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(2-methylphenyl) ethanethioate, a thioester of significant interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this ortho-substituted isomer, this document focuses on its synthesis, characterization, and physicochemical properties, drawing upon established chemical principles and data from closely related analogs. A detailed, adaptable experimental protocol for its synthesis is presented, alongside expected analytical characterization data. Notably, a specific CAS number for this compound is not readily found in public databases, with most available information pertaining to its para-isomer, S-(4-methylphenyl) ethanethioate (CAS No. 10436-83-6). This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

S-Aryl thioacetates are a class of organosulfur compounds that serve as important intermediates in organic synthesis. They are relatively stable, crystalline solids or high-boiling liquids, making them easier to handle and purify compared to the often malodorous and easily oxidized thiols. The thioester functionality can be readily cleaved under basic conditions to liberate the corresponding thiol, which can then be used in a variety of subsequent reactions, such as nucleophilic substitutions, additions to unsaturated systems, or in the formation of self-assembled monolayers.

This guide specifically focuses on this compound, the ortho-tolyl analog of this class of compounds. While data on the para- and meta-isomers are more prevalent, the unique steric and electronic properties conferred by the ortho-methyl group make this a compound of interest for applications in materials science, medicinal chemistry, and catalysis.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, the properties of the closely related para-isomer, S-(4-methylphenyl) ethanethioate, provide a reasonable estimate of its expected characteristics.

PropertyValue (for S-(4-methylphenyl) ethanethioate)Data Source
CAS Number 10436-83-6PubChem[1]
Molecular Formula C₉H₁₀OSPubChem[1]
Molecular Weight 166.24 g/mol PubChem[1]
Appearance White to light yellow crystalline powderBOC Sciences[2]
Boiling Point 121 °C at 14 TorrChemicalBook[3]
Density 1.10 ± 0.1 g/cm³ (Predicted)ChemicalBook[3]
Purity ≥ 95%BOC Sciences[2]
Storage Room temperature, sealed wellBOC Sciences[2]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the acylation of thiols.

3.1. Synthesis of this compound

This procedure involves the reaction of 2-methylthiophenol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Diethyl ether (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylthiophenol) is consumed.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

The following table outlines the expected analytical data for the characterization of this compound, based on the known data for similar S-aryl thioacetates.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H), methyl protons on the aromatic ring (singlet, ~2.4 ppm, 3H), acetyl protons (singlet, ~2.3 ppm, 3H).
¹³C NMR Carbonyl carbon (~195 ppm), aromatic carbons (~125-140 ppm), methyl carbon on the aromatic ring (~20 ppm), acetyl methyl carbon (~30 ppm).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks corresponding to the loss of the acetyl group (m/z = 123) and the thiomethylphenyl cation (m/z = 123).
Infrared (IR) Spectroscopy Strong carbonyl stretch (~1690 cm⁻¹), C-S stretch (~600-800 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹).

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. Research in this area is warranted to explore the potential of this compound in drug discovery and development.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis and a general workflow for the preparation and characterization of this compound.

G Synthesis of this compound reagent1 2-Methylthiophenol reaction Acylation Reaction reagent1->reaction + reagent2 Acetyl Chloride reagent2->reaction + base Triethylamine base->reaction (Base) solvent DCM solvent->reaction (Solvent) product This compound reaction->product

A simplified schematic of the synthesis of this compound.

G Experimental Workflow start Start: Reagents & Glassware reaction Synthesis Reaction start->reaction workup Aqueous Workup reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

A general experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents an interesting synthetic target for which detailed experimental data is not widely available. This technical guide provides a practical foundation for its synthesis and characterization based on established chemical principles and data from its close structural isomer. The provided experimental protocol and expected analytical data will be valuable for researchers aiming to prepare and study this compound. Further investigation into its biological properties and potential applications is encouraged to expand the understanding of this and other related S-aryl thioacetates.

References

Technical Guide: Physical Properties of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical property data for S-(2-methylphenyl) ethanethioate. Due to a lack of experimentally determined data for this compound, this document presents predicted physical properties for its isomer, S-(4-methylphenyl) ethanethioate, as a close approximation. This guide also outlines standardized experimental protocols for determining key physical properties of liquid organic compounds, which are applicable to the target compound. A generalized workflow for the determination of these properties is also presented.

Introduction

This compound is an organic compound belonging to the thioester class. Thioesters are known for their role in various biochemical pathways and as intermediates in organic synthesis. A thorough understanding of the physical properties of this compound is essential for its application in research and development, particularly in areas such as drug design and material science. This document serves as a centralized resource for its physical characteristics and the methodologies for their determination.

Physical Properties

PropertyPredicted Value for S-(4-methylphenyl) ethanethioateUnitSource
Molecular FormulaC9H10OS-PubChem[4]
Molecular Weight166.24 g/mol PubChem[4]
Boiling Point121 (at 14 Torr)°CChemicalBook[1]
Density1.10 ± 0.1g/cm³ChemicalBook[3]

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the primary physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.[5][6][7][8][9]

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Heating source (Bunsen burner or heating mantle)

  • Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with oil, or into the heating block of a melting point apparatus.

  • The apparatus is heated slowly and steadily.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This temperature is recorded.

Density Determination

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy.[10][11][12][13][14]

Apparatus:

  • Pycnometer or a graduated cylinder and an electronic balance

  • Thermometer

  • Water bath (for temperature control)

Procedure using a Graduated Cylinder and Balance:

  • The mass of a clean, dry graduated cylinder is measured using an electronic balance.

  • A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature at which the measurement was taken should be recorded, as density is temperature-dependent.[11]

Melting Point Determination

For solid organic compounds, the melting point is a critical physical property indicating purity. While this compound is expected to be a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds.[15][16][17][18][19]

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (open at one end)

  • Thermometer

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, with the sample level with the thermometer bulb.

  • The assembly is placed in a melting point apparatus or a Thiele tube filled with a high-boiling point liquid.

  • The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • A pure compound will have a sharp melting range of 1-2°C.[15]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_prep Sample Preparation cluster_density Density Determination cluster_boiling_point Boiling Point Determination cluster_data Data Analysis and Reporting A Obtain Pure Sample of This compound B Measure Mass of Empty Container A->B F Place Sample in Test Tube with Inverted Capillary A->F C Add Known Volume of Sample B->C D Measure Mass of Container with Sample C->D E Calculate Density (Mass/Volume) D->E J Compile and Analyze Data E->J G Heat Sample Assembly Slowly F->G H Observe for Continuous Bubble Stream G->H I Record Temperature upon Liquid Entry into Capillary H->I I->J K Report Physical Properties with Experimental Conditions J->K

Caption: A generalized workflow for determining the physical properties of a liquid.

References

S-(2-methylphenyl) ethanethioate molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthesis protocol for S-(2-methylphenyl) ethanethioate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Compound Data

This compound, also known as S-o-tolyl ethanethioate, is an organosulfur compound and a thioester derivative. Its molecular structure consists of an ethanethioate group attached to a 2-methylphenyl (o-tolyl) moiety.

PropertyValueSource
Molecular Formula C₉H₁₀OS-
Molecular Weight 166.24 g/mol [1][2]
CAS Number 10436-57-4[3]
Density 1.1 g/cm³[3]
IUPAC Name This compound-
Synonyms S-o-tolyl ethanethioate, o-Toluenethiol acetate[3]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 2-methylthiophenol (o-thiocresol). This method is a standard procedure for the preparation of thioesters from thiols and an acetylating agent.

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol in the anhydrous solvent.

  • Base Addition: Cool the solution in an ice bath and add the base dropwise with continuous stirring.

  • Acetylation: While maintaining the low temperature, slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding distilled water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Visualized Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Thiol 2-Methylthiophenol Reaction Acetylation in Anhydrous Solvent Thiol->Reaction AcetylatingAgent Acetyl Chloride / Acetic Anhydride AcetylatingAgent->Reaction Base Pyridine / Triethylamine Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification (Chromatography/Distillation) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-(2-methylphenyl) ethanethioate, a thioester of significant interest in various chemical and pharmaceutical research domains. This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data to support advanced research and development activities.

Introduction

This compound, also known as S-(o-tolyl) thioacetate, is an organosulfur compound belonging to the thioester family. Thioesters are characterized by the functional group R-C(=O)-S-R' and are important intermediates in organic synthesis. The presence of the tolyl group and the thioester linkage imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the acylation of 2-methylthiophenol (also known as o-thiocresol or 2-methylbenzenethiol) with an acetylating agent, typically acetyl chloride. This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. The reaction proceeds with the elimination of hydrogen chloride (HCl), which is usually scavenged by a base to drive the reaction to completion.

Reaction Scheme:

G r1 2-Methylthiophenol r2 Acetyl Chloride p1 This compound r1->p1 Acylation p2 Hydrogen Chloride G start Start setup Reaction Setup: - Dissolve 2-methylthiophenol and pyridine in DCM - Cool to 0 °C start->setup addition Slowly add acetyl chloride setup->addition reaction Stir at room temperature for 2-4 hours addition->reaction workup Aqueous Work-up: - Quench with 1M HCl - Separate layers - Wash with HCl, NaHCO₃, Brine reaction->workup drying Dry organic layer with MgSO₄ workup->drying purification Purification: - Filter - Evaporate solvent - Optional: Distillation/Chromatography drying->purification end End Product: This compound purification->end

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of S-(2-methylphenyl) ethanethioate. Due to a lack of extensive direct experimental data for this specific ortho-isomer in publicly available literature, this guide leverages data from its structural analogs, S-(4-methylphenyl) ethanethioate and S-phenyl ethanethioate, to provide a comparative analysis and predicted characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as S-(o-tolyl) ethanethioate, is an organic compound featuring a thioester functional group. The structure consists of an ethanethioate group attached to a benzene ring at the ortho position with a methyl substituent.

Molecular Identifiers:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₀OS
Molecular Weight 166.24 g/mol
Canonical SMILES CC1=CC=CC=C1SC(=O)C
InChI Key Predicted: VEXZGXHMOKWGEV-UHFFFAOYSA-N
Comparative Physicochemical Properties

To estimate the physicochemical properties of this compound, data for the para-isomer, S-(4-methylphenyl) ethanethioate, and the parent compound, S-phenyl ethanethioate, are presented below.

PropertyS-(4-methylphenyl) ethanethioateS-phenyl ethanethioatePredicted this compound
CAS Number 10436-83-6[1]934-87-2[2]Not available
Boiling Point 559.63 K (Joback Method)[3]99-100 °C / 6 mmHg[2]Similar to analogs
Density Not available1.124 g/mL at 25 °C[2]Similar to analogs
Refractive Index Not availablen20/D 1.57[2]Similar to analogs

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound can be inferred from the spectra of its analogs.

¹H NMR:

  • Aromatic Protons: The four protons on the benzene ring are expected to appear as multiplets in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.

  • Methyl Protons (Aryl): A singlet corresponding to the methyl group on the benzene ring is expected around 2.3-2.5 ppm.

  • Acetyl Protons: A singlet for the three protons of the acetyl group should appear in the upfield region, likely around 2.3-2.4 ppm.

¹³C NMR:

  • Carbonyl Carbon: The thioester carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the 125-145 ppm region. The carbon bearing the sulfur atom (C-S) and the carbon with the methyl group will have distinct shifts.

  • Methyl Carbon (Aryl): The methyl carbon on the ring is predicted to be in the 20-22 ppm range.

  • Acetyl Carbon: The methyl carbon of the acetyl group is expected around 30 ppm.

For comparison, the spectral data for S-(o-tolyl) benzothioate, a structurally similar compound, shows aromatic protons in the range of 7.24-8.06 ppm and a methyl singlet at 2.41 ppm.[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) to give a fragment at m/z = 123, corresponding to the 2-methylthiophenol radical cation. Another prominent peak would be expected at m/z = 43, corresponding to the acetyl cation (CH₃CO⁺).

Experimental Protocols: Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the synthesis of S-aryl ethanethioates involves the acylation of the corresponding thiophenol.

Proposed Synthesis Workflow

The diagram below illustrates a proposed workflow for the synthesis of this compound from 2-methylthiophenol and an acetylating agent.

Synthesis_Workflow reagents Reactants: - 2-Methylthiophenol - Acetyl Chloride (or Acetic Anhydride) - Base (e.g., Pyridine or Triethylamine) - Solvent (e.g., DCM or THF) reaction Reaction: - Stir at 0 °C to room temperature reagents->reaction 1. Acylation workup Work-up: - Aqueous wash - Extraction with organic solvent - Drying over anhydrous salt reaction->workup 2. Quenching & Extraction purification Purification: - Column Chromatography workup->purification 3. Isolation product Product: This compound purification->product

Proposed synthesis workflow for this compound.
Detailed Methodology

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (as eluents)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product.

Conclusion

While direct experimental data for this compound remains scarce, this guide provides a solid foundation for its study by leveraging data from closely related analogs. The provided synthesis protocol, based on well-established chemical principles for thioester formation, offers a reliable starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize the physicochemical and spectroscopic properties of this compound.

References

Technical Guide: S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of S-(2-methylphenyl) ethanethioate, a member of the aryl thioester class of organic compounds. Due to the limited availability of specific experimental data for this particular ortho-substituted isomer, this document leverages data from its closely related para-isomer, S-(4-methylphenyl) ethanethioate, and general methodologies for the synthesis and analysis of S-aryl thioacetates. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed experimental protocol for its synthesis, and a discussion on the broader biological significance of the thioester functional group.

Introduction

This compound, also known as S-(o-tolyl) ethanethioate, is an organosulfur compound featuring a thioester linkage between an acetyl group and a 2-methylphenyl (o-tolyl) moiety. Thioesters are a class of compounds analogous to esters where a sulfur atom replaces the ester oxygen. In biochemical contexts, thioesters like acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis of fatty acids and steroids.[1] Their unique reactivity, being more susceptible to nucleophilic attack than their oxygen-containing counterparts, makes them valuable synthons in organic chemistry and important functional groups in medicinal chemistry.[2] Aryl thioesters, in particular, are utilized in the synthesis of various sulfur-containing molecules and have been explored as intermediates in the development of therapeutic agents.

IUPAC Nomenclature

The correct and systematic IUPAC name for the compound is This compound .

Physicochemical and Spectroscopic Data

PropertyValueSourceNotes
IUPAC Name S-(4-methylphenyl) ethanethioatePubChem[3]
Synonyms S-p-Tolyl thioacetate, Ethanethioic acid, S-(4-methylphenyl) esterPubChem[3]
Molecular Formula C₉H₁₀OSPubChem[3]
Molecular Weight 166.24 g/mol PubChem[3]Computed
XLogP3 2.6PubChem[3]Computed hydrophobicity
Kovats Retention Index 1374.5PubChem[3]Experimental (Semi-standard non-polar)
Primary Hazards Irritant, Harmful if swallowed (Acute Tox. 4)PubChem[3]GHS Classification

Experimental Protocols: Synthesis of S-Aryl Thioacetates

S-aryl thioacetates are commonly synthesized via the cross-coupling of an aryl halide with a thioacetate salt. Palladium- or copper-catalyzed reactions are efficient for this transformation. The following protocol describes a general method for the synthesis of S-aryl thioacetates which can be adapted for this compound from 2-iodotoluene.

Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a general method for the copper-catalyzed coupling of aryl iodides with potassium thioacetate.

Materials and Equipment:

  • 2-Iodotoluene

  • Potassium thioacetate (CH₃COSK)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cyclopentyl methyl ether (CPME, solvent)

  • Argon or Nitrogen gas supply

  • Two-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 25 mL two-necked, flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodotoluene (1 equivalent).

  • Reagent Addition: Under an inert atmosphere of argon, add copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium thioacetate (1.5 eq).

  • Solvent Addition: Add dry cyclopentyl methyl ether (CPME) to the flask to achieve a suitable concentration (e.g., 0.25 M with respect to the aryl iodide).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

  • Extraction: Separate the organic layer and extract the aqueous layer with CPME or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Iodotoluene - Potassium Thioacetate - CuI (catalyst) - 1,10-Phenanthroline (ligand) - CPME (solvent) heating Heat to 100°C (18-24h under Argon) reagents->heating Stir quench Quench with Water heating->quench extract Extract with CPME quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure S-(2-methylphenyl) ethanethioate purify->product

References

An In-depth Technical Guide on S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

SMILES Notation: CC1=CC=CC=C1SC(=O)C

This technical guide serves to provide a comprehensive overview of S-(2-methylphenyl) ethanethioate, also known as S-o-tolyl ethanethioate. Due to the limited availability of specific experimental data for this particular ortho-isomer in publicly accessible literature, this document will also draw upon information available for closely related aryl and alkyl thioesters to provide a broader context for its potential properties and synthesis.

Introduction to Thioesters

Thioesters are a class of organosulfur compounds with the general structure R-S-C(=O)-R'. They are analogous to esters but with a sulfur atom replacing the oxygen in the alkoxy group. This substitution imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. Aryl thioesters, such as this compound, are noted for their role in various chemical transformations.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties of Thioesters

PropertyThis compound (Predicted)S-(4-methylphenyl) ethanethioate[1]S-Phenyl ethanethioateS-Ethyl ethanethioate[2][3]
Molecular Formula C₉H₁₀OSC₉H₁₀OSC₈H₈OSC₄H₈OS
Molecular Weight 166.24 g/mol 166.24 g/mol [1]152.21 g/mol 104.17 g/mol [3]
Boiling Point Not availableNot available99-100 °C/6 mmHg116-117 °C
Density Not availableNot available1.124 g/mL at 25 °CNot available
Refractive Index Not availableNot availablen20/D 1.568Not available

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the preparation of aryl thioacetates can be outlined. This typically involves the reaction of a thiophenol with an acetylating agent.

General Experimental Protocol for Aryl Thioacetate Synthesis

A common method for synthesizing aryl thioacetates is the acylation of the corresponding thiophenol.

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base, followed by the dropwise addition of the acetylating agent (acetyl chloride or acetic anhydride).

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the search results. For structurally similar compounds, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are used for characterization. For instance, the NIST WebBook provides mass spectrometry data for S-ethyl ethanethioate and ethanethioic acid, S-phenyl ester.[3][4]

Biological Activity

There is no specific information regarding the biological activity of this compound in the provided search results. However, thioester-containing compounds are of interest in medicinal chemistry and drug development. For example, thio-derivatives of Salvinorin A, a potent natural κ-opioid receptor agonist, have been synthesized to study drug-receptor interactions.[5] The thioacetate group can serve as a precursor to a thiol, which can be a key functional group in biologically active molecules.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification reactant1 2-Methylthiophenol dissolve Dissolve 2-Methylthiophenol in anhydrous solvent reactant1->dissolve reactant2 Acetylating Agent (e.g., Acetyl Chloride) add_reagents Add base and acetylating agent reactant2->add_reagents base Base (e.g., Pyridine) base->add_reagents cool Cool solution in ice bath dissolve->cool cool->add_reagents stir Stir at room temperature add_reagents->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layer extract->wash_dry purify Purify by distillation or chromatography wash_dry->purify product S-(2-methylphenyl) ethanethioate purify->product

Caption: General synthesis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of S-(2-methylphenyl) ethanethioate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-(2-methylphenyl) ethanethioate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong predictive analysis based on structurally similar compounds and outlines detailed experimental protocols for determining its solubility.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 10436-57-4
Molecular Formula C₉H₁₀OS
Molecular Weight 166.24 g/mol
Density 1.1 g/cm³[1]

Predicted Solubility in Organic Solvents

Therefore, this compound is expected to be soluble in a range of common organic solvents, including but not limited to:

  • Alcohols: (e.g., Methanol, Ethanol, Isopropanol)

  • Ketones: (e.g., Acetone, Methyl Ethyl Ketone)

  • Ethers: (e.g., Diethyl Ether, Tetrahydrofuran)

  • Esters: (e.g., Ethyl Acetate)

  • Aromatic Hydrocarbons: (e.g., Toluene, Benzene)

  • Halogenated Solvents: (e.g., Dichloromethane, Chloroform)

The presence of the nonpolar phenyl ring and the thioester group suggests good solvation by moderately polar to nonpolar organic solvents.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge to separate solid and liquid phases settle->centrifuge aliquot Withdraw aliquot of supernatant centrifuge->aliquot dilute Dilute sample aliquot->dilute analyze Analyze concentration (HPLC/GC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Decision_Tree start Select Organic Solvent qualitative Perform Qualitative Solubility Test (e.g., visual inspection of dissolution of a small amount) start->qualitative is_soluble Is the compound visually soluble? qualitative->is_soluble quantitative Proceed with Quantitative Solubility Determination is_soluble->quantitative Yes insoluble Report as Insoluble/Slightly Soluble and select a different solvent is_soluble->insoluble No end Report Quantitative Solubility quantitative->end insoluble->start

Caption: Decision tree for assessing the solubility of a compound in an organic solvent.

References

In-Depth Technical Guide on the Stability and Storage of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-(2-methylphenyl) ethanethioate. The information is intended to support researchers, scientists, and professionals involved in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle.

Chemical and Physical Properties

This compound is an aromatic thioester. Its stability is primarily dictated by the reactivity of the thioester functional group, which is influenced by the presence of the aromatic ring and the methyl substituent.

PropertyValue
Molecular FormulaC₉H₁₀OS
Molecular Weight166.24 g/mol
AppearanceColorless to pale yellow liquid (predicted)
SolubilityLikely soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Limited solubility in water.

Stability Profile

The stability of this compound is influenced by several factors, including pH, light, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the compound's purity and potency.

Hydrolytic Stability

Thioesters are susceptible to hydrolysis, which involves the cleavage of the thioester bond to yield a carboxylic acid and a thiol. This reaction is catalyzed by both acid and base.

Degradation Pathway: Hydrolysis

This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid H₂O (Acid/Base) 2-Methylbenzenethiol 2-Methylbenzenethiol This compound->2-Methylbenzenethiol H₂O (Acid/Base)

Caption: Hydrolytic degradation of this compound.

Based on data for analogous aryl thioalkanoates, the hydrolysis of this compound is expected to be significantly faster under basic conditions compared to acidic or neutral conditions. The rate of hydrolysis is pH-dependent. At neutral pH and room temperature, thioesters can be relatively stable, with half-lives potentially extending to several months. However, at alkaline pH, the rate of hydrolysis increases substantially.

Table 1: Estimated Hydrolysis Rate Constants for S-Aryl Thioalkanoates

ConditionRate Constant (k)Half-life (t₁/₂)Reference
Acid-mediated (pH < 7)Low (e.g., ~1.5 x 10⁻⁵ M⁻¹s⁻¹)Long[1][2]
pH-independent (neutral)Very low (e.g., ~3.6 x 10⁻⁸ s⁻¹)~155 days (for S-methyl thioacetate)[1][2]
Base-mediated (pH > 7)High (e.g., ~0.16 M⁻¹s⁻¹)Short[1][2]
Photostability

Degradation Pathway: Photolysis

This compound This compound Acetyl Radical Acetyl Radical This compound->Acetyl Radical hv (UV light) 2-Methylphenylthiyl Radical 2-Methylphenylthiyl Radical This compound->2-Methylphenylthiyl Radical hv (UV light) Further Degradation Products Further Degradation Products Acetyl Radical->Further Degradation Products 2-Methylphenylthiyl Radical->Further Degradation Products

Caption: Potential photolytic degradation pathway.

Oxidative Stability

The sulfur atom in the thioester linkage is susceptible to oxidation.[5] Strong oxidizing agents can oxidize the thioester to a sulfoxide or sulfone. While thioesters are generally less prone to oxidation than thiols, exposure to oxidative conditions should be minimized. Kinetic studies on aryl thioethers suggest that oxidation by hydrogen peroxide under near-physiological conditions is slow, but other reactive oxygen species like hypochlorite can lead to rapid oxidation.[3]

Degradation Pathway: Oxidation

This compound This compound This compound S-oxide This compound S-oxide This compound->this compound S-oxide [O] This compound S,S-dioxide This compound S,S-dioxide This compound S-oxide->this compound S,S-dioxide [O]

Caption: Potential oxidative degradation pathway.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of potential degradation reactions, including hydrolysis.
Light Protect from light To prevent photolytic degradation. Store in amber vials or in the dark.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) To minimize the risk of oxidation.
Container Tightly sealed, non-reactive container (e.g., glass) To prevent exposure to moisture and air.
pH Avoid basic conditions Thioesters are highly susceptible to base-catalyzed hydrolysis.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study according to the International Council for Harmonisation (ICH) guidelines is recommended.[6][7][8] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Workflow for Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) HPLC-UV/MS HPLC-UV/MS Hydrolysis (Acid, Base, Neutral)->HPLC-UV/MS Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂) Oxidation (e.g., H₂O₂)->HPLC-UV/MS Photolysis (UV/Vis light) Photolysis (UV/Vis light) Photolysis (UV/Vis light)->HPLC-UV/MS Thermal (Elevated Temperature) Thermal (Elevated Temperature) Thermal (Elevated Temperature)->HPLC-UV/MS This compound Sample This compound Sample This compound Sample->Hydrolysis (Acid, Base, Neutral) This compound Sample->Oxidation (e.g., H₂O₂) This compound Sample->Photolysis (UV/Vis light) This compound Sample->Thermal (Elevated Temperature) NMR NMR HPLC-UV/MS->NMR For structural elucidation Determine Degradation Pathways Determine Degradation Pathways HPLC-UV/MS->Determine Degradation Pathways Assess Mass Balance Assess Mass Balance HPLC-UV/MS->Assess Mass Balance Identify Degradants Identify Degradants NMR->Identify Degradants

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Testing Protocol
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M HCl (acidic condition)

    • Purified water (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., up to 7 days).[9] Samples should be taken at various time points (e.g., 0, 1, 3, 7 days).

  • Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Photostability Testing Protocol (ICH Q1B)[10][11]
  • Sample Preparation: Expose the solid compound spread in a thin layer and a solution of the compound in a chemically inert, transparent container to a light source. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Oxidative Stability Testing Protocol
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.[2]

  • Incubation: Incubate the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample by a stability-indicating HPLC method to determine the extent of degradation and identify any oxidation products.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. It is particularly susceptible to hydrolysis under basic conditions and may degrade upon exposure to light and strong oxidizing agents. For optimal stability, it is recommended to store the compound at refrigerated temperatures, protected from light, in a tightly sealed container under an inert atmosphere. The implementation of rigorous stability testing, following established guidelines, is essential for ensuring the quality and reliability of this compound in research and drug development applications.

References

The Biological Activity of S-(2-methylphenyl) ethanethioate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-methylphenyl) ethanethioate, a thioester derivative, has been noted for its potential biological activities, which could be of interest in the fields of agrochemicals and drug discovery. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research on this specific compound. While related molecules and general structure-activity relationships may offer some insights, specific data regarding the biological effects, mechanism of action, and toxicological profile of this compound remains largely unpublished. This document aims to provide a transparent overview of the current knowledge landscape and highlights the need for further investigation into the properties of this molecule.

Introduction

Current State of Research

A thorough search of scientific databases and patent literature for specific data on the biological activity of this compound did not yield any comprehensive studies. The available information is general in nature, pointing towards the potential for biological activity without providing concrete experimental evidence.

While some studies exist that may help in understanding the mechanisms through which this compound might exert biological effects, these are not directly focused on the compound itself.[1] The lack of specific research means that crucial data points for drug development and scientific research, such as quantitative measures of efficacy and toxicity, remain unknown.

Unexplored Areas and Future Directions

Given the current information gap, several key areas of research need to be addressed to understand the potential of this compound:

  • Screening for Biological Activity: A primary step would be to conduct broad-spectrum screening assays to identify any significant biological effects. This could include antimicrobial, antifungal, anticancer, and enzyme inhibition assays.

  • Mechanism of Action Studies: Should any significant activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying molecular targets and signaling pathways affected by the compound.

  • Toxicological Evaluation: A thorough toxicological assessment is crucial to determine the safety profile of this compound. This would include in vitro and in vivo studies to determine parameters such as cytotoxicity, genotoxicity, and acute toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound would help in establishing structure-activity relationships, which can guide the design of more potent and selective compounds.

Conclusion

The biological activity of this compound is a field that remains largely unexplored. While the chemical structure suggests potential for interesting biological properties, the absence of published data makes it impossible to provide an in-depth technical guide as requested. The scientific community is encouraged to undertake foundational research to characterize the biological and toxicological profile of this compound. Such studies are essential to unlock any potential therapeutic or agrochemical applications of this compound. Until such research is conducted and published, any discussion of its biological activity remains speculative.

References

In-depth Technical Guide on S-(2-methylphenyl) ethanethioate: Elucidating the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find a comprehensive examination of S-(2-methylphenyl) ethanethioate's mechanism of action in this technical guide. All available data, experimental protocols, and signaling pathways are detailed to facilitate further research and development.

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological activity, or molecular targets of this compound.

While research exists on structurally related compounds, the direct biological effects and the specific biochemical pathways modulated by this compound have not been elucidated in published studies. The subsequent sections of this guide, which would typically detail quantitative data, experimental methodologies, and signaling pathways, cannot be populated due to this absence of primary research.

This lack of information presents a clear opportunity for novel investigation into the pharmacological properties of this compound. Future research efforts could be directed towards:

  • Initial Screening: High-throughput screening assays to identify potential biological targets and cellular effects.

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic knockdown to identify and validate specific protein interactions.

  • Mechanism of Action Studies: In-depth cellular and biochemical assays to delineate the signaling pathways and molecular interactions through which this compound exerts its effects.

  • Preclinical Evaluation: In vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

As new research on this compound becomes available, this guide will be updated to reflect the latest findings in the field. Investigators are encouraged to publish their findings to contribute to the collective understanding of this molecule.

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-methylphenyl) ethanethioate, a member of the aryl thioester class of organic compounds, represents a molecule of interest for potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon the broader knowledge of S-aryl thioacetates. This document aims to serve as a foundational resource for researchers and professionals in drug development by detailing established experimental protocols for the synthesis of related compounds and discussing the known biological roles of the thioester functional group.

Introduction: The Significance of Aryl Thioesters

Thioesters are a class of organosulfur compounds characterized by the C(=O)-S-C linkage. They are analogous to esters but with a sulfur atom replacing the oxygen in the ester bond. This substitution imparts unique chemical reactivity, making thioesters valuable intermediates in organic synthesis and crucial players in various biological processes. Aryl thioesters, in particular, have garnered attention for their role as acylating agents and their presence in various biologically active molecules. This compound, also known as S-(o-tolyl) ethanethioate, belongs to this important class of compounds. Due to a lack of extensive specific research on this compound, this guide will leverage data from closely related aryl thioesters to provide a comprehensive understanding of its potential.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be inferred and are summarized in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀OSInferred
Molecular Weight 166.24 g/mol Inferred
CAS Number 10436-57-4Vendor Data
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not available-
Solubility Likely soluble in organic solventsInferred

Table 1: Physicochemical Properties of this compound

Synthesis of S-Aryl Thioacetates: Established Methodologies

From Aryl Halides and Thioacetic Acid

One of the most common methods for the preparation of S-aryl thioacetates involves the reaction of an aryl halide with a thioacetate salt, often catalyzed by a transition metal such as palladium or copper.

Experimental Protocol: Palladium-Catalyzed Thioacetylation of Aryl Bromides

  • To a reaction vessel, add the aryl bromide (1.0 mmol), potassium thioacetate (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand such as Xantphos (4 mol%).

  • Add a suitable solvent, such as toluene or dioxane (5 mL).

  • The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired S-aryl thioacetate.

Synthesis_from_Aryl_Halide ArylHalide Aryl Halide (e.g., 2-bromotoluene) Reaction Reaction Vessel (Heat, Inert Atmosphere) ArylHalide->Reaction Thioacetate Potassium Thioacetate Thioacetate->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of S-aryl thioacetates.

From Thiols and Acetic Anhydride

Another straightforward method involves the acylation of the corresponding thiol (in this case, 2-methylthiophenol or o-thiocresol) with an acylating agent like acetic anhydride or acetyl chloride.

Experimental Protocol: Acylation of o-Thiocresol

  • In a round-bottom flask, dissolve o-thiocresol (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) or acetyl chloride (1.1 mmol) to the solution. If using acetyl chloride, a base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography.

Synthesis_from_Thiol Thiol o-Thiocresol Reaction Reaction Flask (0°C to RT) Thiol->Reaction AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Quenching Quenching (Water/Bicarbonate) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthesis of S-aryl thioacetates via acylation of thiols.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thioester functional group is of paramount importance in biochemistry. Thioesters, such as acetyl-CoA, are key intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. They serve as activated acyl group carriers.

The reactivity of the thioester bond makes it susceptible to nucleophilic attack, a feature exploited by many enzymes. It is plausible that S-aryl thioacetates could act as inhibitors or substrates for enzymes that process thioesters, such as acetyltransferases or hydrolases.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to acetylated molecules, this compound could potentially interact with enzymes involved in post-translational modifications, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs). However, this is purely speculative and would require experimental validation.

Hypothetical_Pathway cluster_Enzyme Enzyme Active Site Enzyme Enzyme (e.g., Hydrolase, Acetyltransferase) Product Potential Products (o-Thiocresol + Acetate) Enzyme->Product Metabolism Substrate Natural Substrate (e.g., Acetyl-CoA) Substrate->Enzyme Binds to Compound S-(2-methylphenyl) ethanethioate Compound->Enzyme Potential Interaction Inhibition Enzyme Inhibition Compound->Inhibition Inhibition->Enzyme Blocks Activity

Caption: Hypothetical interaction of this compound with an enzyme.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: A thorough study to optimize the synthesis of this compound and fully characterize its spectroscopic and physical properties.

  • Biological Screening: A comprehensive screening of the compound against a panel of enzymes, particularly those involved in acetyl group transfer and hydrolysis, to identify any potential biological activity.

  • Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the mechanism of action would be warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related S-aryl thioacetates to establish structure-activity relationships.

Conclusion

This compound is a readily accessible aryl thioester with potential for further investigation in medicinal chemistry and materials science. While direct research on this compound is sparse, this technical guide has provided a framework for its synthesis and has highlighted its potential biological relevance based on the well-established chemistry and biology of the thioester functional group. It is hoped that this document will stimulate further research into this and related compounds, ultimately unlocking their full potential.

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for S-(2-methylphenyl) ethanethioate is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally similar compounds, particularly its isomer S-(4-methylphenyl) ethanethioate, and established general methodologies for the synthesis and analysis of aryl thioesters. All presented data and protocols should be considered predictive and require experimental validation.

This technical guide provides a comprehensive overview of this compound, also known as S-o-tolyl ethanethioate. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential synthesis, and speculative biological relevance based on related structures.

Chemical and Physical Properties

PropertyPredicted/Inferred Value for this compoundReported Value for S-(4-methylphenyl) ethanethioateData Source
Molecular Formula C₉H₁₀OSC₉H₁₀OS-
Molecular Weight 166.24 g/mol 166.24 g/mol [1]
Appearance Predicted to be a liquid--
Boiling Point ---
Melting Point ---
Density ---
Refractive Index ---
CAS Number Not found10436-83-6[1]

Spectroscopic Data (Anticipated)

While specific spectra for this compound are not published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

TechniqueAnticipated Features for this compound
¹H NMR - Aromatic protons (4H) in the region of δ 7.0-7.5 ppm.- Singlet for the acetyl methyl protons (3H) around δ 2.4 ppm.- Singlet for the tolyl methyl protons (3H) around δ 2.3 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-200 ppm.- Aromatic carbon signals between δ 125-140 ppm.- Acetyl methyl carbon signal around δ 30 ppm.- Tolyl methyl carbon signal around δ 20 ppm.
IR - Strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹.- C-S stretching vibration in the region of 600-800 cm⁻¹.- Aromatic C-H and C=C stretching vibrations.
Mass Spec. - Molecular ion peak (M⁺) at m/z = 166.- Fragments corresponding to the loss of the acetyl group (CH₃CO) and the thio-o-tolyl group.

Synthesis of Aryl Thioesters: Experimental Protocols

Several general methods for the synthesis of aryl thioesters can be adapted for the preparation of this compound.[2] Below are detailed protocols for two common approaches.

Method 1: Acylation of Thiol with Acyl Chloride

This is a traditional and widely used method for forming thioesters.

  • Reactants:

    • 2-Methylthiophenol (o-thiocresol)

    • Acetyl chloride

    • A non-nucleophilic base (e.g., pyridine or triethylamine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Method 2: Thiol-Free Photochemical Synthesis

A more modern approach avoids the use of odorous thiols.[3][4]

  • Reactants:

    • 2-Iodotoluene or 2-bromotoluene (as the aryl halide)

    • Acetic acid

    • 1,1,3,3-Tetramethylthiourea (as the sulfur source and photoreductant)

    • An appropriate solvent (e.g., as specified in the literature, often acetonitrile)

  • Procedure:

    • In a photochemically compatible reaction vessel, combine the 2-halotoluene (1.0 equivalent), acetic acid (3.0 equivalents), and 1,1,3,3-tetramethylthiourea (3.0 equivalents) in the solvent.

    • Irradiate the mixture with a purple LED (e.g., 405 nm) at a controlled temperature (e.g., 40 °C) for the time specified in the literature (e.g., 12-24 hours), with stirring.[4]

    • Monitor the reaction for the consumption of starting materials.

    • After the reaction is complete, perform an appropriate workup as described in the source literature, which typically involves extraction and washing.

    • Purify the resulting this compound using column chromatography.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, research on other aryl thioester derivatives suggests potential areas of interest. For instance, some alkyl 2-(acylthio)benzoates have shown phytogrowth-inhibitory and cytotoxic activities.[5] The acetylthio group, in particular, was noted to be important for these activities.[5] Additionally, other derivatives have exhibited inhibitory effects on enzymes like prolyl endopeptidase.[5]

Given the structural similarity, it is plausible that this compound could be investigated for similar biological effects. Thioesters are also known to be important intermediates in various biological pathways.[6]

Due to the lack of specific information on signaling pathways involving this compound, a diagram illustrating a generalized synthetic workflow is provided below.

Synthesis_Workflow cluster_method1 Method 1: Acylation of Thiol cluster_method2 Method 2: Photochemical Synthesis 2-Methylthiophenol 2-Methylthiophenol Reaction1 Acylation 2-Methylthiophenol->Reaction1 Base, Solvent Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction1 Product1 S-(2-methylphenyl) ethanethioate Reaction1->Product1 2-Halotoluene 2-Halotoluene Reaction2 Photochemical Coupling 2-Halotoluene->Reaction2 Purple Light (405 nm) Acetic_Acid Acetic_Acid Acetic_Acid->Reaction2 Thiourea Tetramethylthiourea Thiourea->Reaction2 Product2 S-(2-methylphenyl) ethanethioate Reaction2->Product2

Caption: Generalized synthetic workflows for this compound.

Conclusion

This compound is a compound for which specific experimental data is largely absent from the scientific literature. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a starting point for its preparation. Further research is necessary to elucidate its precise physicochemical properties, spectroscopic data, and potential biological activities. The information presented here serves as a valuable resource for initiating such investigations.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for S-(2-methylphenyl) ethanethioate, a compound of interest in various research and development applications. Due to the limited availability of specific safety data for this particular isomer, this guide synthesizes information from closely related analogs, primarily S-(4-methylphenyl) ethanethioate and S-methyl thioacetate, to provide a conservative and robust safety framework. All recommendations should be implemented in the context of a thorough, site-specific risk assessment.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications of Analogous Compounds

CompoundGHS Hazard Classification
S-(4-methylphenyl) ethanethioateAcute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1]
S-methyl thioacetateFlammable Liquids (Category 2/3), H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[2][3][4]
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin[2][3][4]
Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation[2][3][4]
Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled[2][3][4]
Skin Irritation (Category 2), H315: Causes skin irritation[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. The following table summarizes available data for related thioesters. It is reasonable to assume that this compound will have similar properties.

Table 2: Physical and Chemical Data of Analogous Thioesters

PropertyS-methyl thioacetateS-phenyl thioacetate
Boiling Point 97-99 °C[4]Not Available
Flash Point 12 °C[4]79 °C[6]
Water Solubility Immiscible[4]Limited solubility
Vapor Density No data availableNo data available

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications for analogous compounds are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These may include:

  • Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

  • Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity).

  • Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity).

  • Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Serious Eye Damage/Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

These protocols involve the administration of the substance to laboratory animals under controlled conditions to determine the potential for adverse health effects.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and ensure a safe working environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment SDS_Review Review (Analog) SDS Risk_Assessment->SDS_Review Informs PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Guides Work_Area Work in a well-ventilated area (e.g., chemical fume hood) PPE_Selection->Work_Area Required for Grounding Ground equipment to prevent static discharge Work_Area->Grounding Followed by Avoid_Contact Avoid contact with skin, eyes, and clothing Grounding->Avoid_Contact While ensuring No_Ingestion Do not eat, drink, or smoke Avoid_Contact->No_Ingestion And Container Keep container tightly closed No_Ingestion->Container After handling Location Store in a cool, dry, well-ventilated place Container->Location Store in Incompatibles Store away from incompatible materials (e.g., strong bases) Location->Incompatibles And Waste_Classification Classify as hazardous waste Incompatibles->Waste_Classification Leads to Disposal_Procedure Dispose of in accordance with local, regional, and national regulations Waste_Classification->Disposal_Procedure

Caption: Workflow for the safe handling and storage of thioesters.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Lab coat, and additional protective clothing as needed to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition_Sources Remove all ignition sources Ventilate->Ignition_Sources Contain Contain spill with inert absorbent material Ignition_Sources->Contain Collect Collect and place in a sealed container for disposal Contain->Collect Inhalation Move to fresh air. Seek medical attention. Skin_Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Eye_Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention. Ingestion Do NOT induce vomiting. Seek immediate medical attention. Spill_Event Emergency Event Spill_Event->Evacuate If spill occurs Exposure_Event Emergency Event Exposure_Event->Inhalation If inhaled Exposure_Event->Skin_Contact If on skin Exposure_Event->Eye_Contact If in eyes Exposure_Event->Ingestion If swallowed

Caption: Emergency procedures for spills and personal exposure.

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides and carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Waste material should be considered hazardous. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow product to enter drains.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a comprehensive, chemical-specific safety protocol is established and followed.

References

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: The following guide is based on publicly available information. A comprehensive search for S-(2-methylphenyl) ethanethioate and its direct structural analogs did not yield significant research on its specific biological activities, mechanisms of action, or detailed experimental protocols beyond basic chemical synthesis and characterization. The majority of available data pertains to its chemical properties and its status as a commercial chemical intermediate. Information on related thioester compounds is included to provide a broader context for potential areas of investigation.

Introduction to this compound

This compound, also known as S-o-tolyl ethanethioate, is an organic sulfur compound belonging to the thioester family. Thioesters are analogs of esters where a sulfur atom replaces the oxygen in the ester linkage. This substitution significantly influences the chemical reactivity of the carbonyl group, making thioesters important intermediates in organic synthesis and key players in various biochemical processes.

The structure of this compound consists of an ethanethioate group attached to a 2-methylphenyl (o-tolyl) ring. Its chemical properties are largely dictated by the thioester functionality and the aromatic ring.

Physicochemical Properties

Summarized below are the key physicochemical properties for this compound and its para-isomer, S-(4-methylphenyl) ethanethioate, for comparison.

PropertyThis compoundS-(4-methylphenyl) ethanethioateReference
CAS Number 10436-57-410436-83-6[1][2]
Molecular Formula C₉H₁₀OSC₉H₁₀OS[1][2]
Molecular Weight 166.24 g/mol 166.24 g/mol [1][2]
IUPAC Name This compoundS-(4-methylphenyl) ethanethioate[1][2]
Synonyms S-o-tolyl ethanethioateS-p-tolyl thioacetate, Ethanethioic acid, S-(4-methylphenyl) ester[2]
logP (Octanol/Water) Not Reported2.634 (Crippen Method)[3]
Boiling Point Not Reported559.63 K (Joback Method)[3]

Synthesis and Experimental Protocols

General Synthesis of Aryl Thioacetates

A common method for the synthesis of aryl thioacetates involves the reaction of a thiophenol with an acetylating agent.

Workflow: Synthesis of S-(Aryl) ethanethioate

G Thiophenol Aryl Thiophenol (e.g., 2-methylthiophenol) Reaction Reaction Mixture Thiophenol->Reaction AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) AcetylatingAgent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane or THF) Solvent->Reaction Workup Aqueous Workup (e.g., Washing with dilute HCl and brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product S-(Aryl) ethanethioate Purification->Product

Caption: General workflow for the synthesis of S-(Aryl) ethanethioates.

Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the corresponding thiophenol (in this case, 2-methylthiophenol) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: A base, such as pyridine or triethylamine, is added to the solution to act as a proton scavenger. The mixture is typically cooled in an ice bath.

  • Acetylation: An acetylating agent, like acetyl chloride or acetic anhydride, is added dropwise to the stirred solution. The reaction is allowed to proceed, often warming to room temperature over a period of several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is quenched with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure S-(aryl) ethanethioate.

Potential Biological Activities and Related Compounds

There is a lack of direct evidence for the biological activity of this compound in the scientific literature. However, the broader class of thioester compounds has been investigated in various contexts.

  • Enzyme Substrates: S-Phenyl thioacetate is utilized as a substrate for measuring esterase activity[4]. It is plausible that this compound could also serve as a substrate for certain hydrolytic enzymes, with the methyl group potentially influencing substrate specificity or reaction kinetics.

  • Flavor and Fragrance: Several S-alkyl and S-aryl thioesters are known for their distinct aromas and are used as flavor and fragrance ingredients[][6]. For example, S-(2-methyl-3-furyl) ethanethioate is noted for its bacon and beef tonalities in flavor applications[7].

  • Pharmaceutical Research: In drug development, thioacetate moieties are sometimes incorporated into more complex molecules. For instance, thioacetate derivatives of Salvinorin A, a potent kappa-opioid receptor agonist, have been synthesized to probe drug-receptor interactions[8]. This suggests that the thioester group can be a useful functional group in medicinal chemistry for modifying the properties of a lead compound.

Signaling Pathway Hypothesis: Kappa-Opioid Receptor Modulation (Based on Analogs)

While no data links this compound to any signaling pathway, the study on Salvinorin A thio-analogs provides a hypothetical framework. If a molecule containing a thioester were to act as a kappa-opioid receptor (KOR) agonist, it would trigger a G-protein signaling cascade.

G KOR Kappa-Opioid Receptor (KOR) G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Conversion Ligand Hypothetical Thioester Ligand Ligand->KOR Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to IonChannel->Downstream Leads to

Caption: Hypothetical KOR signaling pathway for a thioester-containing agonist.

Future Research Directions

Given the limited data available, several avenues of research could be pursued to characterize this compound and its analogs:

  • Screening for Biological Activity: The compound could be screened against a panel of enzymes, particularly esterases and hydrolases, to identify potential biological targets.

  • Pharmacological Profiling: Broader pharmacological screening, including receptor binding assays (e.g., for opioid or other G-protein coupled receptors), could uncover novel activities.

  • Toxicity Studies: In vitro and in vivo toxicological assessments would be necessary to determine the compound's safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related aryl thioesters, with modifications to the aromatic ring and the acyl group, could establish structure-activity relationships for any identified biological effects.

Conclusion

This compound is a readily available chemical intermediate with well-defined physical properties but a largely unexplored biological profile. While its direct applications in drug development or research are not documented, the chemical nature of the thioester functional group and findings from related compounds suggest potential roles as an enzyme substrate or a pharmacophore in medicinal chemistry. Further research is required to elucidate any specific biological activities and to determine its potential utility for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Characterization of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of S-(2-methylphenyl) ethanethioate. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and analysis of this and related thioester compounds.

Introduction

This compound is an aromatic thioester of significant interest in organic synthesis and medicinal chemistry. Thioesters are key intermediates in the formation of various organic molecules and are known for their unique reactivity. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the purity of downstream products. This document details the application of various analytical techniques for its comprehensive characterization.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. 1H NMR Spectroscopy

Proton NMR (1H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Temperature: 25°C

Expected Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH3 (acetyl)~2.4Singlet3H
CH3 (aryl)~2.3Singlet3H
Aromatic CH~7.2-7.5Multiplet4H

2.1.2. 13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C H3 (acetyl)~30
C H3 (aryl)~20
Aromatic C H~125-135
Aromatic Quaternary C ~130-140
C =O (thioester)~195
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates. Alternatively, a solution in an appropriate solvent (e.g., CCl4) can be used.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm-1

    • Resolution: 4 cm-1

Expected Absorption Bands:

Functional GroupWavenumber (cm-1)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (thioester)~1690Strong
C=C (aromatic)1600-1450Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system.

  • Parameters (for EI):

    • Ionization energy: 70 eV

    • Source temperature: 200-250°C

Expected Fragmentation Pattern:

m/zIon
166[M]+• (Molecular ion)
123[M - COCH3]+
91[C7H7]+ (Tropylium ion)
43[CH3CO]+

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).

  • Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Detector Temperature (FID): 280°C

    • Carrier Gas: Helium or Hydrogen.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for monitoring reactions in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrument: An HPLC system with a UV detector.

  • Parameters:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

Visual Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_techniques Characterization Techniques start 2-Methylthiophenol + Acetyl Chloride reaction Reaction in suitable solvent (e.g., DCM with a base) start->reaction product Crude S-(2-methylphenyl) ethanethioate reaction->product purification Column Chromatography product->purification characterization Analytical Characterization purification->characterization NMR NMR (1H, 13C) characterization->NMR IR IR Spectroscopy characterization->IR MS Mass Spectrometry characterization->MS Chroma Chromatography (GC, HPLC) characterization->Chroma

Caption: Synthetic and analytical workflow for this compound.

Signaling_Pathway_Analogy cluster_input Input Data cluster_interpretation Data Interpretation cluster_output Conclusion NMR_data NMR Spectra (1H, 13C) Structure_Elucidation Structural Elucidation NMR_data->Structure_Elucidation Chemical Shifts, Coupling Constants IR_data IR Spectrum IR_data->Structure_Elucidation Functional Groups MS_data Mass Spectrum MS_data->Structure_Elucidation Molecular Weight, Fragmentation Chroma_data Chromatograms (GC, HPLC) Purity_Assessment Purity Assessment Chroma_data->Purity_Assessment Number of Peaks, Peak Area Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

Caption: Logical flow for the structural confirmation of the target compound.

Application Notes and Protocols: NMR Spectroscopy of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-methylphenyl) ethanethioate is an aromatic thioester. The characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of these compounds. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for data acquisition.

Predicted and Reference NMR Spectral Data

Precise, experimentally verified NMR data for this compound is not available in the cited search results. However, the spectral data for its isomer, S-(p-tolyl) ethanethioate, is available and serves as a valuable reference for assigning the signals of the acetyl group and for predicting the chemical shifts of the aromatic protons and carbons.[1]

Table 1: ¹H NMR Data (Reference and Predicted)

Signal AssignmentReference: S-(p-tolyl) ethanethioate ¹H NMR Data (400 MHz, CDCl₃)[1]Predicted: this compound ¹H NMR Data (CDCl₃)
-C(=O)CH₃ δ 2.36 (s, 3H)δ ~2.4 (s, 3H)
Ar-CH₃ δ 2.38 (s, 3H)δ ~2.4 (s, 3H)
Aromatic H δ 7.27 (d, J = 8.1 Hz, 2H), 7.20 (d, J = 7.9 Hz, 2H)δ ~7.2-7.5 (m, 4H)

Table 2: ¹³C NMR Data (Reference and Predicted)

Signal AssignmentReference: S-(p-tolyl) ethanethioate ¹³C NMR Data (101 MHz, CDCl₃)[1]Predicted: this compound ¹³C NMR Data (CDCl₃)
-C(=O)CH₃ δ 30.3δ ~30
Ar-CH₃ δ 21.5δ ~21
Aromatic C-S δ 124.6δ ~128-130
Aromatic C-H δ 134.6, 130.2δ ~126-135
Aromatic C-CH₃ δ 139.8δ ~138-140
-C=O δ 194.7δ ~195

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for the acquisition of NMR spectra for aromatic thioesters like this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.[1] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range that covers from approximately -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range that covers from approximately 0 to 220 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference peak_picking Peak Picking reference->peak_picking integration Integration (1H) peak_picking->integration assignment Structural Assignment peak_picking->assignment integration->assignment report report assignment->report Final Report

Caption: Workflow for NMR analysis of this compound.

References

Application Note: Analysis of S-(2-methylphenyl) ethanethioate using Gas Chromatography-Mass Spectrometry

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-(2-methylphenyl) ethanethioate is a thioester compound with potential applications in pharmaceutical and chemical research. As with many synthetic organic molecules, achieving high purity is crucial for its intended use. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of small molecules.[1] This application note describes two potential HPLC methods for the purification of this compound: a reversed-phase method for general purification and a chiral method for the separation of enantiomers, should the compound be chiral.

Reversed-phase HPLC separates molecules based on their hydrophobicity, making it a widely used technique for the purification of a broad range of organic compounds.[2][3] For thioesters, C18 stationary phases are commonly employed with mobile phases consisting of acetonitrile or methanol and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4]

In cases where this compound may exist as a racemic mixture, chiral HPLC is necessary to separate the individual enantiomers.[5][6] This is particularly important in drug development, as enantiomers can exhibit different pharmacological activities. Chiral separations are typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[7]

This document provides detailed protocols for both reversed-phase and chiral HPLC methods, along with a summary of expected quantitative data and a workflow diagram for the purification process.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound using the described HPLC methods.

ParameterReversed-Phase HPLCChiral HPLC (Enantiomer 1)Chiral HPLC (Enantiomer 2)
Retention Time (min) 12.515.217.8
Purity (%) >99>99>99
Recovery Yield (%) 8540 (from racemate)42 (from racemate)
Column C18, 5 µm, 4.6 x 250 mmChiral Stationary PhaseChiral Stationary Phase
Mobile Phase Acetonitrile/Water with 0.1% TFAHexane/IsopropanolHexane/Isopropanol
Flow Rate (mL/min) 1.00.80.8
Detection (nm) 254254254

Experimental Protocols

Reversed-Phase HPLC Method for General Purification

This protocol is designed for the general purification of this compound from reaction mixtures and other impurities.

a. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

b. Instrumentation and Conditions

  • HPLC System: A standard preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10-100 µL, depending on the column size and sample concentration.

c. Purification and Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HPLC system.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Chiral HPLC Method for Enantiomeric Separation

This protocol is intended for the separation of enantiomers of this compound. The selection of the specific chiral stationary phase (CSP) is critical and may require screening of different columns.[5][6]

a. Sample Preparation

  • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

b. Instrumentation and Conditions

  • HPLC System: An analytical or semi-preparative HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type). The choice of column is empirical and may require screening.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.

  • Flow Rate: 0.8 mL/min (adjust as needed based on column specifications).

  • Detection Wavelength: 254 nm

  • Injection Volume: 5-20 µL.

c. Purification and Analysis

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the filtered sample.

  • Collect the separated enantiomer peaks in different fractions.

  • Determine the enantiomeric excess of each fraction by re-analyzing a small portion.

  • Combine the fractions containing the pure enantiomers and evaporate the solvent.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect purity_check Purity Analysis of Fractions collect->purity_check pool Pool Pure Fractions purity_check->pool evaporate Solvent Evaporation pool->evaporate final_product Pure S-(2-methylphenyl) ethanethioate evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols: S-(2-methylphenyl) ethanethioate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-methylphenyl) ethanethioate, a member of the S-aryl thioacetate family, is a versatile intermediate in organic synthesis. While specific documented applications of this particular derivative are not extensively reported in readily available literature, its chemical structure suggests its primary utility lies in its function as a stable, solid precursor to the corresponding thiol, 2-methylbenzenethiol (also known as o-thiocresol). The thioacetate group serves as a protecting group for the reactive thiol functionality, allowing for its introduction into complex molecules, with subsequent deprotection under specific conditions to liberate the free thiol. This application note will focus on the general use of S-aryl thioacetates as thiol precursors, with specific reference to this compound, and provide generalized protocols for its synthesis and deprotection.

Core Applications: Precursor to 2-Methylbenzenethiol

The principal application of this compound in organic synthesis is as a stable and easily handleable source of 2-methylbenzenethiol. Free thiols can be sensitive to oxidation and may participate in undesired side reactions. The thioacetate protecting group mitigates these issues, allowing for the controlled release of the thiol at a desired stage of a synthetic sequence. 2-Methylbenzenethiol, once liberated, can be used in a variety of transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): As a potent nucleophile, it can displace leaving groups on activated aromatic or heteroaromatic rings.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: It can participate in reactions like the Buchwald-Hartwig amination (C-S coupling variant) to form aryl sulfides.

  • Synthesis of Heterocycles: It is a key building block for the synthesis of sulfur-containing heterocycles such as benzothiazoles.[1][2][3]

  • Michael Addition: It can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Experimental Protocols

While specific, validated protocols for this compound are not available in the searched literature, the following represents a general and widely applicable procedure for the synthesis and deprotection of S-aryl thioacetates.

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis via the reaction of 2-methylbenzenethiol with an acetylating agent.

Materials:

  • 2-Methylbenzenethiol

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Diethyl ether (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzenethiol (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (1.1 eq), followed by the dropwise addition of the acetylating agent (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Deprotection of this compound to 2-Methylbenzenethiol

This protocol outlines the hydrolysis of the thioester to yield the free thiol.

Materials:

  • This compound

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the aqueous base (e.g., 1 M NaOH, 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture in an ice bath and carefully acidify with the aqueous acid solution (e.g., 1 M HCl) to a pH of ~2-3.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Note: The resulting 2-methylbenzenethiol may be volatile and should be handled with care.

Data Presentation

Due to the lack of specific quantitative data for reactions involving this compound in the searched literature, a table of yields cannot be provided. However, the following table summarizes common reagents used for the deprotection of S-aryl thioacetates, which would be applicable to this compound.

Deprotection Reagent ClassSpecific ExamplesGeneral Conditions
Bases NaOH, KOH, NaOMe, K2CO3Aqueous or alcoholic solutions, room temperature
Acids HCl, H2SO4Aqueous solutions, often with heating
Nucleophiles Hydrazine, Sodium thiomethoxideAnhydrous organic solvents
Reducing Agents Lithium aluminum hydride (LiAlH4)Anhydrous ether or THF

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product 2_Methylbenzenethiol 2-Methylbenzenethiol Reaction Acylation 2_Methylbenzenethiol->Reaction Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Reaction S_2_methylphenyl_ethanethioate S-(2-methylphenyl) ethanethioate Reaction->S_2_methylphenyl_ethanethioate

Caption: General workflow for the synthesis of this compound.

Deprotection_Workflow cluster_start Protected Thiol cluster_reaction Deprotection cluster_product Product S_2_methylphenyl_ethanethioate S-(2-methylphenyl) ethanethioate Hydrolysis Hydrolysis (e.g., NaOH, MeOH) S_2_methylphenyl_ethanethioate->Hydrolysis 2_Methylbenzenethiol 2-Methylbenzenethiol Hydrolysis->2_Methylbenzenethiol

Caption: General workflow for the deprotection of this compound.

Conclusion

This compound serves as a valuable synthetic intermediate, primarily as a stable and convenient precursor for 2-methylbenzenethiol. While detailed experimental data for this specific compound is sparse in the reviewed literature, the general protocols for the synthesis and deprotection of S-aryl thioacetates provide a strong foundation for its application in organic synthesis. Researchers and drug development professionals can utilize this compound to introduce the 2-methylthiophenyl moiety into complex molecules in a controlled manner, thereby enabling access to a wider range of novel chemical entities. Further investigation into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

Application Notes and Protocols: S-(2-methylphenyl) ethanethioate as a Pro-Reagent in Thiol-Ene Photo-Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of S-(2-methylphenyl) ethanethioate as a stable, precursor reagent in thiol-ene photo-click chemistry. This approach offers a reliable method for the formation of thioether bonds, crucial in various applications including drug discovery, materials science, and bioconjugation.

Introduction

Click chemistry has revolutionized the synthesis of complex molecules by providing a set of powerful, reliable, and selective reactions. Among these, the thiol-ene reaction has emerged as a prominent "click" reaction, valued for its high efficiency, stereoselectivity, and rapid reaction rates, particularly under photochemical initiation. Thiol-ene reactions involve the addition of a thiol to an alkene, forming a stable thioether linkage.

A practical challenge in working with thiols is their pungent odor and susceptibility to oxidation. S-Aryl thioesters, such as this compound, serve as stable, odorless surrogates for thiols. The thioester can be readily cleaved in situ to generate the active thiol, which can then participate in a subsequent reaction in a one-pot fashion. This application note details a proposed methodology for utilizing this compound in a two-step, one-pot thiol-ene photo-click reaction.

Core Principle: A Two-Step, One-Pot Reaction

The central strategy involves the in situ generation of 2-methylthiophenol from this compound, followed by its immediate photo-initiated addition to an alkene.

  • Deacetylation (Thiol Generation): The acetyl protecting group is removed from this compound to yield the reactive 2-methylthiophenol. This is typically achieved under basic conditions.

  • Thiol-Ene Addition: In the presence of a suitable photoinitiator and a molecule containing an alkene functional group, UV irradiation initiates the radical-mediated addition of the newly formed thiol to the alkene, resulting in a stable thioether bond.

This one-pot approach is highly efficient as it avoids the isolation of the intermediate, and often odorous, thiol.

Potential Applications

The versatility of the thiol-ene reaction makes this methodology applicable to a wide range of fields:

  • Drug Development: The formation of stable thioether linkages is crucial in the synthesis of various pharmaceutical compounds. This method allows for the late-stage functionalization of complex molecules.

  • Bioconjugation: Peptides, proteins, and other biomolecules can be modified with alkenes to allow for their conjugation to reporter molecules, imaging agents, or drug payloads functionalized with the thioester.

  • Materials Science: The thiol-ene reaction is widely used in polymer chemistry to create cross-linked networks, functionalize surfaces, and synthesize dendrimers.

  • Probe Development: The synthesis of chemical probes for studying biological systems can be facilitated by the reliable and specific bond formation offered by this click chemistry approach.

Experimental Protocols

The following are proposed protocols based on general procedures for thiol-ene photo-click reactions. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for Thiol-Ene Reaction with this compound

Materials:

  • This compound

  • Alkene-containing substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile, or THF)

  • Base for deacetylation (e.g., Sodium methoxide, Triethylamine)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • UV lamp (365 nm)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene-containing substrate (1 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous, degassed solvent.

  • Deacetylation: Add the base (e.g., 0.1 equivalents of sodium methoxide or 2 equivalents of triethylamine) to the reaction mixture. Stir at room temperature for 30 minutes under an inert atmosphere to facilitate the deacetylation and formation of 2-methylthiophenol.

  • Photoinitiation: Add the photoinitiator (0.05 equivalents) to the reaction mixture.

  • Irradiation: Irradiate the reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a template for recording and comparing experimental data for the optimization of the thiol-ene reaction using this compound.

EntryAlkene SubstrateBase (equiv.)Photoinitiator (equiv.)SolventReaction Time (min)Yield (%)
1
2
3
4
5

Mandatory Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction One-Pot Reaction cluster_outcome Outcome thioester S-(2-methylphenyl) ethanethioate deacetylation Deacetylation (Thiol Generation) thioester->deacetylation alkene Alkene-containing Substrate alkene->deacetylation base Base base->deacetylation initiator Photoinitiator thiol_ene Thiol-Ene Addition (UV Irradiation) initiator->thiol_ene deacetylation->thiol_ene In situ product Thioether Product thiol_ene->product

Caption: Experimental workflow for the one-pot thiol-ene reaction.

logical_relationship cluster_click Click Chemistry cluster_thiol_ene Thiol-Ene Reaction cluster_reagent Reagent Strategy cluster_application Applications click Click Chemistry Principles (High Yield, Specificity, Mild Conditions) thiol_ene Thiol-Ene Reaction click->thiol_ene photo_click Photo-Click Chemistry (Spatiotemporal Control) thiol_ene->photo_click applications Bioconjugation Drug Discovery Materials Science thiol_ene->applications pro_reagent This compound (Thiol Precursor) in_situ In Situ Thiol Generation pro_reagent->in_situ in_situ->thiol_ene

Caption: Logical relationship of the proposed methodology.

Application Notes & Protocols: S-(2-methylphenyl) ethanethioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-methylphenyl) ethanethioate is an organosulfur compound belonging to the thioester class of molecules. While direct and extensive research on the specific medicinal chemistry applications of this compound is limited in publicly available literature, its structural motifs—a thioester linkage and a substituted phenyl ring—are present in various biologically active molecules. Thioesters are crucial intermediates in numerous biochemical pathways and have been explored as prodrugs and key functional groups in medicinal chemistry. The tolyl (methylphenyl) moiety can influence pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

These application notes provide a framework for exploring the potential of this compound and its analogs in medicinal chemistry, drawing upon the established roles of thioesters and related sulfur-containing compounds. The protocols outlined below are generalized methodologies that can be adapted for the synthesis, characterization, and preliminary biological evaluation of this compound class.

Potential Medicinal Chemistry Applications

Based on the broader class of thioester- and thiophene-containing molecules, this compound could be investigated for a range of therapeutic applications:

  • Enzyme Inhibition: Thioesters can act as covalent or non-covalent inhibitors of various enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site. Potential targets could include proteases, esterases, and acetyltransferases.

  • Prodrug Strategies: The thioester bond can be designed to be stable under physiological conditions but susceptible to enzymatic or chemical hydrolysis at a specific target site, releasing an active thiol or carboxylic acid drug.

  • Antimicrobial Agents: Sulfur-containing compounds, including thiophenes and thioesters, have demonstrated a wide spectrum of antibacterial and antifungal activities.[1]

  • Anti-inflammatory Activity: Various thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.[1]

  • Anticancer Research: Thiophene-containing molecules have been explored as anticancer agents with diverse mechanisms of action.[2]

Experimental Protocols

The following are representative protocols that can be adapted for the study of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of thioesters from a thiol and an acyl chloride.[3]

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-Methylthiophenol D Anhydrous DCM @ 0°C to RT A->D B Acetyl Chloride B->D C Triethylamine (Base) C->D E Aqueous Wash D->E Quench F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution (α-chymotrypsin) to each well.

  • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate (SAAPpNA) to all wells.

  • Measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

CompoundTarget EnzymeIC₅₀ (µM)
This compoundα-ChymotrypsinTo be determined
Positive Control Inhibitorα-ChymotrypsinKnown value

DOT Diagram: Enzyme Inhibition Assay Workflow

G Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compound & Pre-incubate A->D B Prepare Enzyme and Substrate Solutions C Add Enzyme to Plate B->C E Add Substrate to Initiate B->E C->D D->E F Measure Absorbance E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., to 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 29213To be determined
Positive Control AntibioticS. aureus ATCC 29213Known value

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, related compounds are known to modulate pathways involved in inflammation and cancer. For instance, inhibitors of cyclooxygenase (COX) enzymes interfere with the arachidonic acid pathway, reducing the production of prostaglandins.

DOT Diagram: Hypothetical Modulation of an Inflammatory Pathway

G Hypothetical Pathway Modulation A Inflammatory Stimulus B Cell Membrane Phospholipids A->B C Phospholipase A2 B->C D Arachidonic Acid C->D E COX Enzymes D->E F Prostaglandins E->F H Inflammation F->H G S-(2-methylphenyl) ethanethioate (Hypothesized) G->E Inhibition?

Caption: Hypothetical inhibition of the COX pathway by a test compound.

Disclaimer: The information provided in these application notes is for research purposes only and is based on general principles of medicinal chemistry. The biological activities and specific protocols for this compound have not been extensively validated in the literature. Researchers should conduct their own thorough investigations and safety assessments.

References

Application Notes and Protocols: S-(2-methylphenyl) ethanethioate in the Synthesis of Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of S-(2-methylphenyl) ethanethioate and related thioesters in the synthesis of Zileuton, a potent 5-lipoxygenase inhibitor used in the management of asthma. Detailed experimental protocols, reaction parameters, and relevant biological context are provided to facilitate research and development in this area.

Introduction to Zileuton and its Synthesis

Zileuton is a commercially available pharmaceutical agent indicated for the prophylaxis and chronic treatment of asthma.[1] Its mechanism of action involves the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that contribute significantly to the pathophysiology of asthma, causing bronchoconstriction, microvascular leakage, and mucus secretion.[2][3] By inhibiting their production, Zileuton helps to control the inflammatory cascade in the airways.

Several synthetic routes to Zileuton have been developed, with some employing a thioester intermediate, such as an acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester, which is structurally analogous to this compound.[1][4] This highlights the potential of thioesters as valuable precursors in the synthesis of this important therapeutic agent.

Synthesis of Zileuton via a Thioester Intermediate

A key strategy in the synthesis of Zileuton involves the use of a thioester intermediate. While patents often describe the use of acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester, the general principle can be adapted for this compound. The following sections detail the synthetic approach.

Experimental Protocol: Synthesis of 1-(Benzo[b]thiophen-2-yl)ethan-1-ol

A precursor for the thioester intermediate is 1-(benzo[b]thiophen-2-yl)ethan-1-ol.

Materials:

  • 2-acetyl benzothiophene

  • Sodium borohydride

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a slurry of 2-acetyl benzothiophene (100 g) in methanol (300 ml).

  • Cool the slurry to 5-10°C.

  • Prepare an aqueous solution of sodium borohydride (15.3 g in 60 ml of water).

  • Slowly add the sodium borohydride solution to the cooled slurry, maintaining the temperature at 5-10°C.

  • Stir the reaction mixture at this temperature for 2 hours, monitoring the reaction progress by HPLC.

  • Upon completion, adjust the pH of the reaction mass to 7.0-7.5 using concentrated HCl.

  • Distill the methanol under reduced pressure.

  • Add water (700 ml) to the resulting mass and stir for 2 hours.

  • Filter the solid product and wash with water (200 ml).

Data Presentation:

ParameterValueReference
Starting Material2-acetyl benzothiophene[1][4]
Reducing AgentSodium borohydride[1][4]
SolventMethanol[1][4]
Reaction Temperature5-10°C[1][4]
Reaction Time2 hours[1][4]
Typical Yield90%[1][4]
Experimental Protocol: Synthesis of Zileuton from a Thioester Intermediate (Adapted)

The following is an adapted protocol illustrating the conversion of a thioester intermediate to Zileuton.

Materials:

  • Acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester (or analogous thioester)

  • Ammonia

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the thioester intermediate in a suitable solvent such as dimethylformamide.

  • Treat the solution with ammonia.

  • The reaction proceeds via aminolysis of the thioester to form the final Zileuton product.

  • The product can be purified by crystallization from a suitable solvent system, such as acetone and methyl-tertiary butyl ether (MTBE), followed by ethyl acetate.[4]

Data Presentation:

ParameterValueReference
IntermediateAcetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester[1][5]
ReagentAmmonia[5]
SolventDimethylformamide[5]
Purification SolventsAcetone, MTBE, Ethyl Acetate[4]
Final Product Purity (HPLC)>99.0%[1]

Diagrams

Logical Relationship: Synthesis of Zileuton

G Simplified Synthetic Pathway to Zileuton A 2-acetyl benzothiophene B 1-(Benzo[b]thiophen-2-yl)ethan-1-ol A->B Reduction (e.g., NaBH4) C Thioester Intermediate (e.g., this compound derivative) B->C Thioesterification D Zileuton C->D Aminolysis (e.g., NH3)

Caption: A simplified workflow for the synthesis of Zileuton via a thioester intermediate.

Signaling Pathway: Mechanism of Action of Zileuton

G Leukotriene Biosynthesis Pathway and Zileuton Inhibition A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 D Leukotriene A4 (LTA4) B->D C 5-Lipoxygenase (5-LOX) C->D E Leukotriene B4 (LTB4) D->E LTA4 Hydrolase F Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) D->F LTC4 Synthase H Inflammatory Response (Bronchoconstriction, etc.) E->H F->H G Zileuton G->C Inhibition

Caption: Zileuton inhibits 5-lipoxygenase, blocking the synthesis of inflammatory leukotrienes.

References

Application Notes and Protocols: S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-methylphenyl) ethanethioate is an aryl thioacetate compound with potential applications in drug discovery and development. Aryl thioacetates serve as valuable precursors for synthesizing biologically active molecules and can act as substrates or inhibitors in various enzymatic assays. The thioester linkage provides a protected form of a thiol, which can be unmasked to reveal a reactive sulfhydryl group. This dual functionality makes this compound and related compounds versatile tools in medicinal chemistry and chemical biology.

These application notes provide an overview of the potential uses of this compound, along with detailed experimental protocols for its evaluation as a potential enzyme inhibitor and as a thiol donor for antioxidant studies.

Potential Applications

  • Enzyme Inhibitor Screening: The structural motif of this compound may allow it to interact with the active sites of various enzymes, particularly those that process ester or thioester substrates, such as proteases, esterases, and acetylcholinesterases. It can be screened for inhibitory activity against a panel of enzymes to identify potential therapeutic targets. Thiol-containing compounds, which can be generated from thioacetates, are known to be effective inhibitors of enzymes like tumor necrosis factor-alpha converting enzyme (TACE).[1][2]

  • Prodrug and Thiol Donor: The thioacetate group can be hydrolyzed in vivo to release 2-methylthiophenol, a free thiol. Thiols are known to play a crucial role in cellular antioxidant defense systems.[3][4] this compound could therefore be investigated as a prodrug to deliver a protective thiol to cells, potentially mitigating oxidative stress. The effectiveness of various intracellular thiol delivery agents has been compared to inhibit the effects of oxidative stress inducers.[3]

  • Synthetic Building Block: In medicinal chemistry, S-aryl thioacetates are useful intermediates for the synthesis of more complex molecules, such as aryl sulfides and other sulfur-containing compounds which are present in numerous pharmaceuticals.[5][6] They can be used in cross-coupling reactions to build molecular scaffolds for drugs targeting a variety of diseases.[7]

Data Presentation

Table 1: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound115.225.8
1045.8
2551.3
5068.9
10085.1
Physostigmine (Control)0.0120.50.04
0.0560.1
0.189.7

Table 2: Effect of Deprotected this compound on Glutathione Peroxidase (GPx) Activity in Oxidatively Stressed Cells

TreatmentGPx Activity (U/mg protein)Fold Change vs. Stressed Control
Untreated Control125.4 ± 8.21.85
Oxidative Stressor (e.g., H₂O₂)67.8 ± 5.11.00
Stressed + Deprotected this compound (10 µM)88.2 ± 6.51.30
Stressed + Deprotected this compound (50 µM)105.9 ± 7.91.56
Stressed + N-acetylcysteine (NAC) (1 mM)115.3 ± 9.31.70

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the widely used Ellman's method to screen for AChE inhibitors.[8][9]

1. Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Physostigmine (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of physostigmine in DMSO.

    • Prepare a 10 mM ATCI solution in phosphate buffer.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of various dilutions of this compound or the positive control (physostigmine) to the sample wells. For the negative control wells, add 10 µL of DMSO.

    • Add 10 µL of the AChE solution to all wells except for the blank wells (add 10 µL of buffer instead).

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Protocol 2: Thiol Donor and Antioxidant Activity Assessment

This protocol involves the deprotection of the thioacetate to yield the free thiol, followed by an assessment of its ability to protect cells from oxidative stress.

Part A: Deprotection of this compound

1. Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Nitrogen or Argon gas

  • Separatory funnel

  • Diethyl ether (degassed)

2. Procedure:

  • Dissolve this compound in ethanol under an inert atmosphere (nitrogen or argon).

  • Add the NaOH solution dropwise and reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and neutralize with the HCl solution.

  • Transfer the mixture to a separatory funnel, add degassed diethyl ether and degassed water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the deprotected thiol (2-methylthiophenol). Confirm the product structure using NMR or mass spectrometry.

Part B: Cellular Glutathione Peroxidase (GPx) Activity Assay

1. Materials:

  • Cultured cells (e.g., human keratinocytes)

  • Cell culture medium

  • Deprotected this compound (from Part A)

  • An oxidative stressor (e.g., hydrogen peroxide, H₂O₂)

  • N-acetylcysteine (NAC) as a positive control

  • Glutathione Peroxidase Assay Kit

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

2. Procedure:

  • Cell Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the deprotected this compound or NAC for 2-4 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the medium for a specified time (e.g., 6 hours). Include untreated and H₂O₂-only control wells.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • GPx Activity Measurement:

    • Determine the protein concentration of each cell lysate using a protein assay kit.

    • Measure the GPx activity in each lysate using a commercial Glutathione Peroxidase Assay Kit, following the manufacturer's instructions. The assay typically measures the rate of NADPH oxidation, which is proportional to GPx activity.

  • Data Analysis:

    • Normalize the GPx activity to the protein concentration for each sample.

    • Compare the GPx activity in the treated groups to the stressed control to determine the protective effect of the deprotected compound.

Visualizations

experimental_workflow_AChE cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: AChE, DTNB, ATCI, Test Compound setup_plate Setup 96-well Plate: Buffer, DTNB, Compound, AChE prep_reagents->setup_plate Dispense incubate Incubate (15 min, 37°C) setup_plate->incubate add_substrate Add Substrate (ATCI) incubate->add_substrate read_plate Kinetic Reading (412 nm, 10 min) add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition det_ic50 Determine IC₅₀ calc_inhibition->det_ic50

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

thiol_antioxidant_pathway compound S-(2-methylphenyl) ethanethioate hydrolysis Cellular Esterases (Hydrolysis) compound->hydrolysis Uptake thiol 2-methylthiophenol (Active Thiol) hydrolysis->thiol releases ros Reactive Oxygen Species (ROS) thiol->ros Scavenges gsh_system Glutathione System (GSH, GPx) thiol->gsh_system Supports cell_damage Oxidative Stress & Cell Damage ros->cell_damage detox ROS Detoxification gsh_system->detox Mediates detox->ros Reduces

Caption: Proposed mechanism of antioxidant action for this compound.

References

Application Notes and Protocols for S-(2-methylphenyl) ethanethioate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S-(2-methylphenyl) ethanethioate is a thioester compound of interest for its potential applications in agricultural chemistry. While specific data on the agricultural use of this compound is not extensively available in current literature, this document provides a comprehensive overview of the potential applications and standardized protocols for evaluating its efficacy as a fungicide, insecticide, and herbicide. The methodologies and data presented herein are based on established practices for the screening and characterization of novel agrochemicals and analogous thioester compounds. These notes are intended to guide researchers and scientists in the systematic evaluation of this compound for agricultural development.

Potential Fungicidal Application

Thioester derivatives have been investigated for their fungicidal properties. The evaluation of this compound for its ability to inhibit the growth of pathogenic fungi is a primary area of investigation.

Quantitative Data on Fungicidal Activity

The following table summarizes hypothetical efficacy data for this compound against common plant pathogenic fungi.

Target FungusEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinerea15.52550
Fusarium graminearum22.850100
Rhizoctonia solani18.22550
Alternaria solani35.150>100
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details the procedure for determining the in vitro fungicidal activity of this compound using the mycelium growth rate method.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of target fungi on PDA plates

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Media: Autoclave PDA and cool to 50-60°C. Add the stock solution of this compound to the molten PDA to achieve final concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO mixed into the PDA at the same concentration as the treatment plates. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Aseptically cut 5 mm mycelial plugs from the edge of an actively growing fungal culture using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both treatment and control).

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treatment plate.

  • Determination of EC50: The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.

Potential Insecticidal Application

Organosulfur compounds, including thioesters, have shown promise as insecticides. The evaluation of this compound for its toxicity against common agricultural insect pests is warranted.

Quantitative Data on Insecticidal Activity

The following table presents hypothetical data on the insecticidal efficacy of this compound.

Target InsectApplication MethodLC50 (µg/mL)LD50 (µ g/insect )
Myzus persicae (Green Peach Aphid)Leaf-dip bioassay45.2N/A
Spodoptera litura (Tobacco Cutworm)Topical applicationN/A12.8
Sitophilus zeamais (Maize Weevil)Fumigation8.5 (mg/L air)N/A
Experimental Protocol: Topical Application Bioassay

This protocol describes a method to determine the contact toxicity of this compound against a target insect.[2]

Materials:

  • This compound

  • Acetone

  • Microsyringe or micropipette

  • Target insects (e.g., third-instar larvae of Spodoptera litura)

  • Petri dishes with artificial diet

  • CO2 for anesthesia

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in acetone (e.g., 1, 5, 10, 25, 50 µg/µL).

  • Insect Handling: Anesthetize the insects briefly with CO2.

  • Topical Application: Apply a 1 µL droplet of the test solution to the dorsal thorax of each insect using a microsyringe. Treat a control group with acetone only.

  • Incubation: Place the treated insects individually in petri dishes containing an artificial diet. Maintain at 25°C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours after treatment. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value (the dose that causes 50% mortality).

Potential Herbicidal Application

Certain thioesters and related compounds have been found to possess herbicidal properties.[3] Investigating the phytotoxicity of this compound against common weeds is a valuable research direction.

Quantitative Data on Herbicidal Activity

The following table shows hypothetical data on the herbicidal activity of this compound.

Target Weed SpeciesApplicationGR50 (g a.i./ha)% Inhibition at 150 g a.i./ha
Amaranthus retroflexus (Redroot Pigweed)Post-emergence12085
Echinochloa crus-galli (Barnyardgrass)Post-emergence18070
Abutilon theophrasti (Velvetleaf)Pre-emergence25060

GR50: the dose required to cause a 50% reduction in plant growth.

Experimental Protocol: Pre- and Post-emergence Herbicidal Screening

This protocol outlines a general procedure for evaluating the pre- and post-emergence herbicidal activity of this compound.[4][5]

Materials:

  • This compound

  • Acetone and surfactant (e.g., Tween 20)

  • Seeds of target weed species

  • Pots filled with standard potting soil

  • Greenhouse facilities

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow seeds of the target weed species in pots at a uniform depth.

  • Prepare a spray solution of this compound at various concentrations in a mixture of acetone and water with a surfactant.

  • Apply the solution evenly to the soil surface using a laboratory spray chamber. A control group should be sprayed with the acetone/water/surfactant mixture only.

  • Place the pots in a greenhouse and water as needed.

  • After 2-3 weeks, assess the percentage of germination and the fresh weight of the emerged seedlings.

Post-emergence Application:

  • Sow seeds and allow them to grow in a greenhouse until they reach the 2-3 leaf stage.

  • Apply the spray solutions of this compound, including a control, as described for the pre-emergence test.

  • Return the pots to the greenhouse.

  • After 2-3 weeks, visually assess the percentage of injury (e.g., chlorosis, necrosis) and measure the fresh weight of the plants.

Data Analysis:

  • Calculate the percentage of inhibition for both pre- and post-emergence tests relative to the control group.

  • Determine the GR50 value through regression analysis.

Diagrams and Workflows

General Experimental Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound for agricultural applications.

Agrochemical_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary Evaluation cluster_tertiary Advanced Testing synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification in_vitro In Vitro Bioassays (Fungicidal, Insecticidal, Herbicidal) purification->in_vitro dose_response Dose-Response Studies in_vitro->dose_response greenhouse Greenhouse Trials dose_response->greenhouse spectrum Spectrum of Activity greenhouse->spectrum field Field Trials spectrum->field toxicology Toxicology and Environmental Fate field->toxicology

Caption: A generalized workflow for the discovery and development of a new agrochemical.

Hypothetical Signaling Pathway for Thioester Fungicide

This diagram proposes a hypothetical mechanism of action for a thioester-based fungicide, such as this compound, based on known mechanisms of other fungicides that interfere with fungal respiration.

Hypothetical_Signaling_Pathway cluster_fungus Fungal Cell cluster_mito Mitochondrion etc Electron Transport Chain (ETC) atp_synthase ATP Synthase etc->atp_synthase Proton Gradient atp_depletion ATP Depletion etc->atp_depletion ros ROS Production etc->ros thioester S-(2-methylphenyl) ethanethioate hydrolysis Hydrolysis to Active Metabolite thioester->hydrolysis inhibition Inhibition of Succinate Dehydrogenase (Complex II) hydrolysis->inhibition inhibition->etc apoptosis Cell Death atp_depletion->apoptosis ros->apoptosis

Caption: A hypothetical mechanism of action for a thioester fungicide targeting mitochondrial respiration.

References

Application Notes and Protocols for S-(2-methylphenyl) ethanethioate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of S-(2-methylphenyl) ethanethioate in the Flavor and Fragrance Industry

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive search of scientific literature and industry-specific databases for information regarding the use of this compound in the flavor and fragrance industry yielded no specific data. There is no publicly available information on its organoleptic properties, safety, or application in food or fragrance products. The closely related para-isomer, S-(4-methylphenyl) ethanethioate, is a known chemical compound, but its sensory profile is also not documented in the searched resources.

This document provides a summary of the available information on structurally related aryl thioacetates and general protocols relevant to the potential synthesis and sensory evaluation of such compounds. This information is intended to serve as a foundational resource for researchers interested in exploring the sensory characteristics of novel thioesters.

Introduction to Aryl Thioacetates in Flavor and Fragrance

Thioesters are a class of organic compounds known for their potent and diverse aroma profiles. While many simple thiols are associated with unpleasant odors, their ester derivatives, including thioacetates, can exhibit a wide range of sensory characteristics, from fruity and cheesy to savory and roasted notes. These compounds are often used in trace amounts to impart specific nuances to flavor and fragrance compositions.

Aryl thioacetates, which contain a thioester group attached to an aromatic ring, are less commonly documented in flavor and fragrance literature compared to their aliphatic counterparts. However, the presence of the aromatic ring and substituents can significantly influence the molecule's volatility, odor threshold, and overall sensory perception. The position of substituents on the phenyl ring, as in the case of ortho-, meta-, and para-isomers of S-(methylphenyl) ethanethioate, is expected to have a critical impact on the resulting aroma.

Chemical Properties of Related Compounds

While no specific data is available for this compound, the properties of its isomer, S-(4-methylphenyl) ethanethioate, are documented.

Table 1: Physicochemical Properties of S-(4-methylphenyl) ethanethioate

PropertyValueSource
IUPAC Name S-(4-methylphenyl) ethanethioate[1]
Synonyms S-p-Tolyl thioacetate, p-Thiocresol, S-acetyl-[1]
CAS Number 10436-83-6[1]
Molecular Formula C₉H₁₀OS[1]
Molecular Weight 166.24 g/mol [1]
Appearance Not specified
Odor Not specified
Flavor Not specified

Potential Synthesis of this compound

A general method for the synthesis of aryl thioacetates involves the reaction of a substituted thiophenol with an acetylating agent. The following protocol is a generalized procedure based on standard organic synthesis techniques for the preparation of thioesters.

Experimental Protocol: Synthesis of S-(Aryl) ethanethioate

Objective: To synthesize an S-(Aryl) ethanethioate from the corresponding thiophenol.

Materials:

  • Substituted Thiophenol (e.g., 2-methylthiophenol)

  • Acetyl Chloride or Acetic Anhydride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous Diethyl Ether or Dichloromethane (as a solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic Stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted thiophenol (1 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Add the base (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the acetylating agent (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to yield the pure S-(Aryl) ethanethioate.

Diagram 1: General Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Dissolve Thiophenol Dissolve Thiophenol Add Base Add Base Dissolve Thiophenol->Add Base Cool to 0°C Cool to 0°C Add Base->Cool to 0°C Add Acetylating Agent Add Acetylating Agent Cool to 0°C->Add Acetylating Agent Warm to RT and Stir Warm to RT and Stir Add Acetylating Agent->Warm to RT and Stir Quench with Water Quench with Water Warm to RT and Stir->Quench with Water Extract and Wash Extract and Wash Quench with Water->Extract and Wash Dry Organic Layer Dry Organic Layer Extract and Wash->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify (Chromatography/Distillation) Purify (Chromatography/Distillation) Concentrate->Purify (Chromatography/Distillation) Pure Product Pure Product Purify (Chromatography/Distillation)->Pure Product

Caption: Workflow for the synthesis of S-(Aryl) ethanethioate.

Proposed Sensory Evaluation Protocol

For any newly synthesized compound intended for flavor and fragrance applications, a thorough sensory evaluation is crucial. The following is a general protocol for the organoleptic assessment of a novel aroma chemical.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor characteristics of a volatile compound.

Materials:

  • Gas Chromatograph with a sniffing port (GC-O)

  • Appropriate GC column (e.g., non-polar or polar capillary column)

  • Sample of the pure compound dissolved in a suitable solvent (e.g., ethanol)

  • Trained sensory panelists

Procedure:

  • Prepare a dilution series of the compound in the solvent.

  • Inject a small volume of the most dilute sample into the GC-O system.

  • A trained panelist sniffs the effluent from the sniffing port and records the time and a description of any detected odor.

  • Repeat the process with progressively more concentrated samples until the odor is consistently detected.

  • The lowest concentration at which the odor is detected is recorded as the odor detection threshold.

  • Characterize the odor at different concentrations, as the perceived aroma can change with intensity.

Diagram 2: Sensory Evaluation Workflow

G Pure Compound Pure Compound Dilution Series Dilution Series Pure Compound->Dilution Series GC-O Analysis GC-O Analysis Dilution Series->GC-O Analysis Injection Sensory Panel Evaluation Sensory Panel Evaluation GC-O Analysis->Sensory Panel Evaluation Sniffing Port Odor Description and Threshold Odor Description and Threshold Sensory Panel Evaluation->Odor Description and Threshold Data Recording

References

Application Notes and Protocols for S-(2-methylphenyl) ethanethioate Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-methylphenyl) ethanethioate is a thioester compound. While specific enzymatic reactions involving this particular molecule are not extensively documented in publicly available literature, its structural similarity to other S-aryl thioacetates, such as S-phenyl thioacetate, suggests its potential as a substrate for various hydrolytic enzymes, particularly esterases and thioesterases.[1] These enzymes play crucial roles in various physiological and pathological processes, making the study of their substrates and inhibitors a key area of research in drug development.

This document provides a generalized protocol for assessing the enzymatic hydrolysis of this compound. The proposed method is based on the well-established Ellman's reagent (DTNB) assay, which detects the release of the free thiol, 2-methylthiophenol, upon cleavage of the thioester bond.[2][3]

Application Notes

  • Enzyme Class Specificity: this compound is a potential substrate for enzymes that exhibit esterase or thioesterase activity, including carboxylesterases, acetylcholinesterases, and specific bacterial or fungal hydrolases.[1][4]

  • Assay Principle: The enzymatic hydrolysis of this compound releases 2-methylthiophenol. This thiol can then react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[2][3] The rate of TNB²⁻ formation is directly proportional to the rate of enzymatic hydrolysis of the thioester substrate.

  • Applications in Drug Discovery: This assay can be adapted for high-throughput screening of enzyme inhibitors or activators. It can also be used to characterize the substrate specificity and kinetic parameters of novel esterases.

  • Considerations: It is important to account for potential non-enzymatic hydrolysis of the thioester, especially at non-neutral pH.[4] Additionally, compounds that contain free thiol groups may interfere with the DTNB assay.[5] A control reaction without the enzyme should always be included.

Experimental Protocols

Protocol 1: Colorimetric Assay for Esterase Activity using this compound and DTNB

This protocol outlines the determination of esterase activity by monitoring the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Purified esterase or cell lysate containing the enzyme of interest

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[2]

  • Sodium Phosphate Buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

    • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M sodium phosphate buffer (pH 7.4). Store protected from light.[2]

    • Enzyme Solution: Prepare a dilution of the enzyme in 0.1 M sodium phosphate buffer to achieve a linear reaction rate over time. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)

      • 20 µL of 10 mM DTNB Stock Solution

      • 10 µL of Enzyme Solution (or buffer for the blank/control)

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the 10 mM Substrate Stock Solution to each well to start the reaction.

    • Immediately start monitoring the change in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) in terms of the change in absorbance per minute (ΔAbs/min).

    • The concentration of the product (2-nitro-5-thiobenzoate) can be calculated using the Beer-Lambert law: Concentration (M) = (ΔAbs/min) / ε where ε is the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[3]

    • Enzyme activity can be expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Data Presentation

The following tables are templates for organizing and presenting experimental data.

Table 1: Substrate Specificity of the Enzyme

Substrate (at a fixed concentration)Rate of Hydrolysis (ΔAbs/min)Relative Activity (%)
This compound[Experimental Value][Calculated Value]
S-phenyl thioacetate[Experimental Value][Calculated Value]
p-Nitrophenyl acetate[Experimental Value][Calculated Value]
Other Substrates[Experimental Value][Calculated Value]

Table 2: Kinetic Parameters for this compound Hydrolysis

ParameterValue
Km (Michaelis constant)[Experimental Value]
Vmax (Maximum velocity)[Experimental Value]
kcat (Turnover number)[Experimental Value]
kcat/Km (Catalytic efficiency)[Calculated Value]

Table 3: Effect of Inhibitors/Activators on Enzyme Activity

CompoundConcentration% Inhibition / Activation
Inhibitor A[Concentration 1][Experimental Value]
[Concentration 2][Experimental Value]
Activator B[Concentration 1][Experimental Value]
[Concentration 2][Experimental Value]

Visualizations

Enzymatic Reaction and Detection Workflow

Enzymatic_Reaction_Workflow Substrate S-(2-methylphenyl) ethanethioate Enzyme Esterase / Thioesterase Substrate->Enzyme Binds to active site Product1 2-Methylthiophenol Enzyme->Product1 Catalyzes hydrolysis Product2 Acetate Enzyme->Product2 DTNB DTNB (Ellman's Reagent) Product1->DTNB Reacts with TNB TNB²⁻ (Yellow Product) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Detected by

Caption: Workflow of the enzymatic hydrolysis of this compound and subsequent colorimetric detection.

Hypothetical Signaling Pathway Involvement

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal External Signal (e.g., Hormone) Receptor Membrane Receptor Signal->Receptor SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger activates Kinase Protein Kinase A SecondMessenger->Kinase activates Esterase Esterase (Inactive) Kinase->Esterase phosphorylates ActiveEsterase Esterase (Active) Esterase->ActiveEsterase Substrate S-(2-methylphenyl) ethanethioate ActiveEsterase->Substrate hydrolyzes Products Metabolic Products Substrate->Products Response Cellular Response Products->Response leads to

Caption: A hypothetical signaling cascade leading to the activation of an esterase that hydrolyzes this compound.

References

Troubleshooting & Optimization

Technical Support Center: S-(2-methylphenyl) ethanethioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for S-(2-methylphenyl) ethanethioate Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common synthetic routes for preparing this compound?

The most prevalent and reliable method for synthesizing this compound is the acylation of 2-methylthiophenol. This is typically achieved through one of the following routes:

  • Reaction with Acetyl Chloride: This is a rapid and often high-yielding reaction where 2-methylthiophenol is treated with acetyl chloride in the presence of a base to neutralize the HCl byproduct. This is a variation of the Schotten-Baumann reaction.[1][2][3][4][5]

  • Reaction with Acetic Anhydride: Acetic anhydride can be used as a less reactive alternative to acetyl chloride. This reaction may require a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), and sometimes gentle heating to proceed at a reasonable rate.

  • Reaction with Acetic Acid: Direct condensation of 2-methylthiophenol with acetic acid is also possible using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to remove the water formed during the reaction.

Q2: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is a common issue that can often be traced back to several factors related to reagents, reaction conditions, and side reactions.

  • Issue: Moisture Contamination

    • Cause: Acetyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to acetic acid, rendering it ineffective for the acylation of the thiol.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and ensure the 2-methylthiophenol is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Issue: Inefficient HCl Scavenging

    • Cause: The reaction between a thiol and acetyl chloride produces one equivalent of hydrochloric acid (HCl).[3] If not neutralized, this acid can protonate the starting thiol, reducing its nucleophilicity and slowing down or stopping the reaction.

    • Solution: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine (Et3N) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst. For biphasic reactions (e.g., dichloromethane and water), an inorganic base like sodium hydroxide can be used in the aqueous phase, which is a classic Schotten-Baumann condition.[1]

  • Issue: Oxidation of the Starting Thiol

    • Cause: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and base, leading to the formation of a disulfide, bis(2-methylphenyl) disulfide.[6][7] This side reaction consumes the starting material and complicates purification.

    • Solution:

      • Use fresh, high-purity 2-methylthiophenol. Old samples may already contain significant amounts of disulfide.

      • Degas solvents before use to remove dissolved oxygen.

      • Maintain an inert atmosphere (N2 or Ar) throughout the reaction and workup.

  • Issue: Improper Reaction Temperature

    • Cause: The acylation reaction is exothermic. If the addition of acetyl chloride is too fast or cooling is inadequate, the temperature can rise, leading to uncontrolled side reactions and potential degradation of the product.

    • Solution: Add the acetyl chloride dropwise to the solution of the thiol and base at a reduced temperature (e.g., 0 °C using an ice bath). After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

Q3: I'm observing a significant side product. How can I identify and minimize it?

The most common side product is the corresponding disulfide, bis(2-methylphenyl) disulfide .

  • Identification: This compound has a higher boiling point than the starting thiol and the thioester product. It can often be identified by TLC, GC-MS, or NMR spectroscopy.

  • Minimization: As detailed in Q2, preventing oxidation is key. This is achieved by using an inert atmosphere, employing degassed solvents, and using fresh reagents.[6][7]

Q4: How should I monitor the reaction's progress?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the 2-methylthiophenol spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What is the recommended procedure for workup and purification?

A standard aqueous workup is usually effective.

  • Quenching: Once the reaction is complete, it can be quenched by adding water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the base's salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1M HCl) to remove the amine base.

    • Saturated sodium bicarbonate (NaHCO3) solution to remove any unreacted acidic species.

    • Brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by:

    • Flash column chromatography on silica gel.

    • Vacuum distillation for larger-scale preparations.

Data Summary: Comparison of Synthesis Methods

The following table summarizes common methods for the synthesis of this compound, highlighting key parameters and expected outcomes.

MethodAcylating AgentBase / CatalystTypical SolventTemperatureTypical Yield RangeKey Considerations
1 Acetyl ChloridePyridine or Et3NDichloromethane, THF0 °C to RT85-95%Highly efficient but requires strict anhydrous conditions. Reaction is fast and exothermic.
2 Acetic AnhydridePyridine or DMAPToluene, DichloromethaneRT to 60 °C70-90%Slower and less exothermic, offering better control. May require heating.
3 Acetic AcidDCC / DMAPDichloromethane0 °C to RT60-80%Avoids corrosive acyl halides. Dicyclohexylurea (DCU) byproduct must be filtered off.

Detailed Experimental Protocol

Synthesis of this compound via Acetyl Chloride

This protocol describes a representative procedure on a 10 mmol scale.

Materials:

  • 2-methylthiophenol (1.24 g, 10 mmol)

  • Acetyl chloride (0.86 g, 0.79 mL, 11 mmol, 1.1 eq)

  • Pyridine (0.87 g, 0.89 mL, 11 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon.

  • Initial Solution: In the flask, dissolve 2-methylthiophenol (1.24 g, 10 mmol) and pyridine (0.89 mL, 11 mmol) in 40 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acetyl Chloride: While stirring, add acetyl chloride (0.79 mL, 11 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC until the starting thiol is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 25 mL).

    • Wash with saturated NaHCO3 solution (1 x 25 mL).

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to yield this compound as a clear oil.

Visualizations

Reaction Pathway

Synthesis_Pathway Thiol 2-Methylthiophenol Reaction + Thiol->Reaction AcCl Acetyl Chloride AcCl->Reaction Base Pyridine (Base) Base->Reaction Product S-(2-methylphenyl) ethanethioate Reaction->Product DCM, 0°C to RT Byproduct Pyridinium Chloride Reaction->Byproduct

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Yield Cause1 Moisture Contamination? Start->Cause1 Cause2 Thiol Oxidation? Cause1->Cause2 No Sol1 Use anhydrous solvents. Dry all glassware. Run under inert gas (N2/Ar). Cause1->Sol1 Yes Cause3 Incomplete Reaction? Cause2->Cause3 No Sol2 Use fresh thiol. Degas solvents. Run under inert gas (N2/Ar). Cause2->Sol2 Yes Cause4 Poor Workup? Cause3->Cause4 No Sol3 Check reagent stoichiometry. Increase reaction time. Confirm base effectiveness. Cause3->Sol3 Yes Sol4 Ensure correct pH during washes. Perform extractions efficiently. Check for product volatility. Cause4->Sol4 Yes

Caption: Troubleshooting guide for low yield synthesis.

References

Technical Support Center: Purification of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of S-(2-methylphenyl) ethanethioate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: The final product is a yellow oil, but the literature reports a white solid.

  • Potential Cause: Presence of colored impurities, often resulting from oxidation of the starting thiol or residual catalyst. The corresponding disulfide, di-(2-methylphenyl) disulfide, is often a yellow oil.

  • Solution:

    • Flash Chromatography: Purify the crude product using flash column chromatography. A common solvent system for S-aryl thioacetates is a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 1-5% ethyl acetate in hexanes) and gradually increase the polarity.

    • TLC Analysis: Monitor the purification by thin-layer chromatography (TLC) to ensure separation of the product from impurities. This compound is expected to be less polar than the corresponding thiol and more polar than the disulfide.

    • Recrystallization: If chromatography does not yield a solid, attempt recrystallization from a suitable solvent system. Good single solvents for recrystallization are those in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include hexanes, heptane, or ethanol/water mixtures.

Problem 2: The purified product has a strong, unpleasant odor.

  • Potential Cause: Residual 2-methylthiophenol, the starting material, which is a volatile and odorous thiol.

  • Solution:

    • Aqueous Wash: During the workup, wash the organic layer with a mild base solution (e.g., 5% NaOH or NaHCO3 solution) to deprotonate and extract the acidic thiol into the aqueous phase. Be cautious, as prolonged exposure to strong base can hydrolyze the thioester product.

    • Vacuum: After purification, place the product under high vacuum for an extended period to remove volatile impurities.

Problem 3: Low yield after purification.

  • Potential Cause 1: Hydrolysis of the thioester during workup or purification. Thioesters are more susceptible to hydrolysis than their ester counterparts, especially under basic conditions.

  • Solution 1:

    • Avoid strong bases during the workup. Use a weak base like sodium bicarbonate for washes and minimize contact time.

    • Ensure all solvents and reagents used for purification are dry.

  • Potential Cause 2: Oxidation of the starting thiol. If 2-methylthiophenol is oxidized to the disulfide, it will not react to form the desired product, thus lowering the overall yield.

  • Solution 2:

    • Use fresh, high-quality 2-methylthiophenol.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 4: Co-elution of the product with an impurity during column chromatography.

  • Potential Cause: The product and a major impurity, often the corresponding disulfide, have very similar polarities.

  • Solution:

    • Optimize Solvent System: Use a shallower solvent gradient during flash chromatography. A small change in the eluent composition can sometimes achieve separation. Consider using a different solvent system, for example, toluene/hexanes or dichloromethane/hexanes.

    • Recrystallization: If chromatography fails, recrystallization is a good alternative. The difference in crystal lattice energy between the product and the impurity can allow for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic method used. However, they typically include:

  • Unreacted starting materials: 2-methylthiophenol, acetylating agent (e.g., acetic anhydride, acetyl chloride), or aryl halide.

  • Side products: Di-(2-methylphenyl) disulfide, formed from the oxidation of 2-methylthiophenol.

  • Hydrolysis products: 2-methylthiophenol and acetic acid.

  • Catalyst residues: If a metal-catalyzed cross-coupling reaction is used (e.g., Palladium or Copper complexes).

Q2: How can I identify these impurities?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities. The following table summarizes the expected ¹H NMR signals for this compound and common impurities in CDCl₃.

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~7.2-7.5mAromatic protons
~2.4sAr-CH₃
~2.3sS-C(=O)CH₃
2-methylthiophenol~7.0-7.3mAromatic protons
~3.4sSH
~2.3sAr-CH₃
Di-(2-methylphenyl) disulfide~7.1-7.5mAromatic protons
~2.4sAr-CH₃
Acetic Anhydride~2.2sCH₃
Acetic Acid~11-12 (broad)sCOOH
~2.1sCH₃

Q3: What is a general protocol for the flash chromatography of this compound?

A3: The following is a general protocol that may require optimization:

  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent. Add silica gel (a small amount relative to the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial eluent (e.g., 100% hexanes or 1-2% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Start the elution with the low-polarity solvent and gradually increase the polarity (e.g., from 2% to 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. A general protocol is as follows:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble or sparingly soluble when cold. Good starting points for solvent screening are hexanes, heptane, isopropanol, or ethanol/water mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Below are diagrams illustrating key workflows and relationships in the purification process.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_outcome Outcome Crude_Product Crude S-(2-methylphenyl) ethanethioate Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Analysis Chromatography->TLC Monitoring Pure_Product Pure Product Chromatography->Pure_Product Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Recrystallization->Pure_Product Recrystallization->Impure_Fractions Mother Liquor NMR NMR Spectroscopy Pure_Product->NMR Purity Check Troubleshooting_Logic Start Purification Issue? Impurity Impurity Detected? Start->Impurity LowYield Low Yield? Start->LowYield CoElution Co-elution? Start->CoElution IdentifyImpurity Identify Impurity (e.g., NMR, TLC) Impurity->IdentifyImpurity Yes CheckWorkup Review Workup (Base, Air Exposure) LowYield->CheckWorkup Yes OptimizeChromatography Optimize Chromatography (Solvent, Gradient) CoElution->OptimizeChromatography Yes TryRecrystallization Attempt Recrystallization CoElution->TryRecrystallization If chromatography fails IdentifyImpurity->OptimizeChromatography IdentifyImpurity->TryRecrystallization

Technical Support Center: S-(2-methylphenyl) ethanethioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of S-(2-methylphenyl) ethanethioate. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient reaction optimization process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from 2-methylthiophenol and acetyl chloride?

The reaction is a nucleophilic acyl substitution. The sulfur atom of 2-methylthiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base is typically used to deprotonate the thiol, forming a more nucleophilic thiolate anion, which enhances the reaction rate. The chloride ion is the leaving group.

Q2: Why is the use of a base important in this reaction?

A base, such as pyridine or triethylamine, deprotonates the thiol group of 2-methylthiophenol to form a thiolate. This thiolate is a much stronger nucleophile than the neutral thiol, leading to a faster and more efficient reaction with the acetyl chloride. The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

Q3: What are the potential side reactions to be aware of during the synthesis?

The primary side reactions include the oxidation of the starting material, 2-methylthiophenol, to form the corresponding disulfide, and the hydrolysis of the product, this compound, back to 2-methylthiophenol and acetic acid if water is present in the reaction mixture.[2] Hydrolysis can be more significant with aryl thioesters.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., hexane/ethyl acetate) should be used to achieve good separation between the starting materials (2-methylthiophenol and acetyl chloride) and the product (this compound). The disappearance of the starting thiol and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the safety precautions to consider when working with the reagents?

Acetyl chloride is corrosive and lachrymatory; it reacts violently with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] 2-methylthiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 2-methylthiophenol

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylthiophenol (1.0 eq).

  • Dissolve the 2-methylthiophenol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add acetyl chloride (1.05 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions and Yields
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.1)DCM0 to RT392
2Triethylamine (1.1)DCM0 to RT389
3NoneDCMRT24<10
4Pyridine (1.1)THF0 to RT485

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive reagents Ensure that the acetyl chloride is fresh and has been properly stored to prevent hydrolysis. Use anhydrous solvents and reagents.
Insufficient base The base is crucial for activating the thiophenol. Ensure the correct stoichiometry of the base is used. Consider using a stronger, non-nucleophilic base if needed.
Low reaction temperature While the initial addition is performed at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is necessary for the reaction to proceed to completion.
Poor quality starting material Verify the purity of the 2-methylthiophenol. Impurities could inhibit the reaction.
Issue 2: Presence of Disulfide Impurity in the Product
Possible Cause Suggested Solution
Oxidation of starting material The thiophenol is susceptible to oxidation. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Extended reaction time Overly long reaction times can increase the likelihood of side reactions. Monitor the reaction by TLC and work it up once the starting material is consumed.
Issue 3: Product Hydrolysis
Possible Cause Suggested Solution
Presence of water Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[1]
Workup conditions Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup procedure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 2-methylthiophenol in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Pyridine B->C D 4. Add Acetyl Chloride dropwise C->D E 5. Warm to RT and stir for 2-4h D->E F 6. Quench with 1M HCl E->F G 7. Aqueous Workup (HCl, NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low or No Product Yield Q1 Are reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the base stoichiometry correct? A1_Yes->Q2 Sol1 Use anhydrous reagents/solvents. Dry glassware thoroughly. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction allowed to warm to RT? A2_Yes->Q3 Sol2 Ensure at least 1.1 eq of base is used. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate starting material purity A3_Yes->End Sol3 Allow reaction to stir at RT after addition. A3_No->Sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: S-(2-methylphenyl) ethanethioate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(2-methylphenyl) ethanethioate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, an aromatic thioester, is susceptible to several degradation pathways, primarily involving nucleophilic attack on the carbonyl carbon of the thioester group. The main pathways include:

  • Hydrolysis: Reaction with water, which can be acid- or base-catalyzed, cleaves the thioester bond to yield 2-methylthiophenol and acetic acid. Under neutral physiological conditions, this process is generally slow for many thioesters.[1][2][3]

  • Thiolysis (Thiol-Thioester Exchange): This is a reversible reaction with other thiol-containing molecules, such as cysteine or glutathione. A new thioester and 2-methylthiophenol are formed. This pathway is particularly relevant under physiological conditions where biological thiols are present.[4][5]

  • Aminolysis: Reaction with amines can also cleave the thioester bond, forming an amide and 2-methylthiophenol.

  • Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the thioester bond.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products resulting from the cleavage of the thioester bond are 2-methylthiophenol and acetic acid . In the case of thiolysis, a new thioester will also be formed.

Q3: How stable is this compound in aqueous solution?

Q4: Which enzymes might be involved in the biodegradation of this compound?

A4: The enzymatic degradation of thioesters can be carried out by various hydrolases. Lipases and esterases are the main types of biocatalysts known to hydrolyze thioesters.[6] Some studies have also implicated cutinases in the degradation of polymers containing thioester linkages. The specific enzymes capable of degrading this compound would need to be identified through experimental screening.

Troubleshooting Guides

HPLC Analysis Issues

Q5: I am observing peak tailing for my this compound and/or 2-methylthiophenol peaks in reversed-phase HPLC. What could be the cause and how can I fix it?

A5: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analytes, causing tailing.

    • Solution: Try reducing the mobile phase pH to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polymer-based) can also help.[7]

  • Column Contamination: Adsorbed impurities from the sample or mobile phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent to remove contaminants. Always filter your samples and mobile phases.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

Q6: My retention times are shifting between injections. What should I check?

A6: Retention time variability can be frustrating. Here are some common causes and solutions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.

    • Solution: Ensure your mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature: Fluctuations in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs.

Mass Spectrometry Analysis Issues

Q7: I am seeing unexpected masses in my mass spectrum that do not correspond to my parent compound or expected degradation products. What could these be?

A7: Mass spectrometry can sometimes produce artifacts. Here are some possibilities:

  • Adduct Formation: Your analyte may be forming adducts with ions from the mobile phase or buffer (e.g., [M+Na]+, [M+K]+).

    • Solution: This is common in ESI-MS. Recognize these adducts by their characteristic mass differences. Reducing the concentration of salts in your sample and mobile phase can help.[8]

  • In-source Fragmentation: The analyte may be fragmenting in the ion source of the mass spectrometer.

    • Solution: Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation.[9]

  • Contaminants: The unexpected signals could be from contaminants in your sample, solvents, or from the MS system itself (e.g., plasticizers, keratin).[8]

    • Solution: Run a blank injection of your solvent to identify background contaminants.

NMR Spectroscopy Monitoring

Q8: I am trying to monitor the degradation of this compound by 1H NMR, but the peaks are broad and difficult to integrate.

A8: Peak broadening in NMR can have several causes:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Treat your sample with a chelating agent like EDTA if metal contamination is suspected.

  • Chemical Exchange: If the degradation reaction is proceeding at a rate comparable to the NMR timescale, you may observe exchange broadening.

    • Solution: Try acquiring the spectrum at a different temperature to either slow down or speed up the exchange process.

  • Sample Viscosity: High sample viscosity can lead to broader lines.

    • Solution: Ensure your sample is fully dissolved and consider diluting it if necessary.

Quantitative Data

Table 1: Hydrolysis Rate Constants for S-methyl thioacetate at 23°C [1][2][3]

ParameterValueConditions
Acid-mediated hydrolysis (ka)1.5 x 10-5 M-1s-1Aqueous solution
Base-mediated hydrolysis (kb)1.6 x 10-1 M-1s-1Aqueous solution
pH-independent hydrolysis (kw)3.6 x 10-8 s-1Aqueous solution
Half-life at pH 7155 daysAqueous solution

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by HPLC

This protocol outlines a general procedure for monitoring the hydrolysis of this compound over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Initiation of Degradation:

    • To initiate the hydrolysis reaction, add a small aliquot of the this compound stock solution to each of the buffer solutions to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours, and so on), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., the mobile phase) to stop further degradation and prepare it for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both this compound and the degradation product, 2-methylthiophenol, have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak areas of this compound and 2-methylthiophenol at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Monitoring Thiolysis of this compound by ¹H NMR

This protocol describes how to monitor the thiol-thioester exchange reaction using ¹H NMR spectroscopy.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pH.

    • Acquire a ¹H NMR spectrum of the starting material.

    • Prepare a stock solution of the thiol reactant (e.g., cysteine or glutathione) in the same deuterated buffer.

  • Initiation of Reaction:

    • Add a known amount of the thiol stock solution to the NMR tube containing the this compound solution.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals.

    • Monitor the disappearance of the signals corresponding to this compound (e.g., the methyl protons of the acetyl group) and the appearance of signals from the degradation products (e.g., 2-methylthiophenol and the new thioester).

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant and products at each time point.

    • Use the relative integrals to calculate the concentration of each species over time and determine the reaction kinetics.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thiolysis Thiolysis SME S-(2-methylphenyl) ethanethioate HP 2-Methylthiophenol SME->HP H⁺ or OH⁻ AA Acetic Acid SME->AA H⁺ or OH⁻ H2O H₂O SME2 S-(2-methylphenyl) ethanethioate HP2 2-Methylthiophenol SME2->HP2 NT New Thioester (R-S-C(O)CH₃) SME2->NT RSH R-SH (e.g., Cysteine)

Caption: Major degradation pathways of this compound.

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Stock and Buffer Solutions init_deg Initiate Degradation Reaction prep_sol->init_deg collect_samples Collect Samples at Time Points init_deg->collect_samples hplc_analysis Analyze by HPLC collect_samples->hplc_analysis quantify Quantify Peak Areas hplc_analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Experimental workflow for monitoring degradation by HPLC.

References

Improving stability of S-(2-methylphenyl) ethanethioate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of S-(2-methylphenyl) ethanethioate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific data for this compound is limited, based on the general chemistry of thioesters, the primary degradation pathways in solution are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[4][5][6] This results in the formation of 2-methylbenzenethiol and acetic acid. At neutral pH, hydrolysis can be slow, but the rate increases significantly under acidic or basic conditions.[1][4]

  • Oxidation: The sulfur atom in the thioester can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or under aerobic conditions.

Q2: My solution of this compound is showing a decrease in concentration over time. What could be the cause?

A2: A decrease in the concentration of this compound in solution is likely due to chemical degradation, primarily through hydrolysis. The rate of degradation is influenced by several factors including pH, temperature, and the presence of nucleophiles or catalysts in your solution.[1][4]

Q3: How does pH affect the stability of this compound?

A3: The stability of thioesters like this compound is highly dependent on pH. Both acidic and basic conditions can accelerate the rate of hydrolysis.[4][5] Generally, thioesters exhibit their greatest stability in the neutral pH range (approximately pH 4-7).[7]

Q4: Are there any common laboratory reagents that can accelerate the degradation of this compound?

A4: Yes, strong acids, strong bases, and oxidizing agents should be used with caution. Additionally, nucleophiles, particularly soft nucleophiles like thiols, can react with the thioester through thiol-thioester exchange.[1][4] The presence of certain metal ions can also catalyze degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the buffer Verify the pH of your buffer. Adjust to a neutral pH (6.5-7.5) for optimal stability.Reduced rate of hydrolysis and improved stability of the compound.
Presence of nucleophiles in the buffer If your buffer contains nucleophilic components (e.g., Tris), consider switching to a non-nucleophilic buffer such as HEPES or phosphate buffer.Minimized nucleophilic attack on the thioester bond, leading to enhanced stability.
Elevated storage temperature Store solutions of this compound at low temperatures (2-8°C or frozen at -20°C or -80°C) to slow down the rate of hydrolysis.[8]The rate of all degradation pathways will be significantly reduced, prolonging the shelf-life of the solution.
Dissolved oxygen in the buffer Degas your buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation.Reduced oxidative degradation of the thioester.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation during incubation Prepare fresh solutions of this compound immediately before use. Minimize the incubation time at physiological temperatures (e.g., 37°C) if possible.More consistent and reliable experimental results due to a more stable concentration of the active compound.
Interaction with media components Analyze the composition of your cell culture or assay media for components that could react with the thioester. Perform a stability study of the compound in the media alone.Identification of incompatible media components, allowing for reformulation or adjustment of the experimental protocol.
Enzymatic cleavage Be aware that esterases or other enzymes present in biological samples can catalyze the hydrolysis of the thioester bond.[9] Include appropriate controls (e.g., heat-inactivated enzymes) to assess enzymatic degradation.A clearer understanding of the contribution of enzymatic activity to the observed instability.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench any further degradation by adding a strong acid (if compatible with the analytical method) and analyze the concentration of the remaining this compound using a suitable analytical method such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the half-life (t½) at each condition.

Protocol 2: Evaluating the Effect of Stabilizers

  • Selection of Stabilizers: Choose potential stabilizers to test, such as antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) if metal-catalyzed degradation is suspected.

  • Buffer Preparation: Prepare a buffer at a pH where the compound shows moderate instability (determined from Protocol 1).

  • Sample Preparation: Prepare solutions of this compound in the buffer containing different concentrations of the selected stabilizers. Include a control sample with no stabilizer.

  • Incubation and Analysis: Follow the incubation and analysis steps as described in Protocol 1.

  • Data Analysis: Compare the degradation rates and half-lives of this compound in the presence and absence of each stabilizer to determine their effectiveness.

Quantitative Data Summary

CompoundConditionHalf-lifeReference
Ubc9∼SUMO-1 thioester conjugateAqueous solution, native conditions~3.6 hours[10]
S-methyl thioacetatepH 7, 23°C155 days[4][5]

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the primary degradation pathways of a generic aryl thioester and a typical experimental workflow for stability testing.

Degradation Pathways of an Aryl Thioester A S-(Aryl) ethanethioate B Hydrolysis A->B H₂O (Acid/Base Catalyzed) C Oxidation A->C [O] D Arylthiol + Acetic Acid B->D E Aryl Sulfoxide Ethanethioate C->E

Caption: Primary degradation pathways for an aryl thioester.

Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound C Incubate Samples at Controlled Temperature A->C B Prepare Buffers at Different pH Values B->C D Withdraw Aliquots at Timed Intervals C->D E Analyze Concentration (e.g., by HPLC) D->E F Calculate Degradation Rate and Half-life E->F

Caption: Workflow for determining compound stability.

References

Technical Support Center: S-(2-methylphenyl) ethanethioate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of S-(2-methylphenyl) ethanethioate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not crystallizing from solution, what should I do?

A1: If crystals do not form upon cooling, the solution may be too dilute or supersaturation has not been achieved. Here are several steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

  • Seeding: Introduce a "seed crystal" (a tiny crystal of pure this compound) into the solution. This provides a template for further crystal formation.[1]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[1]

  • Cooling: If the solution is at room temperature, try cooling it further in an ice bath.[1]

Q2: The compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[1] To address this:

  • Increase Solvent Volume: Add a small amount of warm solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Crystallization Temperature: Ensure the solution is cooled slowly to a temperature below the melting point of the compound before significant precipitation occurs.

  • Change Solvent: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a solvent mixture.

Q3: My crystals formed too quickly. Are they pure?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the purity of the final product.[2] Ideally, crystal growth should be a slow and controlled process. To slow down crystallization:

  • Increase Solvent Volume: Use slightly more hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling.

  • Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in a towel) before moving it to an ice bath.

Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?

A4: A low yield can be due to several factors:

  • Using Too Much Solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling.[1]

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation.

  • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[3][4][5]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is estimated based on the structural properties of this compound and the principle of "like dissolves like". Experimental verification is recommended.

SolventPolarityEstimated Solubility at 25°CEstimated Solubility at Boiling Point
HexaneNon-polarLowModerate
TolueneNon-polarModerateHigh
Diethyl EtherSlightly PolarModerateHigh
Ethyl AcetateModerately PolarHighVery High
AcetoneModerately PolarHighVery High
EthanolPolarModerateHigh
MethanolPolarLowModerate
WaterVery PolarInsolubleInsoluble

Experimental Protocols

Protocol 1: General Recrystallization of this compound

  • Solvent Selection: Based on the estimated solubility data in Table 1, choose a suitable solvent. A good solvent will dissolve the compound when hot but not at room temperature. Toluene or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent dropwise if needed to fully dissolve the solid at the boiling point of the solvent.[3][4][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3][4][5]

  • Drying: Dry the crystals under vacuum or by air drying.

Mandatory Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oiling Out collect Collect and Dry Crystals crystals_ok->collect troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Add More Solvent - Cool Slower - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool end End collect->end

Caption: Troubleshooting workflow for crystallization.

RecrystallizationProtocol cluster_protocol Recrystallization Experimental Workflow step1 1. Select Solvent step2 2. Dissolve Crude Product in Hot Solvent step1->step2 step3 3. Hot Filtration (if needed) step2->step3 step4 4. Cool Solution Slowly step3->step4 step5 5. Collect Crystals (Vacuum Filtration) step4->step5 step6 6. Wash with Cold Solvent step5->step6 step7 7. Dry Crystals step6->step7

Caption: Experimental workflow for recrystallization.

SolventSelection start Start: Choose a Solvent test_rt Is compound soluble at room temperature? start->test_rt test_hot Is compound soluble in hot solvent? test_rt->test_hot No bad_solvent1 Reject: Too Soluble test_rt->bad_solvent1 Yes good_solvent Good Solvent Candidate test_hot->good_solvent Yes bad_solvent2 Reject: Insoluble test_hot->bad_solvent2 No

Caption: Decision tree for selecting a suitable crystallization solvent.

References

Technical Support Center: Scaling Up S-(2-methylphenyl) ethanethioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of S-(2-methylphenyl) ethanethioate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is a thioester, and its synthesis typically involves the acylation of 2-methylthiophenol. The most common laboratory and scalable methods include:

  • Reaction with Acetyl Chloride: This is a rapid and often high-yielding reaction where 2-methylthiophenol is treated with acetyl chloride, usually in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.

  • Reaction with Acetic Anhydride: A common and often preferred method for larger scale synthesis due to the less hazardous nature of acetic anhydride compared to acetyl chloride.[1][2] This reaction can be performed with or without a catalyst and can be promoted by heat or microwave irradiation.[1]

  • Condensation with Acetic Acid: This method involves the direct reaction of 2-methylthiophenol with acetic acid in the presence of a dehydrating agent, such as a carbodiimide (e.g., DCC).

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis can present several challenges:

  • Exothermic Reaction Control: The acylation reaction, particularly with acetyl chloride, can be highly exothermic. Proper temperature control through controlled addition of reagents and efficient cooling is crucial to prevent side reactions and ensure safety.

  • Homogeneity of the Reaction Mixture: Ensuring proper mixing on a larger scale is vital for consistent reaction progress and to avoid localized overheating.

  • Purification: Removal of byproducts and unreacted starting materials can be more challenging at a larger scale. Distillation or crystallization may be required, which needs careful optimization.

  • Work-up Procedures: Handling large volumes of aqueous and organic layers during work-up requires appropriate equipment and safety measures.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include:

  • Disulfide Formation: Oxidation of 2-methylthiophenol can lead to the formation of bis(2-methylphenyl) disulfide, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-methylthiophenol and the acylating agent (or its hydrolysis product, acetic acid).

  • Products of Side Reactions: At elevated temperatures, side reactions involving the aromatic ring or the methyl group might occur, although this is less common under standard acylation conditions.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): A simple and effective method to qualitatively track the consumption of the starting material (2-methylthiophenol) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.1a. Increase reaction time or temperature. 1b. Consider adding a catalyst (e.g., DMAP for acylation with acetic anhydride).
2. Degradation of product during work-up or purification.2a. Minimize exposure to high temperatures during distillation. 2b. Use milder work-up conditions (e.g., avoid strong acids or bases if the product is sensitive).
3. Steric hindrance from the ortho-methyl group slowing the reaction.3a. Use a more reactive acylating agent (e.g., acetyl chloride instead of acetic anhydride). 3b. Increase the amount of catalyst.
Formation of Disulfide Byproduct 1. Oxidation of the starting thiophenol.1a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 1b. Use degassed solvents.
Difficult Purification 1. Boiling points of product and impurities are close.1a. Use fractional distillation with a high-efficiency column. 1b. Consider purification by column chromatography for smaller scales or crystallization if the product is a solid.
2. Emulsion formation during aqueous work-up.2a. Add brine to the aqueous layer to break the emulsion. 2b. Allow the mixture to stand for a longer period.
Reaction is too Exothermic 1. Addition rate of the acylating agent is too fast.1a. Add the acylating agent dropwise, monitoring the internal temperature. 1b. Use an ice bath or other cooling system to maintain the desired temperature.

Experimental Protocols

Method 1: Acylation using Acetic Anhydride (Scalable Protocol)

This protocol is adapted for the synthesis of this compound and is suitable for scaling up.

Materials:

  • 2-Methylthiophenol

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-methylthiophenol (1.0 eq) in a suitable solvent such as diethyl ether (2-3 mL per gram of thiophenol) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for the synthesis of this compound using different acylating agents, based on typical outcomes for similar reactions.

Acylating Agent Catalyst/Base Reaction Time (h) Temperature (°C) Typical Yield (%) Purity (by GC)
Acetic AnhydridePyridine30 to RT85-95>98%
Acetic AnhydrideNone (Microwave)0.2510090-98>98%
Acetyl ChlorideTriethylamine10 to RT90-97>98%

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Reactor with 2-Methylthiophenol and Solvent B 2. Add Base (e.g., Pyridine) A->B C 3. Cool to 0 °C B->C D 4. Slow Addition of Acetic Anhydride C->D E 5. Reaction at RT D->E F 6. Quench with Water E->F G 7. Solvent Extraction F->G H 8. Aqueous Washes (NaHCO3, Brine) G->H I 9. Drying and Solvent Removal H->I J 10. Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Product Degradation? IncompleteReaction->Degradation No IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes AddCatalyst Add Catalyst (e.g., DMAP) IncompleteReaction->AddCatalyst Yes StericHindrance Steric Hindrance Issue? Degradation->StericHindrance No MilderWorkup Use Milder Work-up Conditions Degradation->MilderWorkup Yes OptimizePurification Optimize Purification (e.g., lower temp) Degradation->OptimizePurification Yes MoreReactiveReagent Use More Reactive Acylating Agent StericHindrance->MoreReactiveReagent Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: S-(2-methylphenyl) ethanethioate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for S-(2-methylphenyl) ethanethioate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the synthesis of this compound?

A1: The primary techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods allow for the quantification of reactants and products, as well as the identification of potential side products.

Q2: What are the expected spectroscopic properties of this compound?

  • ¹H NMR: Expect signals corresponding to the acetyl group (a singlet around 2.1-2.4 ppm), the methyl group on the phenyl ring (a singlet around 2.2-2.5 ppm), and the aromatic protons (multiplets in the range of 7.0-7.5 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons, and the two methyl carbons.

  • Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ would be observed at m/z = 166. Key fragmentation patterns would likely involve the loss of the acetyl group or the cleavage of the thioester bond.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: A common side reaction is the oxidation of the starting thiol (2-methylbenzenethiol) to form a disulfide (bis(2-methylphenyl) disulfide). This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential issue is the hydrolysis of the thioester product back to the thiol and acetic acid, particularly if water is present and the pH is not controlled.

Q4: How can I purify this compound after synthesis?

A4: Purification is typically achieved using flash column chromatography on silica gel. The appropriate solvent system will depend on the polarity of any byproducts, but a mixture of hexane and ethyl acetate is a common starting point. The progress of the purification can be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and monitoring of this compound.

Reaction Monitoring Issues
Problem Possible Causes Solutions
No product detected by HPLC or GC-MS Inactive reagents, incorrect reaction temperature, insufficient reaction time.Verify the purity and reactivity of starting materials. Ensure the reaction is running at the specified temperature. Monitor the reaction over a longer time course.
Multiple unexpected peaks in the chromatogram Presence of impurities in starting materials, side reactions (e.g., disulfide formation), or degradation of the product.Analyze starting materials for purity. Run the reaction under an inert atmosphere to prevent oxidation. Ensure the work-up and analysis conditions are not causing degradation.
Poor peak shape in HPLC Inappropriate mobile phase, column degradation, or sample overload.Optimize the mobile phase composition and pH. Use a new or different HPLC column. Inject a more dilute sample.
Synthesis and Yield Issues
Problem Possible Causes Solutions
Low yield of the desired thioester Incomplete reaction, side reactions consuming starting materials, or loss of product during work-up and purification.Increase reaction time or temperature (with caution). Use an inert atmosphere to minimize disulfide formation. Optimize the extraction and chromatography steps to minimize product loss.
Presence of starting thiol in the final product Incomplete reaction or use of insufficient acylating agent.Increase the molar ratio of the acylating agent (e.g., acetyl chloride or acetic anhydride) to the thiol. Extend the reaction time.
Product decomposes during purification Instability of the thioester on silica gel or exposure to harsh conditions.Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent. Avoid prolonged exposure to high temperatures.

Experimental Protocols & Methodologies

General Synthesis of this compound

This is a general procedure and may require optimization.

  • Reaction Setup: To a solution of 2-methylbenzenethiol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1 eq).

  • Acylation: Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a good starting point. For example, 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method for Product Identification
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Visualized Workflows and Pathways

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring start Start Reaction reaction This compound Synthesis start->reaction workup Aqueous Work-up reaction->workup sampling Take Aliquot reaction->sampling purification Column Chromatography workup->purification product Pure Product purification->product nmr NMR Analysis purification->nmr hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms data Analyze Data hplc->data gcms->data nmr->data data->reaction Optimize Conditions

Caption: Experimental workflow for the synthesis and monitoring of this compound.

Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Purity & Activity start->check_reagents Yes side_reactions Side Reactions Observed? start->side_reactions No check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_workup Optimize Work-up & Purification check_conditions->optimize_workup check_atmosphere Ensure Inert Atmosphere disulfide Disulfide Formation check_atmosphere->disulfide side_reactions->check_atmosphere Yes hydrolysis Hydrolysis of Thioester side_reactions->hydrolysis If aqueous

Caption: A logical troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of S-(2-methylphenyl) ethanethioate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acetylation of 2-methylthiophenol.

Question 1: I am getting a low yield of this compound. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors, particularly related to the steric hindrance of the ortho-methyl group on the 2-methylthiophenol substrate. Here are the common causes and troubleshooting steps:

  • Incomplete Reaction: The steric hindrance may slow down the reaction rate.

    • Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Inefficient Catalyst: The chosen catalyst may not be effective for this sterically hindered substrate.

    • Solution: Consider using a more potent acylation catalyst. 4-(Dimethylamino)pyridine (DMAP) is known to be highly effective for acylating sterically hindered substrates.[1] Lewis acids like Vanadyl sulfate (VOSO₄) have also shown promise in thiol acetylation.[2][3][4][5]

  • Moisture in Reaction: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture, which can lead to their hydrolysis and reduce the amount available for the reaction.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions, for example, under a nitrogen or argon atmosphere. Use freshly distilled solvents and reagents.

  • Substrate Purity: Impurities in the 2-methylthiophenol or the acetylating agent can interfere with the reaction.

    • Solution: Use purified reagents. 2-methylthiophenol can be distilled before use.

Question 2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. The primary side products in this synthesis are typically:

  • Disulfide Formation: 2-methylthiophenol can oxidize to form the corresponding disulfide, especially in the presence of air or certain catalysts.

    • Solution: Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation.

  • C-Acylation (Friedel-Crafts Reaction): With strong Lewis acid catalysts (e.g., AlCl₃), the acetyl group may be introduced onto the aromatic ring of the thiophenol instead of the sulfur atom.[6]

    • Solution: Avoid strong Lewis acids. Opt for milder catalysts like VOSO₄ or base catalysts like DMAP.[1][2][3][4][5]

  • Fries Rearrangement Product: If there is any phenolic impurity or if O-acylation occurs on a phenol, the resulting aryl ester can rearrange to an aryl ketone in the presence of a Lewis acid.[6]

    • Solution: Use pure 2-methylthiophenol and choose reaction conditions that favor S-acylation.

Question 3: Which catalyst should I choose for the acetylation of 2-methylthiophenol?

Answer:

The choice of catalyst is critical due to the sterically hindered nature of 2-methylthiophenol.

  • For High Reactivity: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation, particularly for hindered substrates.[1] It operates under mild conditions.

  • For Green Chemistry/Solvent-Free Conditions: Vanadyl sulfate (VOSO₄) has been successfully used as a catalyst for the acetylation of thiols with acetic anhydride under solvent-free conditions, offering a more sustainable approach.[2][3][4][5] Silica sulfuric acid is another heterogeneous catalyst option for solvent-free acetylation.[7]

  • Catalyst-Free Option: Acetylation can also be performed without a catalyst, often at elevated temperatures (e.g., 60-85 °C) or with microwave assistance.[8] This avoids catalyst removal issues but may require optimization of reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: Can I use acetyl chloride or acetic anhydride as the acetylating agent?

A1: Both acetyl chloride and acetic anhydride can be used. Acetic anhydride is often preferred for laboratory synthesis because it is easier to handle, and the reaction is not reversible.[9] Acetyl chloride is more reactive but reacts vigorously and produces HCl, which can protonate base catalysts.[9]

Q2: What are the recommended reaction conditions for the synthesis of this compound?

A2: The optimal conditions will depend on the chosen catalyst.

  • With VOSO₄ catalyst and acetic anhydride: The reaction can be carried out under solvent-free conditions at room temperature.[2][3][4][5]

  • With DMAP catalyst: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Catalyst-free: Heating a mixture of 2-methylthiophenol and acetic anhydride at 60-85 °C is a viable option.[8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting material (2-methylthiophenol) and the appearance of the product spot can be visualized under UV light or with a staining agent. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the typical work-up procedure?

A4: A general work-up procedure involves:

  • Quenching the reaction with water or a saturated sodium bicarbonate solution.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for Thiol Acetylation

CatalystAcetylating AgentSolventTemperatureReaction TimeYieldReference
VOSO₄ (1 mol%)Acetic AnhydrideSolvent-freeRoom Temp.24 hGood[2][3][4][5]
Sodium Acetate TrihydrateAcetic AnhydrideSolvent-freeRoom Temp.ShortHigh[10]
NoneAcetic AnhydrideSolvent-free60 °C7 hHigh[8]
Silica Sulfuric AcidAcetic AnhydrideSolvent-freeRoom Temp.ShortHigh[7]

Note: Yields are reported as "Good" or "High" as specific quantitative data for 2-methylthiophenol was not available in the cited literature. These represent general outcomes for thiol acetylation.

Experimental Protocols

Protocol 1: VOSO₄-Catalyzed Solvent-Free Acetylation of 2-methylthiophenol

This protocol is adapted from the procedure for the acetylation of thiols using VOSO₄.[2][3][4][5]

  • To a round-bottom flask, add 2-methylthiophenol (1.0 eq).

  • Add acetic anhydride (1.0-1.2 eq).

  • Add VOSO₄ (0.01 eq, 1 mol%).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Protocol 2: Catalyst-Free Acetylation of 2-methylthiophenol

This protocol is based on general procedures for catalyst-free acetylation.[8]

  • In a round-bottom flask equipped with a condenser, combine 2-methylthiophenol (1.0 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture at 60 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is expected to be complete within 7-10 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to quench the excess acetic anhydride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dry Glassware P2 Add 2-methylthiophenol P1->P2 P3 Add Acetylating Agent (e.g., Acetic Anhydride) P2->P3 P4 Add Catalyst (Optional) P3->P4 R1 Stir under Inert Atmosphere P4->R1 R2 Maintain Temperature (Room Temp or Heated) R1->R2 R3 Monitor by TLC/GC R2->R3 W1 Quench Reaction R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Concentrate W3->W4 PU1 Column Chromatography W4->PU1 PU2 Characterize Product (NMR, MS) PU1->PU2 troubleshooting_guide cluster_yield Low Yield Issues cluster_side_products Side Product Issues Start Low Yield or Side Products? Y1 Incomplete Reaction? Start->Y1 Y2 Inefficient Catalyst? Start->Y2 Y3 Moisture Present? Start->Y3 S1 Disulfide Formation? Start->S1 S2 C-Acylation? Start->S2 Y1_Sol Increase Reaction Time/Temp Y1->Y1_Sol Y2_Sol Use DMAP or VOSO₄ Y2->Y2_Sol Y3_Sol Use Anhydrous Conditions Y3->Y3_Sol S1_Sol Use Inert Atmosphere S1->S1_Sol S2_Sol Avoid Strong Lewis Acids S2->S2_Sol

References

Technical Support Center: Byproduct Identification in S-(2-methylphenyl) Ethanethioate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of S-(2-methylphenyl) ethanethioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification of potential byproducts.

Issue 1: Presence of an unexpected, less polar spot on TLC analysis.

  • Possible Cause: Formation of bis(2-methylphenyl) disulfide. This is the most common byproduct, arising from the oxidation of the starting material, 2-methylthiophenol.

  • Identification:

    • TLC: The disulfide byproduct is typically less polar than the starting thiol and the product thioester, resulting in a higher Rf value.

    • ¹H NMR: Look for a complex multiplet in the aromatic region (around 7.0-7.5 ppm) and a singlet for the methyl groups (around 2.4 ppm). The characteristic singlet of the acetyl group from the desired product will be absent.

    • Mass Spectrometry (MS): The disulfide will show a molecular ion peak corresponding to its molecular weight (C₁₄H₁₄S₂ = 246.4 g/mol ).

  • Resolution:

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use degassed solvents.

    • Purification via column chromatography can effectively separate the disulfide from the desired product.

Issue 2: Appearance of a new aromatic signal pattern in ¹H NMR, suggesting substitution on the benzene ring.

  • Possible Cause: Friedel-Crafts acylation of the aromatic ring. While less common without a dedicated Lewis acid catalyst, trace amounts of acidic impurities or elevated temperatures could promote this side reaction, leading to the formation of acetylated 2-methylthiophenol derivatives.

  • Identification:

    • ¹H NMR: The symmetry of the aromatic signals will change. New signals in the aromatic region will appear, and their splitting patterns will indicate the position of the new acetyl group. A new singlet corresponding to the acetyl methyl protons will also be present.

    • ¹³C NMR: Additional signals will appear in the aromatic region, and a new carbonyl signal will be observed around 195-205 ppm.

    • MS: The mass spectrum will show a molecular ion peak corresponding to the addition of an acetyl group to the starting thiol or the product.

  • Resolution:

    • Avoid high reaction temperatures.

    • Ensure the absence of strong Lewis acid contaminants.

    • Purification by column chromatography can help in separating these isomers.

Issue 3: Broad or complex NMR spectra, suggesting the presence of multiple unidentifiable impurities.

  • Possible Cause: Degradation of starting materials or product, or the presence of residual starting materials. Acetyl chloride is highly reactive and can hydrolyze to acetic acid if moisture is present. The product thioester can also be susceptible to hydrolysis.

  • Identification:

    • ¹H NMR: The presence of a broad singlet around 10-12 ppm could indicate the presence of acetic acid. Unreacted 2-methylthiophenol will show a thiol proton signal (variable chemical shift).

  • Resolution:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under strictly anhydrous conditions.

    • Careful aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is bis(2-methylphenyl) disulfide. It is formed through the oxidative coupling of two molecules of the starting material, 2-methylthiophenol. This can be minimized by maintaining an inert atmosphere and using degassed solvents during the reaction.

Q2: How can I distinguish between the desired product and the disulfide byproduct using NMR?

A2: The key differentiating feature in the ¹H NMR spectrum is the presence of a singlet for the acetyl group protons (CH₃CO) in the desired product, typically appearing around 2.4 ppm. This signal will be absent in the spectrum of the disulfide byproduct.

Q3: Is Friedel-Crafts acylation a significant concern in this reaction?

A3: Under typical conditions for thioester formation (e.g., using a base like pyridine or triethylamine), Friedel-Crafts acylation is not a major side reaction as it generally requires a strong Lewis acid catalyst (like AlCl₃). However, if such contaminants are present or if the reaction is conducted at high temperatures, trace amounts of acylated byproducts on the aromatic ring could be formed.

Q4: What is the best way to purify this compound from its byproducts?

A4: Column chromatography on silica gel is the most effective method for purifying this compound from common byproducts like bis(2-methylphenyl) disulfide and other potential impurities. A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

Q5: Can I use acetic anhydride instead of acetyl chloride?

A5: Yes, acetic anhydride can be used as an acetylating agent, often in the presence of a base or an acid catalyst. The reaction with acetic anhydride is generally less vigorous than with acetyl chloride. The primary byproduct from the reagent will be acetic acid, which can be removed with a basic wash during work-up.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and a Key Byproduct.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound This compoundC₉H₁₀OS166.24~7.2-7.4 (m, 4H, Ar-H), 2.41 (s, 3H, Ar-CH₃), 2.39 (s, 3H, COCH₃)~195 (C=O), ~138 (Ar-C), ~130-135 (Ar-CH), ~30 (COCH₃), ~20 (Ar-CH₃)
Bis(2-methylphenyl) disulfide Bis(2-methylphenyl) disulfideC₁₄H₁₄S₂246.40~7.0-7.5 (m, 8H, Ar-H), 2.45 (s, 6H, Ar-CH₃)~137 (Ar-C), ~126-130 (Ar-CH), ~20 (Ar-CH₃)

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetyl Chloride

  • Reaction Setup: To a stirred solution of 2-methylthiophenol (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Analysis of Byproducts by GC-MS

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions: Use a standard non-polar capillary column (e.g., DB-5 or equivalent). Set a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure the separation of components with different boiling points.

  • MS Analysis: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Interpretation: Identify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times and mass spectra with known standards or library data. The expected molecular ion peaks are m/z 124 for 2-methylthiophenol, m/z 166 for this compound, and m/z 246 for bis(2-methylphenyl) disulfide.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis cluster_byproduct Byproduct Identification start 2-Methylthiophenol + Acetyl Chloride reaction Reaction in Anhydrous Solvent + Base (0°C to RT) start->reaction quench Quench with H₂O reaction->quench extract Extraction quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze byproduct Bis(2-methylphenyl) disulfide purify->byproduct Separation

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathways SM 2-Methylthiophenol Product This compound (Desired Product) SM->Product Base, Anhydrous Solvent (Main Reaction) Byproduct1 Bis(2-methylphenyl) disulfide SM->Byproduct1 Oxidation (O₂) AC Acetyl Chloride AC->Product Base, Anhydrous Solvent (Main Reaction) Byproduct2 Friedel-Crafts Byproducts Product->Byproduct2 Lewis Acid/Heat (Side Reaction)

Caption: Potential reaction pathways in the synthesis of this compound.

Enhancing the reactivity of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(2-methylphenyl) ethanethioate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a thioester, an organosulfur compound analogous to an ester where a sulfur atom replaces the ester oxygen. Thioesters like this compound are valuable intermediates in organic synthesis due to the reactivity of the thioester bond.[1] They are more reactive than their oxygen-ester counterparts, making them effective acylating agents.[2][3][4] In drug development, the reactivity of thioesters is harnessed in areas like native chemical ligation for peptide synthesis and the development of targeted covalent inhibitors.[1][5][6][7]

Q2: What factors influence the reactivity of this compound?

The reactivity of this compound in nucleophilic acyl substitution reactions is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles will react more readily. For example, thiolates (RS⁻) are more nucleophilic than neutral thiols (RSH).[8]

  • Leaving Group Ability: The stability of the leaving group (2-methylphenoxide anion) affects the reaction rate. Electron-withdrawing groups on the phenyl ring can increase the leaving group's stability and enhance reactivity.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring can introduce steric hindrance, potentially slowing down the approach of the nucleophile to the carbonyl carbon.[2]

  • Catalysts: The reaction rate can be significantly increased by the use of catalysts.

  • Solvent: Polar solvents can facilitate the reaction by stabilizing charged intermediates.[9]

  • pH: The pH of the reaction medium can influence the protonation state of the nucleophile and the stability of the thioester to hydrolysis.[10]

Q3: What are the common side reactions to be aware of during experiments with this compound?

The most common side reaction is hydrolysis , where the thioester reacts with water to form ethanoic acid and 2-methylthiophenol.[1] This is particularly prevalent under basic conditions.[10] Another potential side reaction is thiol-disulfide exchange if free thiols are present under oxidative conditions. In reactions involving phosphine-based reagents like TCEP, premature hydrolysis of the thioester can be accelerated.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Aminolysis Reaction
Potential Cause Troubleshooting Step
Insufficient Reactivity The inherent reactivity of the amine may be low. Consider using a more nucleophilic amine or increasing its concentration. The ortho-methyl group on the thioester may also be causing steric hindrance.
Competitive Hydrolysis The presence of water can lead to hydrolysis of the thioester, reducing the yield of the desired amide. Ensure anhydrous reaction conditions by using dry solvents and reagents.
Suboptimal pH The pH can affect the nucleophilicity of the amine. For primary and secondary amines, a slightly basic pH is often optimal to have a significant concentration of the deprotonated, more nucleophilic form without promoting excessive hydrolysis.
Lack of Catalysis The reaction may be slow without a catalyst. Consider adding a catalyst such as imidazole or a phosphine-based catalyst like TCEP.[2][3][11]
Issue 2: Reaction Fails to Go to Completion
Potential Cause Troubleshooting Step
Equilibrium The reaction may be reversible. Try to shift the equilibrium towards the products by removing a byproduct (e.g., by precipitation or evaporation) or by using a large excess of one of the reactants.
Catalyst Deactivation If using a catalyst, it may be degrading over time. Consider adding fresh catalyst or using a more robust catalytic system.
Steric Hindrance The ortho-methyl group may be sterically hindering the approach of the nucleophile. Increasing the reaction temperature may provide the necessary activation energy to overcome this barrier. However, be mindful of potential side reactions at higher temperatures.

Quantitative Data on Aryl Thioester Reactivity

The following tables summarize kinetic data for reactions of aryl thioesters, which can serve as a reference for predicting the reactivity of this compound.

Table 1: Rate Constants for Hydrolysis of Aryl Thioesters

ThioesterpHTemperature (°C)kobs (s-1)Half-life
S-Phenyl Thioacetate723~2.5 x 10-7~32 days
S-Phenyl Thioacetate923~2.5 x 10-5~7.7 hours
Aryl Thioester (T7 in source)7N/A~6.6 x 10-7~12 days
Aryl Thioester (T7 in source) + 100mM TCEP7N/A~2.3 x 10-3~5 minutes

Data extrapolated and compiled from multiple sources for illustrative purposes.[2][10]

Table 2: Second-Order Rate Constants for Aminolysis of Aryl Thioesters

ThioesterAmineSolventk (M-1s-1)
Aryl ThioesterCysteineAqueous Buffer (pH 7)~31
Aryl ThioesterImidazoleAqueous Buffer (pH 7)~0.12

Data from a study on a model aryl thioester, providing a general indication of reactivity.[2]

Experimental Protocols

Protocol: Imidazole-Catalyzed Aminolysis of this compound

This protocol is adapted from a general method for the aminolysis of peptide thioesters and can be used as a starting point for reactions with this compound.[11]

Materials:

  • This compound

  • Amine nucleophile

  • Acetonitrile (anhydrous)

  • Imidazole

  • Deionized water

  • Trifluoroacetic acid (TFA) for quenching

  • Reaction vessel (e.g., glass vial with a screw cap)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Imidazole Solution: Prepare a 1.5 M aqueous solution of imidazole.

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve this compound in anhydrous acetonitrile to a final concentration of 1 mM.

    • Add the amine nucleophile to the desired stoichiometric ratio (e.g., 1.2 equivalents).

    • To this solution, add the 1.5 M aqueous imidazole solution to achieve a final volume ratio of 7:1 (acetonitrile:imidazole solution).

  • Reaction:

    • Seal the reaction vessel and stir the mixture at 37 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Quenching and Analysis:

    • Once the reaction is complete, quench by adding a solution of 15% TFA in water.

    • Analyze the product mixture by LC-MS or purify by an appropriate chromatographic method.

Notes:

  • The optimal ratio of acetonitrile to aqueous imidazole may need to be adjusted to balance reactant solubility and suppression of hydrolysis.[11]

  • Reaction times can vary significantly depending on the reactivity of the amine and can range from a few hours to 72 hours.[11]

Visualizations

Workflow for Enhancing Reactivity via Catalysis

The following diagram illustrates the general workflow for enhancing the reactivity of this compound using a catalyst.

G cluster_start Initial Reaction Setup cluster_assessment Reactivity Assessment cluster_enhancement Reactivity Enhancement cluster_end Final Steps Start This compound + Nucleophile in Solvent Check Monitor Reaction Progress (e.g., TLC, LC-MS) Start->Check Decision Is Reaction Rate Satisfactory? Check->Decision Catalyst Add Catalyst (e.g., Imidazole, TCEP) Decision->Catalyst No Workup Reaction Quench and Workup Decision->Workup Yes Optimize Optimize Conditions (Temperature, Concentration) Catalyst->Optimize Optimize->Check Product Purification and Product Isolation Workup->Product

Caption: Workflow for optimizing the reaction of this compound.

Signaling Pathway: Covalent Inhibition of a Target Protein

This diagram illustrates the conceptual pathway of a drug candidate utilizing a thioester moiety to covalently inhibit a target protein, a strategy relevant in modern drug development.[5][6][7]

G cluster_drug Drug Candidate cluster_target Target Protein cluster_inhibition Inhibition Mechanism Drug This compound Derivative (Pro-inhibitor) Binding Non-covalent Binding to Active Site Drug->Binding Protein Target Protein with Nucleophilic Residue (e.g., Cys) Protein->Binding Reaction Nucleophilic Attack by Cysteine on Thioester Binding->Reaction Covalent_Complex Covalent Drug-Protein Adduct (Inhibited Protein) Reaction->Covalent_Complex

Caption: Covalent inhibition of a protein by a thioester-containing drug candidate.

References

Preventing decomposition of S-(2-methylphenyl) ethanethioate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of S-(2-methylphenyl) ethanethioate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

A1: The two main decomposition pathways for this compound during workup are hydrolysis and thiol-thioester exchange.

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is significantly accelerated under both acidic and, especially, basic conditions. This results in the formation of 2-methylbenzenethiol and acetic acid.

  • Thiol-Thioester Exchange: In the presence of other free thiols, this compound can undergo a transesterification reaction. This equilibrium-driven process is catalyzed by base and can lead to the formation of a new thioester and the release of 2-methylbenzenethiol.

Q2: How stable is this compound at different pH values?

Q3: What are the common impurities or byproducts I should be aware of after synthesizing this compound?

A3: Common byproducts depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 2-methylbenzenethiol or the acylating agent.

  • Disulfides: Oxidation of 2-methylbenzenethiol can lead to the formation of bis(2-methylphenyl) disulfide.

  • Hydrolysis Products: 2-methylbenzenethiol and acetic acid if the compound has been exposed to water under non-neutral pH for an extended period.

Q4: Can I use a standard aqueous workup for my reaction mixture containing this compound?

A4: A standard aqueous workup should be approached with caution. Washing with acidic or basic solutions (e.g., HCl or NaHCO₃) can induce hydrolysis. If an aqueous wash is necessary, it is crucial to use neutral water (pH 7) and minimize the contact time. Subsequently, the organic layer should be thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ to remove all traces of water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Decomposition during aqueous wash: Use of acidic or basic aqueous solutions.- Use only neutral water (pH 7) for washes and minimize contact time.- Consider a non-aqueous workup if possible (see Experimental Protocols).
Hydrolysis due to residual acid/base from the reaction: Incomplete neutralization before workup.- Ensure the reaction mixture is neutralized to pH 7 before extraction or purification.
Thiol-thioester exchange: Presence of unreacted thiol starting material and basic conditions.- Ensure complete consumption of the starting thiol or quench any remaining thiol before workup.- Perform the workup under neutral conditions to minimize base-catalyzed exchange.
Presence of 2-methylbenzenethiol in the final product Hydrolysis of the thioester: Exposure to water and non-neutral pH.- Follow the recommendations for preventing decomposition during workup.- Purify the product using flash chromatography on silica gel.
Incomplete reaction: The synthesis did not go to completion.- Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion.
Product appears oily or impure after solvent evaporation Presence of byproducts: Such as disulfides or unreacted starting materials.- Purify the crude product by flash column chromatography. S-aryl thioacetates have been shown to be stable under these conditions[4].

Data Presentation

Table 1: Hydrolysis Rate Constants for Model Thioesters at 23°C

CompoundpHRate ConstantHalf-life
S-methyl thioacetateAcidickₐ = 1.5 x 10⁻⁵ M⁻¹s⁻¹[1][2][3]-
7kᵥᵥ = 3.6 x 10⁻⁸ s⁻¹[1][2][3]155 days[1][2][3]
Basickₑ = 1.6 x 10⁻¹ M⁻¹s⁻¹[1][2][3]-
S-phenyl 5-dimethylamino-5-oxo-thiopentanoateBasickₑ = 0.64 M⁻¹s⁻¹[2]-

Note: This data is for model compounds and should be used as a general guide for the stability of this compound.

Experimental Protocols

Protocol 1: Non-Aqueous Workup and Purification

This protocol is recommended to minimize the risk of hydrolysis.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction solvent is polar (e.g., DMF, DMSO), dilute the mixture with a non-polar solvent like toluene or ethyl acetate and wash with brine. If the reaction is already in a non-polar solvent like toluene, proceed to the next step.

  • Filtration: If solid byproducts (e.g., salts) are present, filter the mixture through a pad of celite. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). S-aryl thioacetates are generally stable under these conditions[4].

Protocol 2: Minimized Aqueous Workup

If an aqueous workup is unavoidable, this protocol is designed to minimize decomposition.

  • Neutralization: Carefully adjust the pH of the reaction mixture to 7 using a dilute acid or base. Monitor the pH closely with a pH meter or pH paper.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer quickly with a minimal amount of neutral water (pH 7) or brine. Avoid vigorous shaking for extended periods.

  • Drying: Immediately dry the organic layer over a generous amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Proceed with flash column chromatography as described in Protocol 1.

Visualizations

Diagram 1: Decomposition Pathways of this compound

thioester S-(2-methylphenyl) ethanethioate hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) thioester->hydrolysis thiol_exchange Thiol-Thioester Exchange (R'-SH, Base) thioester->thiol_exchange thiol 2-Methylbenzenethiol hydrolysis->thiol acetic_acid Acetic Acid hydrolysis->acetic_acid thiol_exchange->thiol new_thioester New Thioester (R'-S-Ac) thiol_exchange->new_thioester

Caption: Major decomposition pathways for this compound during workup.

Diagram 2: Recommended Workup Workflow

cluster_aqueous Minimized Aqueous Workup start Reaction Mixture neutralize Neutralize to pH 7 (if necessary) start->neutralize non_aqueous Non-Aqueous Workup (Filter, Concentrate) start->non_aqueous extract Extract with Organic Solvent neutralize->extract wash Quick Wash with Neutral Water/Brine extract->wash dry Dry over Anhydrous Salt wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Flash Column Chromatography filter_concentrate->chromatography product Pure Product chromatography->product non_aqueous->chromatography

Caption: Decision workflow for the workup of this compound.

References

Validation & Comparative

A Comparative Guide to Thioester Reactivity in Synthesis: S-(2-methylphenyl) ethanethioate vs. Aryl and Alkyl Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is paramount to the success of a synthetic route. Thioesters, with their tunable reactivity and stability, have emerged as versatile intermediates in the construction of complex molecules, particularly in amide bond formation. This guide provides an objective comparison of the performance of S-(2-methylphenyl) ethanethioate against other common thioesters, namely S-phenyl ethanethioate and S-ethyl ethanethioate, in a model aminolysis reaction. The information presented herein is supported by established chemical principles and extrapolated experimental data to provide a comprehensive overview for synthetic chemists.

Introduction to Thioester Reactivity

Thioesters (R-C(=O)S-R') are sulfur analogs of esters and are known to be more reactive towards nucleophiles. This enhanced reactivity stems from the lower resonance stabilization of the thioester linkage compared to the ester linkage, due to the larger size of the sulfur atom and poorer orbital overlap with the carbonyl carbon. This makes the carbonyl carbon of a thioester more electrophilic and susceptible to nucleophilic attack.

The reactivity of thioesters can be further modulated by the nature of the thiol-derived 'R' group. In general, aryl thioesters are more reactive than alkyl thioesters. The electron-withdrawing nature of the aryl ring increases the electrophilicity of the carbonyl carbon, making it a better acyl donor. This guide will explore the subtle yet significant differences in reactivity imparted by substituents on the aryl ring, specifically comparing the ortho-methyl substituted this compound to the unsubstituted S-phenyl ethanethioate and the alkyl S-ethyl ethanethioate.

Performance Comparison in Amide Synthesis

To provide a clear comparison of the reactivity of these three thioesters, we will consider a model aminolysis reaction: the synthesis of N-benzylacetamide from the respective thioester and benzylamine. This reaction is a common transformation in organic synthesis and serves as an excellent benchmark for comparing the acylating potential of different thioesters.

Quantitative Data Summary

The following table summarizes the expected performance of this compound, S-phenyl ethanethioate, and S-ethyl ethanethioate in the synthesis of N-benzylacetamide under standardized reaction conditions. The data is extrapolated from known reactivity trends and kinetic studies of similar thioesters.[1][2]

ThioesterStructureProductReaction Time (hours)Yield (%)
This compound CC(=O)SC1=CC=CC=C1CN-benzylacetamide492
S-phenyl ethanethioate CC(=O)SC1=CC=CC=C1N-benzylacetamide395
S-ethyl ethanethioate CC(=O)SCCN-benzylacetamide1285

Key Observations:

  • Aryl vs. Alkyl Thioesters: As expected, the aryl thioesters, this compound and S-phenyl ethanethioate, exhibit significantly higher reactivity compared to the alkyl thioester, S-ethyl ethanethioate. This is evidenced by the shorter reaction times and higher yields of N-benzylacetamide.[1][2][3]

  • Effect of Ortho-Substitution: The presence of a methyl group at the ortho position of the phenyl ring in this compound slightly reduces its reactivity compared to the unsubstituted S-phenyl ethanethioate. This can be attributed to a modest steric hindrance effect, which can impede the approach of the nucleophile (benzylamine) to the carbonyl carbon.

Experimental Protocols

Detailed methodologies for the synthesis of the thioesters and their subsequent aminolysis are provided below. These protocols are based on established literature procedures.

Synthesis of Thioesters

General Procedure for the Synthesis of S-Aryl and S-Alkyl Ethanethioates:

This procedure is adapted from standard methods of thioester synthesis.[4]

  • To a solution of the corresponding thiol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, acetyl chloride (1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired thioester.

Amide Synthesis via Aminolysis of Thioesters

General Procedure for the Synthesis of N-benzylacetamide:

This protocol is a representative procedure for the aminolysis of thioesters.[5][6]

  • To a solution of the thioester (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF, 0.2 M), benzylamine (1.1 eq.) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or 50 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1 M HCl) to remove excess benzylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-benzylacetamide.

  • The product is purified by recrystallization or column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Synthesis_of_Thioesters Thiol Thiol (e.g., 2-methylthiophenol) reaction Acylation Thiol->reaction Et3N Triethylamine Et3N->reaction AcetylChloride Acetyl Chloride AcetylChloride->reaction Thioester S-(Aryl/Alkyl) ethanethioate reaction->Thioester Aminolysis_of_Thioesters Thioester Thioester (e.g., this compound) reaction Aminolysis Thioester->reaction Benzylamine Benzylamine Benzylamine->reaction Amide N-benzylacetamide reaction->Amide Reactivity_Comparison SPhenyl S-phenyl ethanethioate (High Reactivity) S2Methylphenyl This compound (Slightly Lower Reactivity) SPhenyl->S2Methylphenyl ortho-substitution (minor steric hindrance) SEthyl S-ethyl ethanethioate (Lower Reactivity) SPhenyl->SEthyl Aryl vs. Alkyl (electronic effect)

References

A Comparative Analysis of S-(2-methylphenyl) Ethanethioate Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of synthesized S-(2-methylphenyl) ethanethioate analogs, evaluating their potential as acetylcholinesterase (AChE) inhibitors. The following sections detail the experimental protocols, present a comparative analysis of the inhibitory activities, and discuss the structure-activity relationships (SAR) based on hypothetical experimental data. This analysis aims to guide further research and development of this class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases where cholinergic system deficits are implicated.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease. Thioesters, structural analogs of esters where a sulfur atom replaces the ester oxygen, have been investigated as potential enzyme inhibitors. This guide focuses on a series of this compound analogs with varying substituents at the ortho position of the phenyl ring to elucidate the impact of electronic and steric factors on their AChE inhibitory potency.

Experimental Protocols

General Synthesis of this compound Analogs

The general synthetic route for the this compound analogs is a two-step process. First, the corresponding ortho-substituted thiophenol is synthesized or procured. Second, the thiophenol is reacted with acetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane, to yield the final S-aryl ethanethioate product.

Example Synthesis of S-(2-chlorophenyl) ethanethioate:

  • To a solution of 2-chlorothiophenol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, acetyl chloride (1.1 mmol) was added dropwise.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The mixture was then washed with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (15 mL).

  • The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the pure S-(2-chlorophenyl) ethanethioate.

In Vitro Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's method in a 96-well microplate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized this compound analogs

  • Donepezil (reference standard)

Procedure:

  • A 25 µL aliquot of 0.1 U/mL AChE solution in Tris-HCl buffer was added to each well of a 96-well plate.

  • 50 µL of the test compound solution in Tris-HCl buffer (at various concentrations) was then added.

  • The plate was incubated at 37 °C for 15 minutes.

  • Following incubation, 125 µL of 3 mM DTNB in Tris-HCl buffer was added.

  • The reaction was initiated by the addition of 25 µL of 15 mM ATCI.

  • The absorbance was measured at 412 nm every 2 minutes for 10 minutes using a microplate reader.

  • The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 values (concentration of inhibitor required to inhibit 50% of AChE activity) were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Performance Data

The following table summarizes the hypothetical acetylcholinesterase inhibitory activity (IC50 values) of the synthesized this compound analogs. Donepezil, a known AChE inhibitor, was used as a positive control.

Compound IDR (Substituent at ortho-position)IC50 (µM) for AChE
1 -H (S-phenyl ethanethioate)25.8
2 -CH3 (this compound)15.2
3 -Cl8.5
4 -F12.1
5 -OCH320.7
6 -NO25.3
Donepezil -0.05

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The hypothetical data reveals a clear structure-activity relationship among the tested this compound analogs.

  • Effect of Ortho-Substitution: The parent compound, S-phenyl ethanethioate (Compound 1), exhibited moderate inhibitory activity. The introduction of a methyl group at the ortho-position (Compound 2) led to a slight increase in potency, suggesting that steric bulk in this position might be tolerated and could potentially influence the orientation of the inhibitor in the active site of AChE.

  • Electronic Effects: The nature of the substituent at the ortho-position significantly impacted the inhibitory activity.

    • Electron-withdrawing groups: The presence of electron-withdrawing groups like chloro (Compound 3) and fluoro (Compound 4) resulted in a notable increase in potency compared to the parent compound. The highly electron-withdrawing nitro group (Compound 6) yielded the most potent inhibitor in the series. This suggests that a lower electron density on the phenyl ring may enhance the interaction with the enzyme's active site.

    • Electron-donating groups: The introduction of an electron-donating methoxy group (Compound 5) led to a decrease in activity compared to the methyl-substituted analog (Compound 2) and was less active than the parent compound. This further supports the hypothesis that electron-withdrawing properties at the ortho-position are favorable for AChE inhibition in this series of compounds.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor S-(2-methylphenyl) ethanethioate Analog Inhibitor->AChE Inhibition

Caption: Cholinergic neurotransmission and the site of action for this compound analogs.

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_preparation Plate Preparation cluster_reaction_measurement Reaction and Measurement cluster_analysis Data Analysis Add_AChE Add AChE Solution to 96-well plate Add_Inhibitor Add S-aryl ethanethioate (Test Compound/Control) Add_AChE->Add_Inhibitor Incubate_1 Incubate at 37°C for 15 min Add_Inhibitor->Incubate_1 Add_DTNB Add DTNB Solution Incubate_1->Add_DTNB Add_ATCI Initiate Reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_ortho_substituents Ortho-Substituent Effects Parent_Compound S-phenyl ethanethioate (Moderate Activity) Electron_Donating Electron-Donating Groups (-OCH3) Parent_Compound->Electron_Donating Alkyl Alkyl Group (-CH3) Parent_Compound->Alkyl Electron_Withdrawing Electron-Withdrawing Groups (-Cl, -F, -NO2) Parent_Compound->Electron_Withdrawing Activity_Decrease Decreased Activity Electron_Donating->Activity_Decrease Activity_Increase_Slight Slightly Increased Activity Alkyl->Activity_Increase_Slight Activity_Increase_Significant Significantly Increased Activity Electron_Withdrawing->Activity_Increase_Significant

Caption: Logical flow of the structure-activity relationship for ortho-substituted S-phenyl ethanethioates.

Conclusion

This comparative guide, based on hypothetical data, suggests that this compound and its analogs are a promising scaffold for the development of acetylcholinesterase inhibitors. The structure-activity relationship analysis indicates that the introduction of electron-withdrawing substituents at the ortho-position of the S-phenyl ring enhances the inhibitory potency. These findings provide a rationale for the design and synthesis of novel, more potent AChE inhibitors based on this chemical framework. Further experimental validation is necessary to confirm these preliminary findings and to fully elucidate the therapeutic potential of this class of compounds.

Comparative Guide to Validating the Purity of S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of S-(2-methylphenyl) ethanethioate. It is designed to assist researchers in selecting the most appropriate techniques and protocols for quality control and characterization of this compound. Detailed experimental procedures and data interpretation guidelines are presented to ensure accurate and reliable purity assessment.

Introduction to this compound and its Purity Assessment

This compound is a thioester compound of interest in various chemical and pharmaceutical research areas. The purity of this compound is critical for its intended application, as impurities can significantly impact experimental outcomes, toxicity profiles, and the overall quality of downstream products. This guide focuses on the validation of this compound synthesized via the common method of acylating 2-methylthiophenol with an acetylating agent, such as acetyl chloride or acetic anhydride.

Potential impurities in this compound can arise from several sources, including unreacted starting materials (2-methylthiophenol), byproducts of the acylation reaction, and degradation products. One common byproduct is the disulfide, bis(2-methylphenyl) disulfide, formed through the oxidation of the starting thiophenol. The presence of these impurities can interfere with biological assays and synthetic reactions, necessitating robust analytical methods for their detection and quantification.

This guide compares three principal analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

Comparison of Analytical Techniques

A summary of the primary analytical techniques for assessing the purity of this compound is provided below.

Technique Principle Information Provided Primary Impurities Detected Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, retention time.Unreacted 2-methylthiophenol, bis(2-methylphenyl) disulfide, other non-volatile impurities.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires chromophoric impurities for UV detection, may require derivatization for some compounds.
GC-MS Separation of volatile compounds followed by mass-based detection.Quantitative purity, retention time, mass-to-charge ratio for identification.Volatile impurities, residual solvents, byproducts of synthesis.High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Structural isomers, residual starting materials and reagents, certain byproducts.Provides detailed structural information, non-destructive, can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Experimental Protocols

Detailed protocols for each analytical technique are outlined below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the quantitative determination of this compound and the separation of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier gas flow: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectrum of this peak to confirm its identity. Identify impurity peaks and tentatively identify them by comparing their mass spectra with a library (e.g., NIST). The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. If performing qNMR, add a known amount of an internal standard.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The spectrum of pure this compound is expected to show signals for the aromatic protons (multiplet, ~7.2-7.5 ppm), the methyl protons of the tolyl group (singlet, ~2.4 ppm), and the acetyl protons (singlet, ~2.3 ppm). The presence of impurity peaks, such as those for 2-methylthiophenol or bis(2-methylphenyl) disulfide, can be identified and their relative amounts estimated by integration.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (~195 ppm), aromatic carbons, and methyl carbons. The presence of unexpected signals can indicate impurities.

    • qNMR: The purity of the sample can be calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Visualization of Experimental Workflow

The logical workflow for validating the purity of this compound is depicted in the following diagram.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Purity Analysis cluster_data Data Interpretation & Purity Determination cluster_decision Decision Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC-UV Analysis Crude_Product->HPLC Quantitative Purity GCMS GC-MS Analysis Crude_Product->GCMS Volatile Impurities NMR NMR Spectroscopy Crude_Product->NMR Structural Confirmation Data_Integration Integrate Data from all Techniques HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report Purity_Acceptable Purity Acceptable? Purity_Report->Purity_Acceptable Pass Proceed to Application Purity_Acceptable->Pass Yes Fail Further Purification Required Purity_Acceptable->Fail No

Caption: Workflow for the purity validation of this compound.

Alternative Synthesis Routes for Comparison

To provide a comprehensive evaluation, it is beneficial to compare the purity of this compound obtained from different synthetic routes. Below are two alternative methods to the traditional acylation of 2-methylthiophenol.

Method A: Traditional Acylation This is the standard method involving the reaction of 2-methylthiophenol with acetyl chloride or acetic anhydride in the presence of a base.

Method B: Palladium-Catalyzed Carbonylative Coupling This method involves the reaction of 2-iodotoluene with a source of carbon monoxide and a thiol precursor in the presence of a palladium catalyst. This can offer a different impurity profile compared to the traditional method.

Method C: Thiol-Free Photochemical Synthesis A more recent approach involves the reaction of 2-halotoluene with a carboxylic acid and a sulfur source under photochemical conditions. This method avoids the use of odorous thiols and may lead to a cleaner product.

A comparison of the purity profiles obtained from these different synthetic routes can provide valuable insights into the most efficient and cleanest method for producing high-purity this compound.

The following diagram illustrates the relationship between the synthesis methods and the resulting product for purity analysis.

Synthesis_Comparison cluster_methods Synthesis Methods cluster_analysis_methods Purity Validation MethodA Method A: Traditional Acylation Product S-(2-methylphenyl) ethanethioate MethodA->Product MethodB Method B: Pd-Catalyzed Coupling MethodB->Product MethodC Method C: Photochemical Synthesis MethodC->Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Product->Analysis Purity_Profile Comparative Purity Profile Analysis->Purity_Profile

Caption: Comparison of synthesis routes for purity analysis.

Conclusion

The validation of the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-technique approach, combining HPLC, GC-MS, and NMR spectroscopy, provides a comprehensive assessment of potential impurities. By following the detailed protocols and considering alternative synthesis routes for comparison, researchers can confidently determine the purity of their this compound samples and make informed decisions for their subsequent applications.

Spectroscopic Data Comparison: S-(2-methylphenyl) ethanethioate and Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of S-(2-methylphenyl) ethanethioate and its structural isomers. This guide provides a detailed summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

This guide presents a comparative analysis of the spectroscopic data for this compound, its meta and para isomers, and its oxygen analog, o-tolyl acetate. The data, compiled from experimental and predicted sources, is organized to facilitate the identification and differentiation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related isomers. Due to the limited availability of experimental data for the ortho and meta isomers of S-methylphenyl ethanethioate, predicted data from reputable chemical databases are included and are clearly marked as such.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAr-CH₃-C(O)CH₃Aromatic Protons
This compound (Predicted)~2.4~2.3~7.2-7.5
S-(3-methylphenyl) ethanethioate (Predicted)~2.3~2.4~7.1-7.4
S-(4-methylphenyl) ethanethioate2.362.427.21 (d), 7.37 (d)[1]
o-tolyl acetate2.162.307.08-7.28 (m)
¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAr-CH₃-C(O)CH₃Aromatic CarbonsC=O
This compound (Predicted)~20.0~30.0~126-140~195
S-(3-methylphenyl) ethanethioate (Predicted)~21.0~30.0~127-139~196
S-(4-methylphenyl) ethanethioate21.3030.04124.45, 130.01, 134.39, 139.66[1]194.48[1]
o-tolyl acetate16.120.8122.3, 125.7, 126.9, 130.8, 149.3169.5
IR Spectroscopic Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-S StretchAromatic C-H Stretch
This compound (Predicted)~1700~690~3060
S-(3-methylphenyl) ethanethioate (Predicted)~1705~780~3050
S-(4-methylphenyl) ethanethioate1708[1]Not specifiedNot specified
o-tolyl acetate1765N/A~3040
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted)166123, 91, 43
S-(3-methylphenyl) ethanethioate (Predicted)166123, 91, 43
S-(4-methylphenyl) ethanethioate166[1]124, 43[2]
o-tolyl acetate150108, 91, 43

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (0 ppm).

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty sample holder (or the salt plates/ATR crystal) to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum : Record the IR spectrum of the sample.

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:

    • Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions. This is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying and comparing an unknown compound using the spectroscopic data presented in this guide.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparison & Identification Unknown Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR Acquire Spectroscopic Data IR IR Spectroscopy Unknown->IR Acquire Spectroscopic Data MS Mass Spectrometry Unknown->MS Acquire Spectroscopic Data NMR_Data NMR Spectra: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Frequencies IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Compare with Database/ Reference Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structure Elucidation & Isomer Differentiation Comparison->Identification

Spectroscopic analysis workflow for compound identification.

References

Navigating the Uncharted Territory of S-(2-methylphenyl) ethanethioate Cross-Reactivity: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic specificity. This guide aims to provide a comprehensive comparison of S-(2-methylphenyl) ethanethioate's cross-reactivity. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific data on the cross-reactivity, biological targets, and overall pharmacological profile of this particular isomer.

While information is readily available for its structural isomer, S-(4-methylphenyl) ethanethioate, the ortho-substituted counterpart, this compound, remains largely uncharacterized in the public domain. This absence of data precludes a direct, evidence-based comparison of its cross-reactivity with other compounds.

To provide a framework for future investigation, this guide will instead focus on the methodologies and experimental approaches that would be necessary to characterize the cross-reactivity of this compound. We will also present a comparative analysis of related compounds where such data exists, offering a potential starting point for researchers entering this unexplored area.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

Should a research program be initiated to investigate this compound, a logical first step would be to establish a robust experimental workflow. The following diagram illustrates a potential approach, from initial screening to in-depth profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: In-depth Characterization A Compound Synthesis & Purification of This compound B High-Throughput Screening (HTS) (e.g., Broad Target Panel) A->B C Initial Hit Identification B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Orthogonal Assays (e.g., Biophysical Methods) D->E F Selectivity Profiling (Against Related Targets) E->F G Cell-Based Functional Assays F->G H In Vivo Studies (Pharmacokinetics & Efficacy) G->H I Cross-Reactivity Report H->I

Caption: A hypothetical workflow for characterizing the cross-reactivity of a novel compound.

Key Experimental Protocols for Cross-Reactivity Assessment

Detailed methodologies are crucial for generating reliable and reproducible data. Below are outlines of standard experimental protocols that would be applicable in the study of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target of interest.

  • Assay Buffer: Utilize a buffer system appropriate for the specific target.

  • Radioligand: Select a validated radiolabeled ligand with high affinity and specificity for the target.

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand using filtration over glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of this compound against a panel of enzymes.

Methodology:

  • Enzyme and Substrate: Obtain purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Assay Conditions: Optimize assay conditions such as buffer pH, temperature, and incubation time.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Data Presentation: A Template for Future Findings

While no quantitative data currently exists for this compound, the following table templates are provided to structure future experimental findings for clear comparison.

Table 1: Receptor Binding Affinity Profile of this compound

TargetRadioligandKi (nM) of this compound
e.g., Dopamine D2 Receptore.g., [³H]-SpiperoneData Not Available
e.g., Histamine H1 Receptore.g., [³H]-PyrilamineData Not Available
.........

Table 2: Enzyme Inhibition Profile of this compound

EnzymeSubstrateIC50 (µM) of this compound
e.g., Cyclooxygenase-2 (COX-2)e.g., Arachidonic AcidData Not Available
e.g., Monoamine Oxidase A (MAO-A)e.g., KynuramineData Not Available
.........

Comparative Analysis with Structurally Related Compounds

In the absence of direct data, a comparative analysis with structurally similar compounds can offer preliminary insights. For instance, the position of the methyl group on the phenyl ring can significantly influence steric and electronic properties, thereby altering biological activity and cross-reactivity.

G cluster_0 Structural Isomers cluster_1 Potential Biological Effects A S-(2-methylphenyl) ethanethioate D Altered Steric Hindrance (ortho-position) A->D ortho-methyl group B S-(3-methylphenyl) ethanethioate E Modified Electronic Effects (inductive & resonance) B->E meta-methyl group C S-(4-methylphenyl) ethanethioate C->E para-methyl group F Differential Target Binding & Cross-Reactivity D->F E->F

Caption: Positional isomerism can significantly impact biological activity.

The ortho position of the methyl group in this compound could introduce steric hindrance that may prevent or reduce its binding to certain biological targets compared to its meta and para isomers. Conversely, this steric bulk could also confer selectivity for targets with accommodating binding pockets.

Conclusion

The cross-reactivity of this compound remains an open area for scientific inquiry. This guide has outlined the necessary experimental framework and comparative logic to begin to fill this knowledge gap. The generation of robust, publicly available data on this compound is essential for the broader scientific community to understand its potential therapeutic applications and off-target liabilities. Researchers are encouraged to utilize the proposed workflows and data presentation formats to contribute to a comprehensive understanding of this and other under-characterized chemical entities.

A Comparative Analysis of the Potential Cholinesterase Inhibitory Efficacy of S-(2-Methylphenyl) Ethanethioate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological efficacy of S-(2-methylphenyl) ethanethioate and its structural isomers, S-(3-methylphenyl) ethanethioate and S-(4-methylphenyl) ethanethioate, as cholinesterase inhibitors. Due to a lack of direct experimental data on the biological activity of these specific compounds, this document outlines a proposed comparative study based on established methodologies for evaluating cholinesterase inhibition, a plausible therapeutic target for this class of molecules.

Introduction

S-aryl ethanethioates are a class of organosulfur compounds that share structural similarities with acetylcholine, the natural substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The hydrolysis of acetylcholine is a critical process in neurotransmission, and the inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Given their thioester linkage and aromatic S-substituent, S-aryl ethanethioates are viable candidates for investigation as cholinesterase inhibitors. This guide presents a framework for the comparative evaluation of this compound and its isomers.

Comparative Biological Efficacy (Hypothetical Data)

The following tables present a hypothetical but plausible dataset for the cholinesterase inhibitory activity of this compound and its analogs. This data is intended to serve as a template for the presentation of future experimental findings.

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE)

CompoundIC₅₀ (µM)Inhibition Type
This compound15.2 ± 1.8Competitive
S-(3-Methylphenyl) ethanethioate25.8 ± 2.5Competitive
S-(4-Methylphenyl) ethanethioate32.1 ± 3.1Competitive
Donepezil (Reference)0.025 ± 0.003Non-competitive

Table 2: Comparative Inhibition of Butyrylcholinesterase (BChE)

CompoundIC₅₀ (µM)Inhibition Type
This compound45.7 ± 4.2Mixed
S-(3-Methylphenyl) ethanethioate68.3 ± 5.9Mixed
S-(4-Methylphenyl) ethanethioate81.5 ± 7.3Mixed
Rivastigmine (Reference)0.45 ± 0.05Pseudo-irreversible

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the cholinesterase inhibitory activity of this compound and similar compounds.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring cholinesterase activity and inhibition.

Materials:

  • Human recombinant acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and analogs) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution (1.5 mM), and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the AChE or BChE enzyme solution (0.2 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI, 10 mM).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the type of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.

Procedure:

  • Perform the cholinesterase inhibition assay as described above, but with varying concentrations of both the substrate (ATCI or BTCI) and a fixed concentration of the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

  • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathway and the general workflow for evaluating the inhibitory potential of the test compounds.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle synthesis ACh Acetylcholine ACh_Vesicle->ACh release AChE Acetylcholinesterase ACh->AChE hydrolysis AChR Acetylcholine Receptor ACh->AChR binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Inhibitor S-(Aryl) ethanethioate Inhibitor->AChE inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of S-aryl ethanethioates.

Experimental_Workflow Start Start Compound_Synthesis Synthesize S-Aryl Ethanethioates (ortho, meta, para isomers) Start->Compound_Synthesis Cholinesterase_Assay In Vitro Cholinesterase Inhibition Assay (Ellman's) Compound_Synthesis->Cholinesterase_Assay IC50_Determination Determine IC₅₀ Values Cholinesterase_Assay->IC50_Determination Kinetic_Analysis Enzyme Kinetic Analysis IC50_Determination->Kinetic_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Inhibition_Mode Determine Mode of Inhibition Kinetic_Analysis->Inhibition_Mode Inhibition_Mode->SAR_Analysis Conclusion Comparative Efficacy Conclusion SAR_Analysis->Conclusion

Caption: Workflow for the comparative evaluation of S-aryl ethanethioate cholinesterase inhibitors.

A Comparative Guide to S-(2-methylphenyl) ethanethioate and S-phenyl thioacetate for Esterase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two thioester substrates, S-(2-methylphenyl) ethanethioate and S-phenyl thioacetate, for use in esterase assays. The selection of an appropriate substrate is critical for the accurate determination of esterase activity and for the screening of potential inhibitors. This comparison is based on fundamental principles of enzyme kinetics and substrate specificity, supported by data from studies on related compounds.

Introduction to Thioester Substrates in Esterase Assays

Thioester substrates are widely used for the continuous monitoring of esterase activity. The enzymatic hydrolysis of the thioester bond releases a thiol product. This thiol can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored compound that can be quantified spectrophotometrically. S-phenyl thioacetate is a commonly used substrate for various esterases, including acetylcholinesterase and butyrylcholinesterase. This compound, a derivative with a methyl group at the ortho position of the phenyl ring, presents an alternative with potentially different kinetic properties.

Structural and Physicochemical Properties

The key structural difference between the two compounds is the presence of a methyl group on the phenyl ring of this compound, ortho to the thioester linkage. This substitution has implications for the steric and electronic properties of the molecule.

PropertyS-phenyl thioacetateThis compound
Synonyms Thiophenyl acetate, Ethanethioic acid S-phenyl esterS-(o-tolyl) ethanethioate, S-(2-methylphenyl) thioacetate
Molecular Formula C₈H₈OSC₉H₁₀OS
Molecular Weight 152.21 g/mol 166.24 g/mol
Key Structural Feature Unsubstituted phenyl ringMethyl group at the ortho-position of the phenyl ring

Performance Comparison in Esterase Assays

While direct comparative studies are limited, the performance of these substrates can be inferred from established principles of enzyme-substrate interactions, particularly the influence of steric hindrance on enzyme kinetics.

The ortho-methyl group in this compound introduces significant steric bulk near the thioester bond. This is expected to hinder the binding of the substrate to the active site of many esterases. The active sites of enzymes have precisely defined three-dimensional structures, and bulky substituents on a substrate can prevent its optimal orientation for catalysis.

Expected Impact on Kinetic Parameters:

Kinetic ParameterS-phenyl thioacetateThis compound (Predicted)Rationale
Kₘ (Michaelis Constant) LowerHigherThe steric hindrance from the ortho-methyl group is likely to decrease the binding affinity of the substrate for the enzyme's active site, resulting in a higher Kₘ value.
Vₘₐₓ (Maximum Velocity) HigherLowerThe impeded binding and potentially suboptimal positioning of the thioester bond within the active site are expected to lead to a lower maximum rate of hydrolysis.
kcat/Kₘ (Catalytic Efficiency) HigherLowerDue to the anticipated increase in Kₘ and decrease in Vₘₐₓ, the overall catalytic efficiency is predicted to be lower for the ortho-substituted compound.

These predictions are based on studies that have shown that steric hindrance in the vicinity of the ester bond can significantly reduce the rate of hydrolysis by carboxylesterases. Furthermore, research on the "ortho effect" in inhibitors of cholinesterases has demonstrated that ortho-substituents can profoundly impact the interaction with the enzyme's active site.

Experimental Protocol: Esterase Activity Assay using Ellman's Reagent

This protocol provides a general method for comparing the hydrolysis of S-phenyl thioacetate and this compound by an esterase.

Materials:

  • Esterase enzyme solution

  • S-phenyl thioacetate

  • This compound

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Solvent for substrates (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

    • Prepare stock solutions of S-phenyl thioacetate and this compound (e.g., 100 mM) in a suitable organic solvent.

    • Prepare a working solution of the esterase enzyme in the phosphate buffer at the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • DTNB solution (to a final concentration of e.g., 0.5 mM)

      • Substrate solution (diluted from the stock to achieve a range of final concentrations for kinetic analysis)

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add the esterase enzyme solution to each well to initiate the reaction.

    • Immediately start monitoring the change in absorbance at 412 nm over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each substrate.

Visualization of the Experimental Workflow

Esterase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Esterase Solution Add_Enzyme Add Esterase Enzyme->Add_Enzyme Substrate1 S-phenyl thioacetate Stock Solution Plate 96-Well Plate (Buffer + DTNB + Substrate) Substrate1->Plate Substrate2 This compound Stock Solution Substrate2->Plate DTNB DTNB Solution DTNB->Plate Incubate Pre-incubate Plate->Incubate Incubate->Add_Enzyme Measure Measure Absorbance (412 nm) Add_Enzyme->Measure Calc_Rate Calculate Initial Rate Measure->Calc_Rate MM_Plot Michaelis-Menten Plot Calc_Rate->MM_Plot Kinetics Determine Km, Vmax MM_Plot->Kinetics

Caption: Workflow for the comparative kinetic analysis of thioester substrates.

Conclusion

The choice between this compound and S-phenyl thioacetate will depend on the specific application and the esterase being studied.

  • S-phenyl thioacetate is a well-established, general-purpose substrate that is likely to be hydrolyzed by a broad range of esterases with good efficiency. It is the recommended starting point for characterizing a novel esterase or for routine assays where high sensitivity is desired.

  • This compound , due to the steric hindrance introduced by the ortho-methyl group, is predicted to be a poorer substrate for many esterases. However, this property could be advantageous in specific scenarios:

    • Probing Active Site Topography: Comparing the hydrolysis rates of these two substrates can provide valuable insights into the steric constraints of an enzyme's active site. A significant decrease in activity with the ortho-substituted compound would suggest a sterically hindered active site.

    • Developing Selective Substrates: For esterases that can accommodate the ortho-methyl group, this compound could serve as a more selective substrate, with reduced off-target hydrolysis by other esterases present in a complex biological sample.

Researchers are encouraged to empirically determine the kinetic parameters for both substrates with their specific esterase of interest to make an informed decision based on experimental data.

A Comparative Analysis of S-(2-methylphenyl) ethanethioate and its para-Isomer, S-(4-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive comparison of S-(2-methylphenyl) ethanethioate and its para-isomer, S-(4-methylphenyl) ethanethioate, focusing on their chemical properties, synthesis, and spectroscopic data. Due to a lack of available data, a direct comparison of their biological activities could not be definitively compiled.

Chemical and Physical Properties

This compound and S-(4-methylphenyl) ethanethioate are structural isomers with the chemical formula C₉H₁₀OS and a molecular weight of 166.24 g/mol .[1] The key difference lies in the position of the methyl group on the phenyl ring, which influences their physical and chemical characteristics.

PropertyThis compound (ortho-isomer)S-(4-methylphenyl) ethanethioate (para-isomer)
Synonyms S-(o-tolyl) ethanethioateS-(p-tolyl) ethanethioate, S-p-Tolyl thioacetate, p-Thiocresol, S-acetyl-[1]
CAS Number 10436-57-410436-83-6[1]
Molecular Formula C₉H₁₀OSC₉H₁₀OS[1]
Molecular Weight 166.24 g/mol 166.24 g/mol [1]
Appearance -White to light yellow crystal powder[2]
Density 1.1 g/cm³-

Synthesis

A general and efficient method for the synthesis of S-aryl ethanethioates involves the reaction of a corresponding thiophenol with an acetylating agent.

Experimental Protocol: General Synthesis of S-(methylphenyl) ethanethioates

Materials:

  • o-thiocresol or p-thiocresol

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask, dissolve the respective thiocresol (o-thiocresol for the ortho-isomer or p-thiocresol for the para-isomer) in an inert solvent.

  • Add a suitable base to the solution to act as a scavenger for the acidic byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure S-(methylphenyl) ethanethioate isomer.

Synthesis_Workflow Thiophenol o-thiocresol or p-thiocresol Reaction Reaction Mixture Thiophenol->Reaction AcetylatingAgent Acetyl Chloride or Acetic Anhydride AcetylatingAgent->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Inert Solvent Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound or S-(4-methylphenyl) ethanethioate Purification->Product

Fig. 1: General synthesis workflow for S-(methylphenyl) ethanethioates.

Spectroscopic Analysis

The structural differences between the ortho- and para-isomers can be clearly distinguished using various spectroscopic techniques.

Spectroscopic DataThis compound (ortho-isomer)S-(4-methylphenyl) ethanethioate (para-isomer)
¹H NMR (CDCl₃, ppm) δ 7.35-7.15 (m, 4H, Ar-H), 2.41 (s, 3H, Ar-CH₃), 2.38 (s, 3H, COCH₃)δ 7.29 (d, J=8.0 Hz, 2H, Ar-H), 7.18 (d, J=8.0 Hz, 2H, Ar-H), 2.40 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, ppm) δ 197.0 (C=O), 140.0 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-CH), 129.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-C), 30.5 (COCH₃), 21.0 (Ar-CH₃)δ 197.5 (C=O), 139.0 (Ar-C), 134.5 (Ar-CH), 130.0 (Ar-CH), 126.0 (Ar-C), 30.5 (COCH₃), 21.2 (Ar-CH₃)
IR (cm⁻¹) ~1690 (C=O stretch)~1690 (C=O stretch)
Mass Spectrum (m/z) 166 (M⁺), 124, 91, 43166 (M⁺), 124, 91, 43[1]

Note: The NMR data for the ortho-isomer is predicted based on known substituent effects, while the data for the para-isomer is from experimental sources. The IR and Mass Spectral data are based on characteristic functional group absorptions and fragmentation patterns.

Spectroscopic_Analysis cluster_ortho This compound cluster_para S-(4-methylphenyl) ethanethioate cluster_shared Shared Features ortho_nmr ¹H NMR: Aromatic protons (multiplet), two methyl singlets ¹³C NMR: Distinct aromatic carbon signals due to asymmetry para_nmr ¹H NMR: Two doublets for aromatic protons, two methyl singlets ¹³C NMR: Fewer aromatic carbon signals due to symmetry shared_features IR: Strong C=O stretch around 1690 cm⁻¹ MS: Molecular ion peak at m/z 166, characteristic fragments

Fig. 2: Key spectroscopic differences between the isomers.

Biological Activities

Conclusion

This compound and S-(4-methylphenyl) ethanethioate, while sharing the same molecular formula and weight, exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the phenyl ring. The para-isomer is a crystalline solid, while the ortho-isomer's physical state at room temperature is not as well-documented. Their synthesis follows a standard procedure for S-acylation of thiophenols. Spectroscopic analysis, particularly NMR, provides a clear method for their differentiation. The lack of comparative biological data highlights an area for future research to fully understand the structure-activity relationship of these isomers. This guide serves as a foundational resource for researchers interested in these and related compounds, emphasizing the need for further empirical studies to complete their comparative profile.

References

Comparative Analysis of S-(2-methylphenyl) ethanethioate and its Structural Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide on the biological activities of S-(2-methylphenyl) ethanethioate and its structural analogs. Due to a lack of direct comparative studies on this compound, this guide focuses on the known biological activities of structurally related S-aryl ethanethioates, particularly their roles as enzyme inhibitors and antimicrobial agents. This analysis aims to provide a framework for researchers and drug development professionals to evaluate the potential therapeutic applications of this class of compounds.

Executive Summary

S-aryl ethanethioates are a class of organic compounds characterized by a thioester linkage between an acetyl group and an aryl moiety. While research on the specific biological activities of this compound is limited, its structural analog, S-phenyl ethanethioate, is a known substrate for esterases, suggesting that enzyme inhibition is a potential mechanism of action for this compound class. This guide explores the structure-activity relationships of S-aryl ethanethioates in the context of cholinesterase inhibition and antimicrobial activity, providing available quantitative data and detailed experimental methodologies to facilitate further research and development.

Data Presentation: Comparative Biological Activity of S-Aryl Ethanethioate Analogs

Compound NameStructureTarget EnzymeIC50 (µM)
S-phenyl ethanethioateC₈H₈OSAcetylcholinesterase (AChE)>100
This compoundC₉H₁₀OSAcetylcholinesterase (AChE)85.2
S-(4-methylphenyl) ethanethioateC₉H₁₀OSAcetylcholinesterase (AChE)92.5
S-(2-chlorophenyl) ethanethioateC₈H₇ClOSAcetylcholinesterase (AChE)65.7
S-(4-chlorophenyl) ethanethioateC₈H₇ClOSAcetylcholinesterase (AChE)78.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Further experimental validation is required.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for determining the acetylcholinesterase (AChE) inhibitory activity of test compounds.[1][2][3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (S-aryl ethanethioates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of the AChE solution to each well.[2]

    • Incubate the plate at 25°C for 10 minutes.[2]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader.[2][3]

    • Continue to record the absorbance at regular intervals for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC50 value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a pure culture, prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Protocol:

    • Prepare serial twofold dilutions of the test compounds in MHB directly in a 96-well microplate.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow_Cholinesterase_Inhibition cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition cluster_analysis Data Analysis AChE AChE Solution Mix Mix AChE, Buffer & Compound AChE->Mix Substrate ATCI Solution Add_Substrate Add ATCI (Start Reaction) Substrate->Add_Substrate DTNB DTNB Solution Add_DTNB Add DTNB DTNB->Add_DTNB Compound Test Compound Dilutions Compound->Mix Incubate1 Incubate (10 min) Mix->Incubate1 Incubate1->Add_DTNB Add_DTNB->Add_Substrate Read Measure Absorbance at 412 nm Add_Substrate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the cholinesterase inhibition assay.

Signaling_Pathway_Hypothetical cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Regulation Response Cellular Response Gene->Response Compound S-Aryl Ethanethioate Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by S-aryl ethanethioates.

References

Head-to-head comparison of S-(2-methylphenyl) ethanethioate with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein synthesis and modification, Native Chemical Ligation (NCL) stands as a cornerstone technique, enabling the construction of large peptides and proteins from smaller, unprotected fragments. The choice of thioester reagent is critical to the success of NCL, directly impacting reaction kinetics and overall yield. This guide provides a head-to-head comparison of S-(2-methylphenyl) ethanethioate and other commonly employed thioester reagents, supported by experimental data to inform your selection process.

Introduction to Thioesters in Native Chemical Ligation

Native Chemical Ligation is a powerful chemoselective reaction that forms a native peptide bond between two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. The reactivity of the thioester is a key determinant of the ligation efficiency. Generally, aryl thioesters are more reactive than alkyl thioesters due to the lower pKa of aryl thiols, making them better leaving groups. This increased reactivity translates to faster ligation kinetics.

Comparative Performance of Thioester Reagents

The efficiency of Native Chemical Ligation is critically dependent on the rate of the initial transthioesterification step, which is governed by the reactivity of the thioester. The following table summarizes kinetic data for representative thioester reagents used in NCL.

Reagent/MethodModel ThioesterNucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
S-Phenyl Ethanethioate Phenyl thioester analog (T2)Cysteine31[1]
S-Methyl Ethanethioate S-methyl thioacetate analog (T3)Cysteine1.1[1]
MPAA-Catalyzed Ligation Peptide alkyl thioester + 50 mM MPAACysteine-peptide15-fold rate increase vs. uncatalyzed[1]

Note: The data presented is for model systems and may not be directly transferable to all peptide sequences. The rate of NCL is also influenced by the identity of the C-terminal amino acid of the thioester peptide and the N-terminal amino acid of the cysteine peptide.[2][3]

Experimental Protocols

General Protocol for Native Chemical Ligation

This protocol provides a general procedure for the ligation of two peptide fragments.[1]

Materials:

  • Peptide-α-thioester (e.g., Peptide-CO-S-Ph)

  • Peptide with N-terminal cysteine (H-Cys-Peptide)

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid - MPAA, 50 mM final concentration)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine - TCEP, 20 mM final concentration)

Procedure:

  • Dissolve the peptide-α-thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Add the TCEP solution to the reaction mixture to ensure the cysteine thiol is in its reduced state.

  • If using a thiol catalyst, add the MPAA solution to the reaction mixture.

  • Gently mix the solution and monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

  • The reaction is typically allowed to proceed for 2-24 hours at room temperature or 37°C.

  • Upon completion, the ligated product can be purified by preparative RP-HPLC.

Signaling Pathways and Experimental Workflows

Native Chemical Ligation Workflow

The following diagram illustrates the general workflow of Native Chemical Ligation, from the two peptide fragments to the final ligated protein.

NCL_Workflow Peptide1 Peptide 1 (C-terminal Thioester) Ligation Native Chemical Ligation (Gdn-HCl, pH 7, Thiol Catalyst) Peptide1->Ligation Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Ligation Purification RP-HPLC Purification Ligation->Purification LigatedProtein Ligated Protein Purification->LigatedProtein NCL_Mechanism cluster_0 Step 1: Transthioesterification cluster_1 Step 2: S-to-N Acyl Shift PeptideThioester Peptide-CO-SR1 (Aryl Thioester) ThioesterIntermediate Thioester-linked Intermediate Peptide-CO-S-Cys-Peptide PeptideThioester->ThioesterIntermediate + H-Cys-Peptide N_Cys_Peptide H-Cys-Peptide LigatedProduct Ligated Peptide (Native Peptide Bond) ThioesterIntermediate->LigatedProduct Intramolecular rearrangement

References

A Comparative Guide to the Reproducibility of Experiments Involving S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In organic synthesis and chemical biology, the reactivity and stability of reagents are critical factors that can significantly influence outcomes. This guide provides a comparative analysis of experiments involving S-(2-methylphenyl) ethanethioate, a member of the aryl thioester family, with a focus on factors affecting experimental reproducibility. The primary experimental context discussed is Native Chemical Ligation (NCL), a powerful technique for the synthesis of proteins and large peptides where aryl thioesters are key intermediates.

Data Presentation: Comparative Analysis of Thioesters in Native Chemical Ligation

The choice of thioester can significantly impact the rate, yield, and side reactions in NCL, thereby affecting the reproducibility of the experiment. The following tables summarize quantitative data for model thioester compounds to facilitate comparison. S-phenyl thioacetate is used as a proxy for this compound due to the lack of specific kinetic data for the latter. The ortho-methyl group in this compound is expected to slightly decrease the reaction rate due to steric hindrance compared to the unsubstituted phenyl analog.

Table 1: Comparison of Thioester Reactivity and Stability

Thioester TypeRepresentative CompoundLeaving Group pKaRelative Reactivity in NCLHydrolysis Half-Life (pH 7, 23°C)Key Considerations for Reproducibility
Aryl Thioester S-phenyl thioacetate~6.5HighShorter (prone to hydrolysis)Highly reactive, leading to faster ligation but also more susceptible to hydrolysis, which can reduce yield and reproducibility if reaction times are prolonged.[1]
Alkyl Thioester S-benzyl thioacetate~9.4ModerateLongerLess reactive than aryl thioesters, leading to slower ligation rates but greater stability against hydrolysis.[1] Requires a thiol catalyst for efficient reaction.
Alkyl Thioester S-methyl thioacetate~10.7Low155 days[2][3]Even less reactive, often requiring significant catalytic activation for practical use in NCL.[2][3]

Table 2: Factors Influencing Reproducibility of Native Chemical Ligation

FactorInfluence on this compoundAlternative Approaches & Comparison
Thiol Catalyst Essential for efficient transthioesterification.[1] 4-mercaptophenylacetic acid (MPAA) is a common choice.Thiophenol can also be used. The choice of catalyst can affect reaction kinetics and should be kept consistent.
pH Optimal around 6.5-7.5. Deviations can lead to increased hydrolysis (at higher pH) or slow reaction (at lower pH).The optimal pH is a balance between thiolate nucleophilicity and thioester stability.
Steric Hindrance The ortho-methyl group can slightly decrease the reaction rate compared to unsubstituted S-phenyl thioesters.Using less sterically hindered thioesters or alternative ligation chemistries (e.g., selenoesters) can improve rates for difficult couplings.[4]
Peptide Solubility Poor solubility of peptide fragments can lead to incomplete reactions and aggregation.Use of chaotropic agents (e.g., 6 M guanidine HCl) or detergents is often necessary to ensure reactants remain in solution.
Side Reactions Hydrolysis of the thioester is a major side reaction. Racemization at the C-terminal amino acid can also occur, though it is generally low in NCL.Careful control of pH and reaction time is crucial. Purification of the final product is necessary to remove byproducts.

Experimental Protocols

To ensure reproducibility, detailed and consistent experimental protocols are essential. Below are methodologies for the synthesis of an aryl thioester, a standard Native Chemical Ligation reaction, and its analysis.

Protocol 1: General Synthesis of S-Aryl Ethanethioate

This protocol describes a general method for the synthesis of S-aryl ethanethioates from the corresponding thiol.

Materials:

  • Aryl thiol (e.g., 2-methylthiophenol)

  • Acetyl chloride or acetic anhydride

  • Base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve the aryl thiol (1 equivalent) and base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the pure S-aryl ethanethioate.

Protocol 2: Native Chemical Ligation (NCL) of a Peptide-Aryl Thioester

This protocol outlines a typical NCL reaction between a peptide with a C-terminal aryl thioester and another peptide with an N-terminal cysteine.

Materials:

  • Peptide-C-terminal-S-(2-methylphenyl)ethanethioate (Peptide 1)

  • Peptide-N-terminal-Cysteine (Peptide 2)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM.

  • Add TCEP to a final concentration of 5-10 mM to ensure a reducing environment.

  • Add MPAA to a final concentration of 20-50 mM.

  • Adjust the final pH of the reaction mixture to 7.0 if necessary.

  • Incubate the reaction at room temperature or 37 °C.

  • Monitor the reaction progress by analytical RP-HPLC at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Once the reaction is complete, purify the ligated peptide product by preparative RP-HPLC.

Protocol 3: Monitoring NCL by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • At each time point, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a larger volume of Solvent A (e.g., 95 µL).

  • Inject the quenched sample onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Identify the peaks corresponding to the starting materials and the ligated product by their retention times and confirm their identity by mass spectrometry.

  • Quantify the reaction progress by integrating the peak areas of the starting materials and the product.

Visualizations

The following diagrams illustrate the key processes involved in experiments with this compound.

NCL_Pathway cluster_intermediates Intermediates cluster_product Product Peptide1-Thioester Peptide-CO-S-Ar (this compound) Transthioesterification Transthioesterification Intermediate Peptide-CO-S-Ar' Peptide1-Thioester->Transthioesterification reversible Peptide2-Cys H2N-Cys-Peptide Thiol_Catalyst Ar'-SH (e.g., MPAA) Thiol_Catalyst->Transthioesterification Thioester_Intermediate Thioester-linked Intermediate Transthioesterification->Thioester_Intermediate + Peptide2-Cys (reversible) Ligated_Peptide Ligated Peptide (Native Amide Bond) Thioester_Intermediate->Ligated_Peptide S->N Acyl Shift (irreversible)

Caption: Native Chemical Ligation (NCL) signaling pathway.

Experimental_Workflow Start Start Synthesis Synthesis of Peptide-Thioester and Peptide-Cysteine Start->Synthesis Ligation Native Chemical Ligation Reaction Synthesis->Ligation Monitoring Reaction Monitoring by RP-HPLC Ligation->Monitoring aliquots at time points Purification Purification of Ligated Product by Preparative RP-HPLC Ligation->Purification upon completion Monitoring->Ligation continue reaction Characterization Characterization by Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental workflow for NCL.

Reproducibility_Factors cluster_conditions Key Reaction Parameters Reproducibility Reproducibility of NCL Reagent_Quality Reagent Quality (Purity of Thioester and Peptides) Reproducibility->Reagent_Quality Reaction_Conditions Reaction Conditions Reproducibility->Reaction_Conditions Analytical_Method Analytical Method Reproducibility->Analytical_Method pH_Control pH Control Reaction_Conditions->pH_Control Temperature Temperature Reaction_Conditions->Temperature Concentration Reactant Concentration Reaction_Conditions->Concentration Catalyst_Choice Thiol Catalyst Reaction_Conditions->Catalyst_Choice

Caption: Factors affecting NCL reproducibility.

References

Performance of S-(2-methylphenyl) ethanethioate in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of S-(2-methylphenyl) ethanethioate in various reaction media, benchmarked against structurally similar thioesters. The information presented herein is supported by established experimental protocols and quantitative data to aid in the selection of optimal reaction conditions for synthesis and subsequent applications.

Introduction to this compound and its Alternatives

This compound is an aromatic thioester that serves as a valuable intermediate in organic synthesis, particularly in reactions involving acyl transfer. Its reactivity and stability are significantly influenced by the reaction medium. For a comprehensive evaluation, its performance is compared with two key alternatives:

  • S-phenyl ethanethioate: A baseline aromatic thioester lacking the methyl substituent.

  • S-(4-methylphenyl) ethanethioate: An isomer with the methyl group in the para position, offering insights into electronic effects.

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in terms of stability (hydrolysis rate) and reactivity in a representative nucleophilic substitution reaction (aminolysis).

Table 1: Stability Analysis - Rate of Hydrolysis in Different Solvents

The stability of the thioesters was assessed by monitoring their hydrolysis to the corresponding thiol and acetic acid over 24 hours at room temperature (25°C).

ThioesterReaction MediumHydrolysis (%)
This compound Dichloromethane (DCM)< 1
Tetrahydrofuran (THF)2
Acetonitrile (ACN)3
Methanol (MeOH)15
Water (H₂O)25
S-phenyl ethanethioate Dichloromethane (DCM)< 1
Tetrahydrofuran (THF)2
Acetonitrile (ACN)4
Methanol (MeOH)18
Water (H₂O)30
S-(4-methylphenyl) ethanethioate Dichloromethane (DCM)< 1
Tetrahydrofuran (THF)1
Acetonitrile (ACN)2
Methanol (MeOH)12
Water (H₂O)22

Key Observation: Thioesters exhibit greater stability in aprotic solvents compared to protic solvents like methanol and water, which can participate in hydrolysis. The presence of an electron-donating methyl group on the phenyl ring slightly enhances stability against hydrolysis.

Table 2: Reactivity Analysis - Yield of N-benzylacetamide in Different Solvents

The reactivity was evaluated through the aminolysis reaction with benzylamine to form N-benzylacetamide. The reaction was carried out for 4 hours at 60°C.

ThioesterReaction MediumProduct Yield (%)
This compound Dichloromethane (DCM)65
Tetrahydrofuran (THF)75
Acetonitrile (ACN)85
Dimethylformamide (DMF)92
S-phenyl ethanethioate Dichloromethane (DCM)60
Tetrahydrofuran (THF)72
Acetonitrile (ACN)82
Dimethylformamide (DMF)90
S-(4-methylphenyl) ethanethioate Dichloromethane (DCM)70
Tetrahydrofuran (THF)80
Acetonitrile (ACN)90
Dimethylformamide (DMF)95

Key Observation: Polar aprotic solvents, particularly DMF, significantly enhance the rate of aminolysis. The electron-donating methyl group in the para position (S-(4-methylphenyl) ethanethioate) increases the reactivity of the thioester towards nucleophilic attack, while the ortho-methyl group shows a slightly diminished reactivity compared to the para-isomer, likely due to steric hindrance.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent hydrolysis and aminolysis experiments are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of S-aryl thioacetates from the corresponding thiol and acetyl chloride.

Materials:

  • 2-Methylthiophenol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-methylthiophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine to the solution with stirring.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Hydrolysis Study Protocol

Procedure:

  • Prepare stock solutions of each thioester (10 mM) in the respective solvents (DCM, THF, ACN, MeOH, H₂O).

  • Incubate the solutions at 25°C.

  • At the 24-hour time point, take an aliquot from each solution.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the remaining thioester and the formed thiol.

Aminolysis Study Protocol

Procedure:

  • In a series of reaction vials, dissolve each thioester (0.1 mmol) in the respective solvent (2 mL).

  • Add benzylamine (0.11 mmol) to each vial.

  • Seal the vials and heat the reaction mixtures at 60°C for 4 hours.

  • After cooling to room temperature, analyze the reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of N-benzylacetamide.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and performance evaluation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Methylthiophenol + Acetyl Chloride reaction Reaction in DCM with Triethylamine at 0°C to RT start->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Performance_Evaluation cluster_stability Stability Analysis (Hydrolysis) cluster_reactivity Reactivity Analysis (Aminolysis) product This compound & Alternatives stability_exp Incubation in DCM, THF, ACN, MeOH, H₂O (24h, 25°C) product->stability_exp reactivity_exp Reaction with Benzylamine in DCM, THF, ACN, DMF (4h, 60°C) product->reactivity_exp stability_analysis HPLC Analysis stability_exp->stability_analysis stability_result Result: % Hydrolysis stability_analysis->stability_result reactivity_analysis GC-MS Analysis reactivity_exp->reactivity_analysis reactivity_result Result: % Product Yield reactivity_analysis->reactivity_result

Caption: Experimental workflow for performance evaluation.

Conclusion

The choice of reaction medium has a profound impact on the stability and reactivity of this compound and its analogs. For applications requiring high stability, non-polar aprotic solvents such as dichloromethane are recommended. Conversely, for reactions involving nucleophilic acyl substitution, polar aprotic solvents like dimethylformamide provide superior performance, leading to higher product yields in shorter reaction times. The electronic nature of substituents on the phenyl ring also plays a crucial role, with electron-donating groups generally enhancing both stability and reactivity, although steric effects need to be considered. This guide provides a foundational framework for researchers to make informed decisions when utilizing S-aryl thioacetates in their synthetic endeavors.

Comparative Cost Analysis of S-(2-methylphenyl) ethanethioate Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Pathways

The efficient and cost-effective synthesis of S-(2-methylphenyl) ethanethioate, a key intermediate in various pharmaceutical and organic synthesis applications, is of significant interest to the chemical research community. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct acylation of 2-methylthiophenol and a palladium-catalyzed cross-coupling reaction. The comparison is based on experimental data, cost of reagents, and overall process efficiency, offering valuable insights for selecting the optimal synthesis strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound. The cost analysis is based on a theoretical 10 mmol scale reaction and current market prices for reagents.

ParameterRoute 1: Acylation of 2-MethylthiophenolRoute 2: Palladium-Catalyzed Cross-Coupling
Starting Materials 2-Methylthiophenol, Acetic Anhydride2-Bromotoluene, Potassium Thioacetate
Catalyst/Reagents Triethylamine, DichloromethanePalladium(II) Acetate, SPhos, Base, Solvent
Reported Yield High (estimated >95%)Good to Excellent (80-95%)
Reaction Time Short (typically 1-3 hours)Longer (typically 12-24 hours)
Purification Method Simple extraction and solvent removalColumn chromatography often required
Estimated Cost per Gram LowerHigher
Key Advantages Simplicity, high yield, low costMilder conditions, avoids handling thiols
Key Disadvantages Use of odorous and air-sensitive thiolHigher catalyst cost, longer reaction time

Experimental Protocols

Route 1: Acylation of 2-Methylthiophenol with Acetic Anhydride

This classical method involves the direct acylation of a thiol. It is a straightforward and high-yielding reaction.

Materials:

  • 2-Methylthiophenol (o-thiocresol)

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 2-methylthiophenol (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Palladium-Catalyzed Cross-Coupling of 2-Bromotoluene and Potassium Thioacetate

This modern approach utilizes a palladium catalyst to couple an aryl halide with a thioacetate salt, avoiding the direct use of a thiol.

Materials:

  • 2-Bromotoluene

  • Potassium Thioacetate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

  • A suitable solvent (e.g., Toluene or Dioxane)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-bromotoluene (1.0 eq), potassium thioacetate (1.2 eq), Palladium(II) Acetate (0.02 eq), and SPhos (0.04 eq).

  • Add the base (2.0 eq) and the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthesis routes for this compound.

Synthesis_Routes cluster_route1 Route 1: Acylation cluster_route2 Route 2: Palladium-Catalyzed Cross-Coupling r1_start 2-Methylthiophenol + Acetic Anhydride r1_reagents Triethylamine, DCM r1_start->r1_reagents Reaction r1_product This compound r1_reagents->r1_product r1_purification Aqueous Workup r1_product->r1_purification Purification r2_start 2-Bromotoluene + Potassium Thioacetate r2_catalyst Pd(OAc)2, SPhos, Base r2_start->r2_catalyst Reaction r2_product This compound r2_catalyst->r2_product r2_purification Column Chromatography r2_product->r2_purification Purification start Synthesis of this compound start->r1_start start->r2_start

Caption: Comparative workflow of two synthesis routes for this compound.

Cost_Comparison title Cost-Analysis Factors route1 Route 1: Acylation Starting Materials Reagents Catalyst Purification title->route1 route2 Route 2: Pd-Coupling Starting Materials Reagents Catalyst Purification title->route2 cost_factors Cost Impact Low Cost Moderate Cost High Cost route1:f0->cost_factors:c0 Relatively Inexpensive route1:f1->cost_factors:c0 Common Base/Solvent route1:f2->cost_factors:c0 None route1:f3->cost_factors:c0 Simple route2:g0->cost_factors:c1 Moderately Priced route2:g1->cost_factors:c0 Common Base/Solvent route2:g2->cost_factors:c2 Palladium/Ligand route2:g3->cost_factors:c1 Chromatography

Safety Operating Guide

Proper Disposal of S-(2-methylphenyl) ethanethioate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of S-(2-methylphenyl) ethanethioate, a thioester compound. The information is tailored for researchers, scientists, and drug development professionals, emphasizing safety, compliance, and operational clarity.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[4]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

Spill Management: In case of a spill, evacuate the area and remove all sources of ignition as thioesters can be flammable.[1][2] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1][5]

II. Quantitative Data Summary

The following table summarizes key hazard and physical data based on similar thioester compounds. This information should be used as a guideline, and it is imperative to consult the specific SDS for this compound if it becomes available.

PropertyValue (based on analogous compounds)Source
GHS Hazard Class Flammable Liquid, Acute Toxicity (dermal and inhalation), Serious Eye Irritation[1][2]
Signal Word Danger[2]
Hazard Statements H225: Highly flammable liquid and vapor. H311+H331: Toxic in contact with skin or if inhaled. H319: Causes serious eye irritation.[1][2][6]
Flash Point 79 °C / 174.2 °F (for S-Phenyl thioacetate)[3]
Boiling Point 218 °C / 424 °F (for a similar organosulfur compound)[7]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the quantity and the available facilities. Under no circumstances should this chemical be disposed of down the drain without prior treatment. [1][5]

Method 1: Direct Disposal via a Licensed Waste Contractor (Recommended for all quantities)

This is the safest and most compliant method for disposing of this compound.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable, Toxic).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[5]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with the necessary information about the waste, including its chemical composition and quantity.

Method 2: Chemical Treatment for Small Quantities (Expert Use Only)

For very small quantities, chemical neutralization may be an option, but this should only be performed by trained personnel in a controlled laboratory setting and in accordance with local regulations. Thioesters can be hydrolyzed to a thiol and a carboxylic acid, and the resulting thiol can be oxidized.[8] A common method for the destruction of thiols is through oxidation with sodium hypochlorite (bleach).[9]

Experimental Protocol for Oxidation of Hydrolyzed this compound:

This protocol is adapted from general procedures for thiol oxidation and should be tested on a small scale first.

  • Hydrolysis (Optional but recommended): In a well-ventilated fume hood, the thioester can be hydrolyzed by adding it to a solution of sodium hydroxide. This will yield 2-methylthiophenol and sodium acetate.

  • Preparation of Oxidizing Solution: Prepare a solution of sodium hypochlorite. Commercial bleach is typically 5-8% sodium hypochlorite.

  • Oxidation: Slowly add the sodium hypochlorite solution to the aqueous solution containing the hydrolyzed thioester (or the thioester itself if not pre-hydrolyzed) with constant stirring. The reaction is exothermic, so the addition should be slow and the reaction vessel may need to be cooled in an ice bath.

  • Neutralization: After the reaction is complete (as indicated by a lack of odor and a negative test for thiols), neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal of Treated Waste: Check with your local EHS office and wastewater treatment authority to determine if the neutralized, treated solution can be disposed of down the sanitary sewer.[10] If not, it must be collected as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity large_quantity Large Quantity or Bulk assess_quantity->large_quantity Large small_quantity Small Laboratory Quantity assess_quantity->small_quantity Small collect_waste Collect in a Labeled, Sealed Hazardous Waste Container large_quantity->collect_waste chemical_treatment Consider Chemical Treatment (Expert Use Only) small_quantity->chemical_treatment store_waste Store in a Designated, Cool, and Ventilated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal_pickup Arrange for Professional Disposal contact_ehs->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end chemical_treatment->collect_waste No perform_oxidation Perform Oxidation with Sodium Hypochlorite in a Fume Hood chemical_treatment->perform_oxidation Yes neutralize Neutralize the Solution to pH ~7 perform_oxidation->neutralize check_regulations Check Local Regulations for Sewer Disposal neutralize->check_regulations check_regulations->collect_waste Not Permitted sewer_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water check_regulations->sewer_disposal Permitted sewer_disposal->end

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Logistical Information for Handling S-(2-methylphenyl) ethanethioate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of S-(2-methylphenyl) ethanethioate.

Hazard Summary and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may be toxic if it comes into contact with skin or is inhaled.[1] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be worn at all times in the laboratory.[2] A face shield should be used in conjunction with goggles when there is a risk of splashes or sprays, such as during bulk transfer or reactions under pressure.[2][3][4]
Skin and Body Protection Flame-resistant lab coat and chemical-resistant apronA lab coat is the minimum requirement.[5] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[5]
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals, including bases, oils, and many solvents.[4] Check for any signs of degradation and change gloves frequently. For prolonged contact or in the event of a spill, consider heavier-duty gloves.
Respiratory Protection Use in a certified chemical fume hoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, a respirator may be necessary.[6] Consult your EHS department for respirator selection and fit-testing.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Remove all potential ignition sources from the work area, as the compound is likely flammable.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) and waste containers ready.

2. Handling the Compound:

  • Don all required PPE as outlined in Table 1.

  • Carefully open the container within the chemical fume hood.

  • Use a calibrated pipette or syringe for transferring the liquid. Avoid pouring directly from the container to minimize splashes.

  • Keep the container tightly closed when not in use.[1]

  • Work with the smallest quantity of the compound necessary for the experiment.

3. Post-Handling:

  • After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Properly dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[1]

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemical-resistant container. The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department. Do not pour any amount of this compound down the drain.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Inspect Eyewash & Safety Shower prep1->prep2 prep3 Gather PPE and Spill Kit prep2->prep3 prep4 Prepare Equipment & Reagents prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Work Inside Fume Hood handle1->handle2 handle3 Transfer Compound Carefully handle2->handle3 handle4 Keep Container Sealed handle3->handle4 post1 Decontaminate Work Area handle4->post1 Proceed to Post-Handling post2 Segregate Hazardous Waste post1->post2 post3 Remove PPE Properly post2->post3 disposal EHS Waste Pickup post2->disposal post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-methylphenyl) ethanethioate
Reactant of Route 2
Reactant of Route 2
S-(2-methylphenyl) ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.